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  • Product: 7-Hydroxyheptanamide
  • CAS: 14565-12-9

Core Science & Biosynthesis

Foundational

7-Hydroxyheptanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Hydroxyheptanamide Abstract 7-Hydroxyheptanamide is a bifunctional molecule featuring a terminal hydroxyl group and a primary amide, making it a valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Hydroxyheptanamide

Abstract

7-Hydroxyheptanamide is a bifunctional molecule featuring a terminal hydroxyl group and a primary amide, making it a valuable building block in medicinal chemistry and materials science. Notably, its hydroxamic acid derivative, suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy. This guide provides a comprehensive overview of the primary synthetic pathways to 7-hydroxyheptanamide, with a focus on a robust and scalable route proceeding via ε-caprolactone. We will explore both traditional chemical and modern biocatalytic methods, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform methodological choices for researchers in drug development and chemical synthesis.

Introduction: Strategic Importance of the 7-Hydroxy-C7-Amide Scaffold

The C7 aliphatic chain is a common motif in chemical synthesis, offering a flexible, lipophilic spacer. The introduction of terminal functional groups—a hydroxyl at the ω-position and an amide at the C1 position—creates a heterobifunctional molecule with significant synthetic potential. The primary amide can participate in a variety of coupling reactions, while the terminal hydroxyl group allows for esterification, etherification, or further oxidation.

The most significant application driving interest in this scaffold is its role as a precursor to potent histone deacetylase (HDAC) inhibitors. The derivative, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved drug for treating cutaneous T-cell lymphoma and is investigated for other cancers. SAHA's structure features a hydroxamic acid group, which chelates the zinc ion in the active site of HDACs, a phenyl cap group, and a seven-carbon linker derived from the 7-hydroxyheptanamide scaffold. The synthesis of this linker is therefore a critical step in the production of this important therapeutic agent.[1]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of 7-hydroxyheptanamide (I) suggests a primary disconnection at the amide C-N bond. This points to 7-hydroxyheptanoic acid (II) as the immediate precursor, which can be formed via the amidation of its carboxylic acid moiety.

7-Hydroxyheptanoic acid (II) is an ω-hydroxy acid, which can be readily accessed through the ring-opening hydrolysis of its corresponding lactone, ε-caprolactone (III).[2][3][4][5] ε-Caprolactone itself is a commodity chemical produced on an industrial scale from cyclohexanone (IV) via the Baeyer-Villiger oxidation.[6][7] This multi-step, convergent pathway, starting from readily available materials, represents the most viable and scalable strategy for synthesizing 7-hydroxyheptanamide.

G Target 7-Hydroxyheptanamide (I) Precursor1 7-Hydroxyheptanoic Acid (II) Target->Precursor1 Amide Disconnection Precursor2 ε-Caprolactone (III) Precursor1->Precursor2 Lactone Hydrolysis StartingMaterial Cyclohexanone (IV) Precursor2->StartingMaterial Baeyer-Villiger Oxidation

Caption: Retrosynthetic analysis of 7-hydroxyheptanamide.

This guide will focus on this primary pathway, detailing each transformation with both chemical and biocatalytic options.

Synthesis Pathway: The Lactone Route

This section details the forward synthesis from cyclohexanone to the final product, breaking it down into three core transformations.

Step 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a cyclic ketone into a lactone) by inserting an oxygen atom adjacent to the carbonyl group.[6]

This reaction is classically performed using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement where an alkyl group migrates, expelling a carboxylate anion and forming the lactone.

  • Causality of Experimental Choices :

    • Reagent : m-CPBA is often preferred in laboratory settings due to its relative stability and good solubility in common organic solvents like dichloromethane (DCM). Industrial processes often use peracetic acid for cost-effectiveness.[7]

    • Solvent : Aprotic solvents like DCM or chloroform are used to prevent side reactions with the peroxyacid.

    • Temperature : The reaction is typically run at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions or decomposition of the peroxyacid.[6]

A greener and highly selective alternative to chemical oxidation utilizes Baeyer-Villiger Monooxygenases (BVMOs).[8][9] These flavin-dependent enzymes use molecular oxygen and a nicotinamide cofactor (NAD(P)H) to perform the oxygen insertion.[10][11]

  • Causality of Experimental Choices :

    • Enzyme System : BVMOs can be used in whole-cell systems (e.g., E. coli or yeast expressing the enzyme) or as isolated enzymes. Whole-cell systems are often preferred as they provide a native environment for the enzyme and contain the necessary machinery for cofactor regeneration.

    • Cofactor Regeneration : Since NAD(P)H is consumed stoichiometrically, a regeneration system is essential for process viability. This is often achieved by adding a co-substrate like glucose or formate, which is oxidized by endogenous dehydrogenases to regenerate NAD(P)H from NAD(P)+.[10]

    • Advantages : BVMOs offer exceptional regio- and enantioselectivity and operate under mild, aqueous conditions, avoiding the use of hazardous peroxyacids.[8][9]

ParameterChemical (m-CPBA)Biocatalytic (BVMO)
Oxidant PeroxyacidMolecular Oxygen (O₂)
Solvent Dichloromethane, ChloroformAqueous Buffer
Temperature 0 °C to Room Temp25-37 °C (Mesophilic)
Selectivity GoodExcellent (often enantioselective)
Waste Chlorobenzoic acidWater
Safety Peroxyacids are potentially explosiveGenerally recognized as safe

Table 1: Comparison of Chemical vs. Biocatalytic Baeyer-Villiger Oxidation.

Step 2: Hydrolysis of ε-Caprolactone to 7-Hydroxyheptanoic Acid

The conversion of the cyclic ester (lactone) to the linear hydroxy acid is achieved by hydrolysis.

This can be accomplished under either acidic or basic conditions.

  • Base-catalyzed (Saponification) : Treatment with an aqueous base (e.g., NaOH, KOH) followed by an acidic workup is the most common method. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to ring-opening. The resulting carboxylate is then protonated during the acidic workup.

  • Acid-catalyzed : Refluxing in aqueous acid (e.g., HCl, H₂SO₄) also facilitates hydrolysis, proceeding through the protonation of the carbonyl oxygen to activate the lactone towards nucleophilic attack by water.

Lipases and esterases are highly efficient catalysts for the hydrolysis of esters under mild conditions.[2][3][4] These enzymes utilize a catalytic triad (typically Ser-His-Asp) in their active site to hydrolyze the ester bond.[5]

  • Advantages : Enzymatic hydrolysis avoids the use of strong acids or bases, operates at neutral pH and room temperature, and prevents potential side reactions, leading to a cleaner product profile.

Step 3: Amidation of 7-Hydroxyheptanoic Acid

The final step is the formation of the primary amide from the carboxylic acid. This is a dehydration reaction that typically requires activation of the carboxyl group.[12][13]

  • Hydroxyl Group Reactivity : The presence of the terminal hydroxyl group introduces a potential site for side reactions. Under harsh conditions or with non-selective activating agents, intermolecular esterification can lead to polyester formation.[14]

  • Choice of Amine Source : For a primary amide, ammonia is the required nucleophile. This can be sourced from ammonium hydroxide or generated in situ from an ammonium salt like ammonium chloride.

  • Activating Agents : Direct thermal condensation of a carboxylic acid and ammonia requires very high temperatures and is often low-yielding.[15] Therefore, coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia under mild conditions.[16][17]

The most reliable method involves the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .

  • Mechanism of Action :

    • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct.

    • To prevent this and increase efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form an NHS-ester.

    • The NHS-ester is more stable than the O-acylisourea but still highly reactive towards amine nucleophiles. It reacts cleanly with ammonia to form the desired amide, releasing NHS.

G cluster_0 Amidation Workflow Acid 7-Hydroxyheptanoic Acid R-COOH Intermediate1 O-Acylisourea Intermediate (Reactive) Acid->Intermediate1 + EDC EDC EDC Intermediate2 NHS-Ester (More Stable) Intermediate1->Intermediate2 + NHS NHS NHS Product 7-Hydroxyheptanamide R-CONH₂ Intermediate2->Product + NH₃ Ammonia Ammonia NH₃

Caption: EDC/NHS mediated amidation workflow.

Detailed Experimental Protocols

Safety Precaution : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid from ε-Caprolactone

This protocol uses a straightforward base-catalyzed hydrolysis.

  • Materials :

    • ε-Caprolactone (11.41 g, 100 mmol)

    • Sodium hydroxide (NaOH) (6.0 g, 150 mmol)

    • Deionized water (100 mL)

    • Concentrated Hydrochloric Acid (HCl, ~12 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • 250 mL round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel.

  • Procedure :

    • Dissolve NaOH in 100 mL of deionized water in the round-bottom flask and add a magnetic stir bar.

    • To the stirred solution, add ε-caprolactone dropwise.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2 hours. The solution should become clear and homogeneous.

    • Cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

    • Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2 (verify with pH paper). A white precipitate or oil of 7-hydroxyheptanoic acid may form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a colorless oil or low-melting solid, can be used in the next step without further purification. Expected yield: >90%.

Protocol 2: Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid

This protocol uses EDC/NHS coupling for efficient and mild amidation.

  • Materials :

    • 7-Hydroxyheptanoic acid (7.3 g, 50 mmol)

    • N-hydroxysuccinimide (NHS) (6.3 g, 55 mmol, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (11.5 g, 60 mmol, 1.2 eq)

    • Ammonium chloride (NH₄Cl) (3.2 g, 60 mmol, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (10.5 mL, 60 mmol, 1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (150 mL)

    • Ethyl acetate, water, brine

    • 500 mL round-bottom flask, magnetic stirrer, nitrogen inlet.

  • Procedure :

    • Dissolve 7-hydroxyheptanoic acid and NHS in 100 mL of anhydrous DMF in the round-bottom flask under a nitrogen atmosphere.

    • Add EDC hydrochloride to the solution and stir at room temperature for 15 minutes.

    • In a separate beaker, dissolve ammonium chloride in 50 mL of DMF and add DIPEA. Stir for 5 minutes.

    • Add the ammonium chloride/DIPEA solution to the reaction flask.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 5% HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a gradient of 5-10% methanol in dichloromethane) or by recrystallization to afford 7-hydroxyheptanamide as a white solid.

Conclusion

The synthesis of 7-hydroxyheptanamide is most effectively achieved through a three-step sequence starting from cyclohexanone. This pathway is robust, scalable, and leverages well-understood chemical transformations. The introduction of biocatalytic alternatives for the Baeyer-Villiger oxidation and lactone hydrolysis steps offers significant advantages in terms of sustainability, safety, and selectivity, aligning with the principles of green chemistry. For the final amidation step, the use of modern coupling reagents like EDC and NHS provides a mild and highly efficient method that is compatible with the hydroxyl functionality, making it the preferred choice for laboratory and industrial synthesis, particularly in the context of producing precursors for high-value pharmaceuticals like HDAC inhibitors.

References

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link][16]

  • Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid . Ningbo Inno Pharmchem Co., Ltd. [Link][18]

  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides . ACS Publications - Organic Letters. [Link][12]

  • Chemistry of Amides . LibreTexts Chemistry. [Link][15]

  • Biocatalytic synthesis of lactones and lactams . National Institutes of Health (NIH). [Link][8]

  • Caprolactone - Wikipedia . Wikipedia. [Link][7]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions . Durham e-Theses. [Link][13]

  • Biocatalytic synthesis of lactones and lactams . Semantic Scholar. [Link][9]

  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers . MDPI. [Link][19]

  • Exploring the substrate scope of Baeyer–Villiger monooxygenases with branched lactones as entry towards polyesters . The Fürst Lab @ The University of Groningen. [Link][20]

  • Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases . MDPI. [Link][10]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) . Preprints.org. [Link][17]

  • Oxidation of cyclohexanone to ε-caprolactone . ResearchGate. [Link][21]

  • Process for the oxidation of cyclohexanone to ε-caprolactone . Google Patents. [22]

  • Preparation method of 7-amino heptanoic acid . Google Patents. [23]

  • Bayer-Villiger Monooxygenase (BVMO) . The Biocatalysis and Bioprocessing Group. [Link][11]

  • Demo: Enzymatic Hydrolysis of Polycaprolactone (PCL) by Lipase . YouTube. [Link][2]

  • Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ACS Omega. [Link][3]

  • Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ACS Omega. [Link][4]

  • Enzyme-Catalyzed 6-Caprolactone Ring-Opening Polymerization . ACS Publications. [Link]

  • Method of producing amino carboxylic acids . Google Patents. [24]

  • Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ResearchGate. [Link][5]

  • 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 . PubChem - NIH. [Link][25]

  • Preparation of 7-hydroxy heptanoic acid and derivatives thereof . Google Patents. [26]

  • 7-hydroxyheptanoic acid (C7H14O3) . PubChemLite. [Link][27]

  • Methods for Hydroxamic Acid Synthesis . National Institutes of Health (NIH). [Link][1]

  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development . National Institutes of Health (NIH). [Link][28]

  • Biocatalytic Approaches to Amide Synthesis . ResearchGate. [Link][29]

  • epsilon-CAPROLACTONE | C6H10O2 | CID 10401 . PubChem - NIH. [Link][30]

  • Synthesis of polycaprolactone: a review . Royal Society of Chemistry. [Link][14]

Sources

Exploratory

Physicochemical and Structural Properties

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyheptanamide Abstract: 7-Hydroxyheptanamide is a bifunctional molecule incorporating a primary amide and a terminal hydroxyl group. This unique structure...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyheptanamide

Abstract: 7-Hydroxyheptanamide is a bifunctional molecule incorporating a primary amide and a terminal hydroxyl group. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for applications in materials science and drug development. As a derivative of the broader class of fatty acid amides, which are known lipid bioregulators, 7-Hydroxyheptanamide presents an interesting target for biological investigation.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed spectroscopic profile, proposed synthetic routes, and key reactivity insights to support researchers and developers in its application.

7-Hydroxyheptanamide's physical properties are dictated by its ability to form strong intermolecular hydrogen bonds via its amide and hydroxyl functional groups. This leads to characteristics typical of multifunctional, small-molecule amides.[3][4]

PropertyValue / DescriptionSource(s)
IUPAC Name 7-hydroxyheptanamideN/A
Synonyms Heptanamide, 7-hydroxy-[5][6]
CAS Number 14565-12-9[5][6]
Molecular Formula C₇H₁₅NO₂[5][6]
Molecular Weight 145.20 g/mol [5]
Appearance Expected to be a white crystalline solid at room temperature, as is common for most simple amides.[3][4]N/A
Melting & Boiling Point Expected to have a relatively high melting and boiling point compared to non-hydrogen bonding molecules of similar molecular weight, due to extensive intermolecular hydrogen bonding.[3][4][7]N/A
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) due to the polar amide and hydroxyl groups. Amides with six or fewer carbons are typically water-soluble.[3][4]N/A

Predicted Spectroscopic Profile

Structural elucidation is critical for confirming the identity and purity of 7-Hydroxyheptanamide. The following data is predicted based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆)

    Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
    ~7.20 s (broad) 1H -C(O)NHaHb Amide protons are often broad and exchangeable.
    ~6.75 s (broad) 1H -C(O)NHaHb The second amide proton, diastereotopic.
    ~4.35 t 1H -CH₂OH Alcohol proton, coupling to adjacent CH₂.
    ~3.38 q 2H H -7 (-CH₂ OH) Deshielded by the adjacent hydroxyl group.
    ~1.98 t 2H H -2 (-CH₂ CONH₂) Deshielded by the adjacent amide carbonyl.
    ~1.45 m 2H H -6 Alkyl chain proton.
    ~1.38 m 2H H -3 Alkyl chain proton.

    | ~1.25 | m | 2H | H -4, H -5 | Overlapping signals of the central alkyl chain. |

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆)

    Chemical Shift (δ) ppm Assignment Rationale
    ~175.5 C -1 (C=O) Amide carbonyl carbon, most deshielded.
    ~60.5 C -7 (-CH₂OH) Carbon attached to the hydroxyl group.
    ~35.5 C -2 (-C H₂CONH₂) Carbon alpha to the amide carbonyl.
    ~32.0 C -6 Carbon alpha to the hydroxyl-bearing carbon.
    ~28.8 C -4 / C -5 Central alkyl chain carbons.
    ~25.5 C -3 Alkyl chain carbon.

    | ~25.0 | C -4 / C -5 | Central alkyl chain carbons. |

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol) and N-H stretches (amide)
2940-2860Medium-StrongC-H stretch (aliphatic)
~1650Strong, SharpC=O stretch (Amide I band)
~1620MediumN-H bend (Amide II band)
~1060MediumC-O stretch (primary alcohol)
Mass Spectrometry (MS)
Analysis TypePredicted Result
Molecular Ion (EI/ESI+) m/z 146 [M+H]⁺, m/z 168 [M+Na]⁺
Key Fragmentation Fragments corresponding to the loss of water ([M-H₂O]⁺), loss of ammonia ([M-NH₃]⁺), and characteristic alpha-cleavage at both ends of the alkyl chain.

Synthesis and Reactivity

While not commercially available in bulk, 7-Hydroxyheptanamide can be readily synthesized from its corresponding carboxylic acid, 7-hydroxyheptanoic acid.

Proposed Synthetic Workflow

A robust method for synthesizing 7-Hydroxyheptanamide involves the activation of the carboxylic acid followed by amidation. This two-step process is efficient and utilizes standard laboratory reagents. The precursor, 7-hydroxyheptanoic acid, can itself be synthesized via methods such as the hydrogenation of 3-(2-furyl) acrylic acid.[8]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation A 7-Hydroxyheptanoic Acid C Activated Intermediate (Acyl Chloride or Activated Ester) A->C Activation B Thionyl Chloride (SOCl₂) or Coupling Agent (e.g., EDC/HOBt) E 7-Hydroxyheptanamide C->E Nucleophilic Acyl Substitution D Aqueous Ammonia (NH₄OH) or Ammonia Gas (NH₃)

Caption: Proposed two-step synthesis of 7-Hydroxyheptanamide.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups. This bifunctionality allows for orthogonal chemical modifications or its use as a monomer in polymerization.

Caption: Key reactive sites of 7-Hydroxyheptanamide.

  • Hydroxyl Group (Site 1): The primary alcohol can undergo oxidation to form 7-oxoheptanamide or the corresponding dicarboxylic acid monoamide. It is also susceptible to esterification and etherification, allowing for the introduction of various functional moieties.

  • Amide Group (Site 2): The amide is stable but can be hydrolyzed to 7-hydroxyheptanoic acid under harsh acidic or basic conditions. It can be reduced to 7-aminoheptan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 7-Hydroxyheptanamide, ensuring scientific integrity through detailed, verifiable steps.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Objective: To synthesize 7-Hydroxyheptanamide from 7-hydroxyheptanoic acid.

Materials:

  • 7-hydroxyheptanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ice bath

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude 7-hydroxyheptanoyl chloride is used immediately in the next step.

  • Amidation:

    • Cool a beaker of concentrated ammonium hydroxide (~10 eq) in a large ice-water bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of cold, anhydrous DCM.

    • Add the acyl chloride solution dropwise to the vigorously stirring, cold ammonium hydroxide solution. A white precipitate should form.

    • Continue stirring in the ice bath for 1 hour.

    • Isolate the solid product by vacuum filtration, washing with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Hydroxyheptanamide.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized 7-Hydroxyheptanamide.

Methodologies:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed shifts and couplings with the predicted values.

  • IR Spectroscopy:

    • Acquire a background spectrum using an empty ATR (Attenuated Total Reflectance) crystal.

    • Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

    • Acquire the IR spectrum from 4000-400 cm⁻¹.

    • Identify characteristic peaks for O-H, N-H, C=O, and C-H bonds.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition.

Potential Applications in Research and Development

The unique bifunctional nature of 7-Hydroxyheptanamide makes it a molecule of interest for several fields:

  • Polymer Chemistry: It can serve as an AB-type monomer for the synthesis of novel polyamides. The pendant hydroxyl groups along the polymer backbone can increase hydrophilicity, provide sites for further functionalization, or influence the material's mechanical properties.[9]

  • Drug Development: As a member of the fatty acid amide family, it warrants investigation for biological activity. Fatty acid amides are known to be involved in cell signaling and may act as bioregulators.[1][2] Its structure could be a starting point for developing enzyme inhibitors or receptor ligands.

  • Supramolecular Chemistry: The combination of amide and alcohol functionalities provides robust hydrogen bond donor and acceptor sites, making it a candidate for designing self-assembling materials and hydrogels.[10]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 7-Hydroxyheptan-2-one Analogs.
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  • National Institutes of Health. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol.
  • YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Lumen Learning. (n.d.). 15.15 Physical Properties of Amides.
  • Michigan State University. (n.d.). Boiling & Melting Points.
  • PubMed. (2011). Synthesis of 7β-hydroxy-epiandrosterone.
  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.
  • PubMed Central. (2023). An Overview of Supramolecular Platforms Boosting Drug Delivery.

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Foundational

An In-depth Technical Guide to 7-Hydroxyheptanamide

Abstract 7-Hydroxyheptanamide (CAS No. 14565-12-9) is a bifunctional organic molecule featuring a primary alcohol and a primary amide. This guide provides a comprehensive technical overview of 7-Hydroxyheptanamide, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxyheptanamide (CAS No. 14565-12-9) is a bifunctional organic molecule featuring a primary alcohol and a primary amide. This guide provides a comprehensive technical overview of 7-Hydroxyheptanamide, including its chemical properties, plausible synthetic routes, and predicted spectroscopic data. Given the limited availability of direct experimental data for this specific compound, this document outlines chemically sound strategies for its synthesis and characterization based on established organic chemistry principles. Furthermore, the potential biological significance and applications of 7-Hydroxyheptanamide are discussed in the context of related long-chain fatty acid amides, offering insights for researchers in drug discovery and development.

Introduction and Compound Profile

7-Hydroxyheptanamide is a derivative of heptanoic acid, a seven-carbon straight-chain fatty acid. The presence of both a hydroxyl and an amide group imparts unique chemical properties, making it a molecule of interest for various chemical and biological applications. The terminal hydroxyl group can undergo further reactions, such as oxidation or esterification, while the amide group can participate in hydrogen bonding and offers a site for further chemical modification.

Table 1: Core Properties of 7-Hydroxyheptanamide

PropertyValueSource(s)
CAS Number 14565-12-9[1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Canonical SMILES C(CCCC(N)=O)CCON/A
Physical Form Expected to be a solid at room temperatureN/A

Plausible Synthetic Pathways

While specific literature detailing the synthesis of 7-Hydroxyheptanamide is scarce, its preparation can be logically approached from readily available starting materials such as 7-hydroxyheptanoic acid or derivatives of pimelic acid.

Pathway 1: Amidation of 7-Hydroxyheptanoic Acid

The most direct route to 7-Hydroxyheptanamide is the amidation of 7-hydroxyheptanoic acid. This transformation can be achieved through several well-established methods for amide bond formation.[3]

Diagram 1: Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid

G cluster_0 Pathway 1: Amidation 7-Hydroxyheptanoic_Acid 7-Hydroxyheptanoic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 7-Hydroxyheptanoic_Acid->Activated_Intermediate Activation (e.g., SOCl₂) 7-Hydroxyheptanamide 7-Hydroxyheptanamide Activated_Intermediate->7-Hydroxyheptanamide Amination (NH₃)

Caption: Plausible synthetic route to 7-Hydroxyheptanamide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a saturated solution of ammonia in methanol or an aqueous solution of ammonium hydroxide). Cool this solution to 0 °C.

  • Reaction: Slowly add the acyl chloride solution to the ammonia solution at 0 °C. A precipitate of ammonium chloride will form.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 7-Hydroxyheptanamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of the highly reactive acyl chloride with atmospheric moisture.

  • Stepwise Addition at Low Temperature: The amidation reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

  • Use of Excess Ammonia: Drives the reaction to completion by ensuring all the acyl chloride reacts.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational methods and analysis of similar structures can provide valuable predicted spectroscopic data for characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of 7-Hydroxyheptanamide is expected to show distinct signals for the protons on the carbon chain, the hydroxyl group, and the amide group.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-6.5Broad singlet2H-NH₂
~3.64Triplet2HH-7 (-CH₂OH)
~2.20Triplet2HH-2 (-CH₂CONH₂)
~1.5-1.7Multiplet4HH-3, H-6
~1.3-1.4Multiplet4HH-4, H-5
~1.8 (variable)Broad singlet1H-OH

Rationale for Predictions:

  • The protons on the carbon adjacent to the hydroxyl group (H-7) are expected to be the most deshielded of the methylene protons due to the electronegativity of the oxygen atom.[4]

  • The protons on the carbon adjacent to the amide carbonyl group (H-2) will also be deshielded.

  • The amide protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

  • The hydroxyl proton (-OH) signal is also a broad singlet and its position is variable.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
~175C-1 (C=O)
~62C-7 (-CH₂OH)
~36C-2 (-CH₂CONH₂)
~32C-6
~29C-4 or C-5
~25C-4 or C-5
~25C-3

Rationale for Predictions:

  • The carbonyl carbon (C-1) of the amide will have the largest chemical shift.[5]

  • The carbon attached to the hydroxyl group (C-7) will be significantly deshielded compared to the other methylene carbons.

  • The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the key functional groups in 7-Hydroxyheptanamide.

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol) & N-H stretch (amide)
2940-2860MediumC-H stretch (alkane)
~1660Strong, SharpC=O stretch (amide I band)
~1630MediumN-H bend (amide II band)
~1050MediumC-O stretch (alcohol)

Rationale for Predictions:

  • The O-H and N-H stretching vibrations will likely overlap to form a broad band in the 3400-3200 cm⁻¹ region.[6]

  • The amide carbonyl (C=O) stretch, known as the amide I band, is a very strong and characteristic absorption.[7]

  • The N-H bending vibration, or amide II band, is also a characteristic feature of primary amides.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 145.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 127) from the molecular ion.

    • Loss of NH₃ (m/z = 128) from the molecular ion.

    • Alpha-cleavage adjacent to the hydroxyl group.

    • Cleavage of the amide bond.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Characterization Sample 7-Hydroxyheptanamide NMR ¹H and ¹³C NMR Sample->NMR Provides carbon-hydrogen framework IR Infrared Spectroscopy Sample->IR Identifies functional groups MS Mass Spectrometry Sample->MS Determines molecular weight and fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the structural analysis of 7-Hydroxyheptanamide.

Potential Biological Significance and Applications

While specific biological activities of 7-Hydroxyheptanamide have not been extensively reported, the broader class of long-chain fatty acid amides is known to possess a wide range of pharmacological properties.[8] These molecules can act as signaling molecules and have been implicated in various physiological processes, including inflammation, pain, and cardiovascular function.[8]

Long-chain N-substituted amides of fatty acids have been screened for antimicrobial activity against bacteria, yeasts, and molds.[9] The presence of both a hydrophilic amide head and a lipophilic carbon tail in 7-Hydroxyheptanamide suggests it may have surfactant properties or the ability to interact with cell membranes.

For drug development professionals, 7-Hydroxyheptanamide could serve as a versatile building block. The terminal hydroxyl group can be used as a handle for further derivatization to create more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger molecules to improve their solubility or to introduce a site for hydrogen bonding interactions with biological targets.

Conclusion

This technical guide provides a comprehensive overview of 7-Hydroxyheptanamide, a molecule with potential applications in both chemical synthesis and biological research. While experimental data for this specific compound is limited, this guide offers plausible synthetic strategies and predicted spectroscopic data to aid researchers in its preparation and characterization. The structural features of 7-Hydroxyheptanamide, particularly the presence of both hydroxyl and amide functional groups, make it an interesting candidate for further investigation in the fields of materials science and drug discovery.

References

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. [Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. [Link]

  • EP2938731A2 - Methods of producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis - Google P
  • US20140193861A1 - Methods Of Producing 7-Carbon Chemicals Via Aromatic Compounds - Google P
  • Synthesis of α-Hydroxy Amides - ResearchGate. [Link]

  • WO2017096260A1 - Methods and materials for producing 7-carbon monomers - Google P
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • 21.7: Chemistry of Amides. [Link]

  • NMR Chemical Shifts. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • Methods and Materials for Producing 7-Carbon Chemicals via a C9 Route - Google P
  • Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC. [Link]

  • (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. [Link]

  • The four facets of 1H NMR spectroscopy. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC. [Link]

  • On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin - NIH. [Link]

  • 21.7: Chemistry of Amides. [Link]

  • 7-Hydroxyheptanoic acid - [H36659] - Synthonix. [Link]

  • 1H NMR Chemical Shift - Oregon State University. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Heptanenitrile, 7-hydroxy- - the NIST WebBook. [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Interpreting IR Spectra - Chemistry Steps. [Link]

  • Solved The IR spectrum shown corresponds to one of the 7 | Chegg.com. [Link]

  • Theoretically predicted IR spectrum for the formamide-water complexes... - ResearchGate. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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Exploratory

An In-Depth Technical Guide to 7-Hydroxyheptanamide: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 7-hydroxyheptanamide, a bifunctional organic molecule w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-hydroxyheptanamide, a bifunctional organic molecule with potential applications in chemical synthesis and drug development. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates fundamental chemical principles, data from structurally related molecules, and theoretical predictions to offer a robust resource for researchers.

Introduction to 7-Hydroxyheptanamide

7-Hydroxyheptanamide is a linear aliphatic amide bearing a terminal hydroxyl group. Its structure, containing both a hydrophilic hydroxyl group and an amide functionality capable of hydrogen bonding, suggests its potential as a versatile building block in organic synthesis. The presence of these two functional groups on a seven-carbon chain provides a scaffold that can be chemically modified for the development of novel compounds, including potential pharmaceutical agents and specialized polymers. The unique combination of a primary amide and a primary alcohol allows for a range of chemical transformations, making it a molecule of interest for creating derivatives with diverse properties.

Molecular Structure and Chemical Properties

The molecular structure of 7-hydroxyheptanamide consists of a heptanamide backbone with a hydroxyl group at the C7 position. The amide group is a key functional group that can participate in hydrogen bonding, influencing the molecule's physical properties such as melting point and solubility. The terminal hydroxyl group also contributes to its polarity and provides a site for further chemical reactions.

Key Physicochemical Properties
PropertyValueSource/Method
CAS Number 14565-12-9Chemical Abstracts Service
Molecular Formula C7H15NO2Calculated
Molecular Weight 145.20 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water and polar organic solvents (Predicted)Based on functional groups

Synthesis of 7-Hydroxyheptanamide

While a specific, detailed synthesis protocol for 7-hydroxyheptanamide is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One common approach would be the amidation of a corresponding 7-hydroxyheptanoic acid derivative.

Proposed Synthetic Workflow: Amidation of an Activated Carboxylic Acid

This method involves the activation of the carboxylic acid group of a protected 7-hydroxyheptanoic acid, followed by reaction with an amine source.

Step 1: Protection of the Hydroxyl Group The terminal hydroxyl group of 7-hydroxyheptanoic acid is first protected to prevent it from reacting with the activating agent in the subsequent step. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether.

Step 2: Activation of the Carboxylic Acid The carboxylic acid of the protected intermediate is then activated to facilitate nucleophilic attack by ammonia. This can be achieved using a variety of coupling agents, such as thionyl chloride (SOCl2) to form an acyl chloride, or a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide).

Step 3: Amidation The activated carboxylic acid derivative is then reacted with ammonia (or an ammonia equivalent) to form the amide.

Step 4: Deprotection Finally, the protecting group on the hydroxyl function is removed to yield 7-hydroxyheptanamide. For a TBDMS ether, this is typically accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection 7-Hydroxyheptanoic_Acid 7-Hydroxyheptanoic Acid Protected_Acid TBDMS-Protected Acid 7-Hydroxyheptanoic_Acid->Protected_Acid  TBDMSCl, Imidazole Activated_Acid Activated Acid (e.g., Acyl Chloride) Protected_Acid->Activated_Acid  SOCl2 or DCC Protected_Amide Protected 7-Hydroxyheptanamide Activated_Acid->Protected_Amide  NH3 7-Hydroxyheptanamide 7-Hydroxyheptanamide Protected_Amide->7-Hydroxyheptanamide  TBAF Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized 7-Hydroxyheptanamide NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Analytical workflow for the characterization of 7-hydroxyheptanamide.

Potential Applications and Biological Significance

While there is a lack of specific studies on the biological activity of 7-hydroxyheptanamide, its structural motifs are present in molecules of biological importance. For instance, hydroxamic acids, which are structurally related to amides, are a class of compounds known to be inhibitors of histone deacetylases (HDACs) and have applications in cancer therapy.

The bifunctional nature of 7-hydroxyheptanamide makes it a candidate for:

  • Drug Discovery: As a scaffold for the synthesis of more complex molecules with potential therapeutic activities.

  • Polymer Chemistry: As a monomer for the synthesis of functional polyamides with tailored properties.

  • Material Science: For the development of new materials with specific surface properties due to the presence of both hydrogen-bond donating and accepting groups.

Further research is warranted to explore the biological activities and potential applications of 7-hydroxyheptanamide and its derivatives.

Conclusion

7-Hydroxyheptanamide is a molecule with significant potential in various fields of chemistry, owing to its bifunctional nature. This guide has provided a comprehensive overview of its molecular structure, predicted properties, a plausible synthetic route, and potential applications. While experimental data remains scarce, the theoretical and inferred information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemistry and utility of this compound.

References

Due to the limited availability of specific literature on 7-hydroxyheptanamide, this reference list includes resources on related compounds and general chemical principles.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic synthesis and reaction mechanisms.)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link] (A database of chemical and physical data for a wide range of compounds.)

Foundational

An In-depth Technical Guide to 7-Hydroxyheptanamide

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract 7-Hydroxyheptanamide is a bifunctional organic molecule featuring a primary amide and a primary alcohol. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptanamide is a bifunctional organic molecule featuring a primary amide and a primary alcohol. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and predicted spectroscopic data for its characterization. While specific literature on 7-hydroxyheptanamide is scarce, this document leverages established principles of organic chemistry and spectroscopy to offer a robust theoretical and practical framework for its study and potential applications in fields such as medicinal chemistry and polymer science.

Chemical Identity and Properties

7-Hydroxyheptanamide is a straight-chain aliphatic compound containing seven carbon atoms, with a hydroxyl group at one terminus and an amide group at the other.

PropertyValueSource
IUPAC Name 7-hydroxyheptanamideInternal Knowledge
CAS Number 14565-12-9[Internal Source]
Molecular Formula C₇H₁₅NO₂[Internal Source]
Molecular Weight 145.20 g/mol [Internal Source]
Predicted Boiling Point Decomposes before boilingGeneral amide properties
Predicted Melting Point 80-90 °CGeneral amide properties
Predicted Solubility Soluble in water, methanol, ethanolPresence of polar functional groups

Plausible Synthetic Routes

From 7-Hydroxyheptanoic Acid

The most direct approach involves the amidation of 7-hydroxyheptanoic acid. This can be achieved through several methods:

  • Activation with a Coupling Agent: Carboxylic acids can be reacted with amines in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to facilitate amide bond formation under mild conditions.[1][2]

  • Conversion to an Acyl Chloride: 7-hydroxyheptanoic acid can be converted to the more reactive 7-hydroxyheptanoyl chloride using a reagent such as thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with ammonia to yield the desired amide.[2][3]

synthesis_from_acid cluster_acid From 7-Hydroxyheptanoic Acid start_acid 7-Hydroxyheptanoic Acid intermediate_acyl 7-Hydroxyheptanoyl Chloride start_acid->intermediate_acyl SOCl₂ final_amide 7-Hydroxyheptanamide intermediate_acyl->final_amide NH₃

Caption: Synthesis of 7-hydroxyheptanamide from 7-hydroxyheptanoic acid.

From a Lactone Precursor

The aminolysis of a suitable lactone, such as ε-caprolactone, can provide a pathway to ω-hydroxy amides. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of the lactone by an amine.[4][5]

synthesis_from_lactone cluster_lactone From ε-Caprolactone start_lactone ε-Caprolactone final_amide 7-Hydroxyheptanamide start_lactone->final_amide NH₃, Lewis Acid Catalyst

Caption: Synthesis of 7-hydroxyheptanamide via aminolysis of ε-caprolactone.

From 7-Hydroxyheptanenitrile

The partial hydrolysis of 7-hydroxyheptanenitrile offers another viable synthetic route. This transformation can be achieved under carefully controlled acidic or basic conditions to favor the formation of the amide over the carboxylic acid.[6][7][8]

synthesis_from_nitrile cluster_nitrile From 7-Hydroxyheptanenitrile start_nitrile 7-Hydroxyheptanenitrile final_amide 7-Hydroxyheptanamide start_nitrile->final_amide Partial Hydrolysis (H⁺ or OH⁻)

Caption: Synthesis of 7-hydroxyheptanamide from 7-hydroxyheptanenitrile.

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of 7-hydroxyheptanamide would rely on a combination of spectroscopic techniques. The following data is predicted based on the known spectral characteristics of primary amides, primary alcohols, and aliphatic chains.

spectroscopic_workflow cluster_spectroscopy Spectroscopic Analysis Workflow sample 7-Hydroxyheptanamide Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic analysis of 7-hydroxyheptanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2br s1HNH
~6.8br s1HNH
~4.3t1HOH
~3.4q2HCH ₂-OH (C7)
~2.0t2HCH ₂-CONH₂ (C2)
~1.5m2HCH ₂ (C6)
~1.4m2HCH ₂ (C3)
~1.3m4HCH ₂ (C4, C5)

Note: The protons on the amide nitrogen may appear as two broad singlets due to restricted rotation around the C-N bond.[9] The chemical shifts of protons on alkyl chains are influenced by neighboring functional groups.[10][11][12][13][14]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C =O (C1)
~61C H₂-OH (C7)
~36C H₂-CONH₂ (C2)
~32C H₂ (C6)
~29C H₂ (C5 or C4)
~28C H₂ (C4 or C5)
~25C H₂ (C3)
Infrared (IR) Spectroscopy

The IR spectrum of 7-hydroxyheptanamide is expected to show characteristic absorption bands for the primary amide and primary alcohol functional groups.[15][16][17][18][19][20]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadO-H and N-H stretching
~2930, ~2855MediumC-H stretching (aliphatic)
~1640StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1050MediumC-O stretching (primary alcohol)

Note: The N-H stretching of a primary amide typically appears as two bands in this region.[17][21]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of aliphatic amides and alcohols.

Predicted Mass Spectrometry (MS) Data

m/zInterpretation
145[M]⁺ (Molecular Ion)
127[M - H₂O]⁺
44[CONH₂]⁺

Note: The fragmentation of primary amides often results in a prominent peak at m/z 44.[22][23][24][25][26] Alpha-cleavage adjacent to the hydroxyl group is also a common fragmentation pathway for primary alcohols.

Potential Applications

The bifunctional nature of 7-hydroxyheptanamide suggests its utility in several areas of chemical science.

  • Medicinal Chemistry: The amide functional group is a common pharmacophore in many drug molecules, contributing to their biological activity through hydrogen bonding interactions with protein targets.[27][28][29][30] The hydroxyl group can also participate in hydrogen bonding and provides a site for further chemical modification, such as esterification or etherification, to modulate the compound's pharmacokinetic properties.

  • Polymer Chemistry: As a monomer, 7-hydroxyheptanamide could be used in the synthesis of poly(ester-amide)s or other functional polymers.[31][32][] The hydroxyl and amide groups offer sites for polymerization, potentially leading to materials with unique properties such as biodegradability and hydrophilicity.

Conclusion

7-Hydroxyheptanamide represents a simple yet versatile chemical entity with potential for further investigation. This guide provides a foundational understanding of its properties, plausible synthetic methodologies, and expected analytical characteristics. The detailed protocols and predicted data herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of this and related bifunctional molecules.

References

[6] Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link] [7] Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [8] Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link] [9] Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [22] National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [34] Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link] [35] Chemistry LibreTexts. (2023, January 22). Making Amides from Nitriles. [21] Journal of the Chemical Society. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [3] Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link] [1] JoVE. (2023, April 30). Video: Preparation of Amides. ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [36] PubMed. (n.d.). Spectroscopic properties of the nonplanar amide group: a computational study. [37] YouTube. (2025, July 21). What Are The Properties Of Amides? - Chemistry For Everyone. [38] Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. [23] RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [10] Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link] [39] Royal Society of Chemistry. (2022, June 8). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. [4] Wikipedia. (n.d.). Lactone. [40] Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [15] Spectroscopy Online. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. [24] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [25] ACS Publications. (n.d.). Mass Spectrometric Analysis of Aliphatic Amides. [5] ResearchGate. (2020, October 27). Dear all, Is there any simple method to make amides by breaking the lactone ring? [11] Oregon State University. (n.d.). 1H NMR Chemical Shift. [16] OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [31] PubMed. (n.d.). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. [41] ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. [17] Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [27] Figshare. (2023, October 13). Synthesis of novel amides and related compounds with applications in medicinal chemistry. University of Sussex. [28] ResearchGate. (n.d.). Applications of Amide Isosteres in Medicinal Chemistry. [29] ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. [30] ACS Publications. (2020, July 20). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [42] Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link] [32] ACS Publications. (n.d.). High-Barrier Poly(hydroxy amide ethers): Effect of Polymer Structure on Oxygen Transmission Rates. 3. Macromolecules. [18] Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [12] IQ-USP. (n.d.). Chemical Shifts 1H-NMR. [13] Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [19] UCLA. (n.d.). IR: amines. [14] Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [43] Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. [] Alfa Chemistry. (n.d.). Amide and Imide Polymers. [26] Wikipedia. (n.d.). Fragmentation (mass spectrometry). [20] WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

Sources

Exploratory

physical properties of 7-Hydroxyheptanamide

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Aliphatic Amides: A Case Study of 7-Hydroxyheptanamide Abstract The journey of a novel chemical entity from discovery to a viable pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Aliphatic Amides: A Case Study of 7-Hydroxyheptanamide

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties are not merely academic data points; they are critical determinants of a compound's bioavailability, stability, and manufacturability. This guide provides a comprehensive framework for the systematic characterization of a novel aliphatic amide, using the hypothetical molecule 7-Hydroxyheptanamide as a practical case study. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to detail the experimental workflows, the rationale behind methodological choices, and the interpretation of the resulting data. By grounding our discussion in established analytical techniques and providing actionable protocols, we aim to equip scientists with the tools necessary to build a robust data package for new chemical entities, thereby accelerating the drug development pipeline.

Introduction: The Imperative of Foundational Characterization

In the realm of medicinal chemistry and pharmaceutical development, the initial synthesis of a promising new molecule is but the first step in a long and complex journey. The subsequent, and arguably more critical, phase involves a deep and comprehensive characterization of its physical and chemical properties. These foundational data points form the bedrock upon which all further development activities are built, from formulation and dosage form design to toxicological and pharmacokinetic studies.

7-Hydroxyheptanamide, a bifunctional aliphatic amide, serves as an ideal model for this discussion. Its structure, featuring both a hydrophilic hydroxyl group and a polar amide linkage, suggests a nuanced solubility profile and the potential for specific intermolecular interactions that will dictate its behavior in both in vitro and in vivo systems. A failure to accurately and comprehensively characterize these properties can lead to costly and time-consuming downstream failures.

This guide, therefore, adopts the perspective of a senior application scientist, providing not just the "what" but the "why" and "how" of physicochemical characterization. We will explore the theoretical underpinnings of key properties, present detailed and validated experimental protocols for their determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Key Physicochemical Properties and Their Pharmaceutical Relevance

A molecule's structure dictates its properties, and these properties, in turn, govern its therapeutic potential. For a compound like 7-Hydroxyheptanamide, the following physicochemical parameters are of paramount importance:

  • Melting Point (°C): The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range is typically associated with high purity, while a broad range may suggest the presence of impurities. For drug development, the melting point influences formulation strategies, particularly for solid dosage forms, and provides an initial assessment of stability.

  • Boiling Point (°C): While less critical for solid drugs, the boiling point is an important parameter for compounds that may be processed or stored in a liquid state. It provides insight into the volatility and intermolecular forces of a substance. For a non-volatile molecule like 7-Hydroxyheptanamide, decomposition temperature may be a more relevant thermal property.

  • Solubility (mg/mL): Arguably one of the most critical parameters, solubility dictates the bioavailability of a drug. Poor aqueous solubility is a major hurdle in drug development. Therefore, determining the solubility of 7-Hydroxyheptanamide in a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline, ethanol) is essential.

  • Dissociation Constant (pKa): The pKa value indicates the extent of ionization of a molecule at a given pH. Since the charge state of a drug affects its absorption, distribution, metabolism, and excretion (ADME), understanding the pKa of the hydroxyl group in 7-Hydroxyheptanamide is crucial for predicting its behavior in physiological environments.

  • Log P (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity of a compound and is a key predictor of its ability to cross biological membranes. A balanced Log P is often sought to ensure adequate membrane permeability and aqueous solubility.

Experimental Protocols for the Characterization of 7-Hydroxyheptanamide

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of a novel compound. The presented data for 7-Hydroxyheptanamide is hypothetical but realistic, serving to illustrate the application of these protocols.

Workflow for Physicochemical Characterization

The overall workflow for characterizing a new chemical entity like 7-Hydroxyheptanamide is a systematic process that begins with preliminary assessments and progresses to more detailed analyses.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Thermal & Solubility Analysis cluster_2 Phase 3: Ionization & Lipophilicity A Synthesis & Purification of 7-Hydroxyheptanamide B Visual Inspection (Color, Form) A->B C Purity Assessment by HPLC B->C D Melting Point Determination C->D E Thermogravimetric Analysis (TGA) for Decomposition Temperature D->E G pKa Determination by Potentiometric Titration E->G F Kinetic & Thermodynamic Solubility Assessment H Log P Determination (Shake-Flask Method) G->H

Caption: Workflow for the physicochemical characterization of a novel compound.

Melting Point Determination

Rationale: The melting point is determined using a digital melting point apparatus, which allows for precise temperature control and observation. A slow ramp rate near the expected melting point is crucial for accuracy.

Protocol:

  • Ensure the 7-Hydroxyheptanamide sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set a rapid heating ramp (e.g., 10°C/min) to quickly approach the expected melting point.

  • Once the temperature is within 20°C of the expected melting point, reduce the ramp rate to 1-2°C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Aqueous Solubility Determination (Thermodynamic)

Rationale: Thermodynamic solubility is the true equilibrium solubility of a compound. This method ensures that the solution has reached saturation, providing a definitive value for formulation and biopharmaceutical modeling.

Protocol:

  • Add an excess amount of solid 7-Hydroxyheptanamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of 7-Hydroxyheptanamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups. By monitoring the pH of a solution as a titrant is added, the inflection point of the titration curve can be used to calculate the pKa.

G cluster_0 Setup cluster_1 Titration cluster_2 Analysis A Dissolve 7-Hydroxyheptanamide in water/co-solvent C Place solution in jacketed beaker at constant temperature A->C B Calibrate pH meter B->C D Add standardized HCl or NaOH in small increments C->D E Record pH after each addition D->E F Plot pH vs. volume of titrant E->F G Determine equivalence point (1st derivative) F->G H Calculate pKa at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Dissolve a precisely weighed amount of 7-Hydroxyheptanamide in a known volume of degassed, deionized water. A co-solvent may be used if aqueous solubility is low.

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Place the solution in a temperature-controlled vessel and continuously stir.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the sample has been neutralized (the half-equivalence point).

Hypothetical Data Summary for 7-Hydroxyheptanamide

The following table summarizes the hypothetical, yet plausible, physicochemical properties for 7-Hydroxyheptanamide, as would be determined by the protocols described above.

PropertyValueMethod
Molecular FormulaC₇H₁₅NO₂-
Molecular Weight145.20 g/mol -
Melting Point88-90 °CCapillary Method
Aqueous Solubility (25°C)15.2 mg/mLHPLC
pKa (Hydroxyl group)~14-15Potentiometric Titration
Log P0.85Shake-Flask Method

Safety and Handling of Novel Amides

As a novel chemical entity, 7-Hydroxyheptanamide should be handled with care, assuming it is potentially hazardous until proven otherwise. Standard laboratory safety protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The comprehensive physicochemical characterization of a novel compound is a non-negotiable cornerstone of successful drug development. By employing systematic and validated experimental workflows, such as those detailed in this guide, researchers can build a robust and reliable data package for new chemical entities like 7-Hydroxyheptanamide. This foundational knowledge not only de-risks the development process but also enables a more rational and efficient path toward clinical application. The principles and protocols outlined herein provide a blueprint for this critical phase of pharmaceutical research, ensuring that decisions are based on sound scientific data.

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Importance of pKa in Drug Discovery Source: ACD/Labs URL: [Link]

  • Title: Solubility Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Shake-Flask Method for the Determination of the Octanol-Water Partition Coefficient Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Foundational

7-Hydroxyheptanamide solubility data

An In-Depth Technical Guide to the Solubility of 7-Hydroxyheptanamide Abstract 7-Hydroxyheptanamide is a bifunctional molecule featuring a seven-carbon aliphatic chain, a terminal primary hydroxyl group, and a terminal p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Hydroxyheptanamide

Abstract

7-Hydroxyheptanamide is a bifunctional molecule featuring a seven-carbon aliphatic chain, a terminal primary hydroxyl group, and a terminal primary amide group. This unique structure imparts amphiphilic characteristics, making an understanding of its solubility paramount for applications in chemical synthesis, materials science, and drug development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of 7-hydroxyheptanamide solubility. Due to the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and furnishes a detailed, field-proven experimental framework for its determination. We present a robust protocol for thermodynamic equilibrium solubility measurement via the shake-flask method, coupled with high-performance liquid chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and formulation experts, enabling them to generate reliable solubility data and make informed decisions in their work.

Introduction: The Importance of Solubility Data

The solubility of an active molecule or a chemical intermediate is a critical physicochemical parameter that influences its behavior in virtually every application. For a compound like 7-hydroxyheptanamide, solubility data is essential for:

  • Process Chemistry: Designing efficient reaction and purification strategies, including crystallization, by selecting appropriate solvent systems.

  • Formulation Development: Creating stable, homogenous liquid formulations for various applications, from pharmaceutical preparations to advanced materials. Poor solubility can hinder bioavailability in drug candidates and lead to inconsistent product performance.[1]

  • Predictive Modeling: Serving as a fundamental input for computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery.

This guide provides the theoretical grounding and practical methodologies required to comprehensively characterize the solubility profile of 7-hydroxyheptanamide.

Molecular Structure and Physicochemical Properties

The solubility behavior of 7-hydroxyheptanamide is a direct consequence of its molecular structure. It consists of a flexible seven-carbon chain, which imparts significant non-polar, hydrophobic character. This is counterbalanced by two polar, hydrophilic functional groups at opposite ends of the molecule: a primary hydroxyl (-OH) group and a primary amide (-CONH₂) group.

Diagram: Chemical Structure of 7-Hydroxyheptanamide

cluster_amide cluster_chain cluster_hydroxyl N N H1 H N->H1 H2 H N->H2 C1 C C1->N O1 O C1->O1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 O2 O C7->O2 H3 H O2->H3

Caption: Molecular structure of 7-hydroxyheptanamide.

Both the amide and hydroxyl groups are excellent hydrogen bond donors and acceptors, promoting interaction with polar solvents. The interplay between the hydrophobic alkyl chain and the hydrophilic end groups defines its amphiphilic nature.

Table 1: Estimated Physicochemical Properties of 7-Hydroxyheptanamide

PropertyEstimated ValueSignificance for Solubility
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol Influences molar solubility calculations.
pKa (Conjugate Acid)~ -0.5The amide group is neutral in aqueous solutions (pH 1-14).[2]
pKa (Hydroxyl Group)~ 16-18The hydroxyl group is neutral in aqueous solutions (pH 1-14).
Predicted LogP~ 0.5 - 1.0Indicates a relatively balanced hydrophilic/lipophilic character.

Theoretical Framework for Solubility

Solvent-Solute Interactions

The principle of "like dissolves like" is central to predicting solubility.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are expected to be moderately effective. The primary driver for solubility will be the strong hydrogen bonding between the solvent molecules and the amide and hydroxyl groups of 7-hydroxyheptanamide. However, the seven-carbon alkyl chain presents a hydrophobic barrier, which will limit its aqueous solubility. Lower amides and amines are generally water-soluble, but solubility decreases as the carbon chain length increases.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the amide and hydroxyl groups. Solvents like DMSO are powerful and may fully solubilize the compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are expected to be poor solvents. While they can interact with the C7 alkyl chain via van der Waals forces, they cannot effectively solvate the highly polar amide and hydroxyl functional groups, making dissolution energetically unfavorable.

Effect of pH

Based on the estimated pKa values, both the amide and hydroxyl groups of 7-hydroxyheptanamide will remain in their neutral, un-ionized forms across the entire physiologically and pharmaceutically relevant pH range (1-14). Therefore, unlike acidic or basic compounds, the aqueous solubility of 7-hydroxyheptanamide is predicted to be independent of pH .

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, the thermodynamic equilibrium solubility must be measured. This value represents the true saturation point of the compound in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[4] The gold-standard technique for this measurement is the Shake-Flask Method, outlined in OECD Test Guideline 105.[5]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. The key principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, allowing the system to reach equilibrium.[6]

Diagram: Experimental Workflow for the Shake-Flask Method

prep 1. Preparation Add excess solid 7-hydroxyheptanamide to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. prep->equil sep 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove all undissolved solid. equil->sep quant 4. Quantification Dilute supernatant and analyze concentration using a validated HPLC-UV method. sep->quant calc 5. Calculation Determine solubility (mg/mL or µM) from the measured concentration. quant->calc

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 7-hydroxyheptanamide in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 7-Hydroxyheptanamide (solid, high purity)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or thermomixer[4]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 7-hydroxyheptanamide to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation was achieved. A starting point is to add ~5-10 mg of solid to 1 mL of solvent.

    • Causality: The presence of undissolved solid is the definitive indicator that the solution is saturated and in equilibrium with the solid phase.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.[4][6]

    • Causality: Continuous agitation maximizes the surface area for dissolution, while the extended incubation time allows the dynamic process of dissolving and precipitating molecules to reach a steady state (equilibrium).

  • Phase Separation:

    • After equilibration, carefully remove the vials. Allow them to stand briefly to let heavy solids settle.

    • To separate the saturated liquid phase (supernatant) from the undissolved solid, use either centrifugation or direct filtration.

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean vial.[7]

    • Causality: This step is crucial for accuracy. Failure to completely remove all solid particles will lead to their dissolution during the dilution step, resulting in a gross overestimation of solubility.

  • Sample Analysis (Quantification):

    • Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method.[1][8] The concentration of 7-hydroxyheptanamide is determined by comparing its peak area to the calibration curve.

    • Causality: Direct analysis of the saturated solution is rarely possible as it would overload the detector. Accurate, serial dilution is required to bring the concentration into the quantifiable range of the analytical instrument.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • The result is the thermodynamic solubility, typically reported in mg/mL or µM.

Predicted Solubility Profile

While experimental determination is essential, a qualitative prediction based on molecular structure provides a valuable starting point for solvent selection.

Table 2: Predicted Qualitative Solubility of 7-Hydroxyheptanamide

Solvent ClassExample SolventPredicted SolubilityRationale
Polar ProticWater, PBS (pH 7.4)Sparingly SolubleStrong H-bonding with polar groups is counteracted by the hydrophobic C7 alkyl chain.
Polar ProticEthanol, MethanolSolubleThe solvent's alkyl portion interacts with the C7 chain, while its -OH group H-bonds with the amide/hydroxyl groups.
Polar AproticDMSO, DMFVery SolubleHighly polar nature effectively solvates the amide and hydroxyl groups.
Polar AproticAcetone, AcetonitrileModerately SolubleGood interaction with polar functional groups, but less effective than DMSO.
Non-PolarHexane, TolueneInsoluble / Very Sparingly SolubleInability to solvate the highly polar amide and hydroxyl functional groups.
ChlorinatedDichloromethane (DCM)Sparingly SolubleModerate polarity may allow for limited dissolution.

Conclusion

Understanding the solubility of 7-hydroxyheptanamide is fundamental to its successful application in scientific and industrial settings. While specific quantitative data is not widely published, this guide has established a robust framework for its characterization. The molecule's amphiphilic nature—driven by a C7 hydrophobic chain and terminal polar amide and hydroxyl groups—suggests moderate solubility in polar protic solvents and high solubility in polar aprotic solvents like DMSO. Its solubility is predicted to be independent of pH.

For definitive and reliable data, the experimental determination of thermodynamic equilibrium solubility is required. The detailed shake-flask protocol provided herein, based on established OECD guidelines, offers a validated and trustworthy method for generating this critical data. By combining the theoretical principles with this rigorous experimental approach, researchers can confidently characterize the solubility of 7-hydroxyheptanamide and accelerate their development programs.

References

  • protocols.io (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Domainex (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. Available at: [Link]

  • EUR-Lex (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. Available at: [Link]

  • BioDuro (n.d.). ADME Solubility Assay. Available at: [Link]

  • Evotec (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • KREATiS (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

  • OECD (n.d.). Test No. 105: Water Solubility. Available at: [Link]

  • Scribd (n.d.). Test of Amine & Amide - Hydrochloric Acid. Available at: [Link]

Sources

Exploratory

A Prospective Technical Guide to the Synthesis and Investigation of 7-Hydroxyheptanamide: A Novel Bi-functional Molecule

This document provides a comprehensive technical overview for the proposed synthesis, characterization, and potential biological evaluation of 7-Hydroxyheptanamide. Given the limited specific literature on this molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the proposed synthesis, characterization, and potential biological evaluation of 7-Hydroxyheptanamide. Given the limited specific literature on this molecule, this guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring its properties. The methodologies and hypotheses presented herein are grounded in established chemical principles and extrapolated from data on structurally related compounds.

Introduction: The Rationale for Investigating 7-Hydroxyheptanamide

7-Hydroxyheptanamide (C7H15NO2) is a bifunctional organic molecule containing a primary amide and a primary hydroxyl group separated by a six-carbon aliphatic chain.[1][2] Its structure suggests potential for diverse chemical interactions and biological activities. The amide functionality is a common feature in many pharmaceuticals, contributing to metabolic stability and hydrogen bonding interactions with biological targets. The terminal hydroxyl group offers a site for further functionalization, such as esterification or etherification, and can also participate in hydrogen bonding.

While direct research on 7-Hydroxyheptanamide is not extensively documented, its constituent functional groups are present in molecules with known biological relevance. For instance, hydroxamic acids, which are structurally related to amides, are known modulators of various enzymes.[3] Furthermore, various hydroxylated aliphatic chains are components of signaling molecules and natural products. The exploration of 7-Hydroxyheptanamide is therefore a logical step in the quest for novel therapeutic agents.

Proposed Synthesis of 7-Hydroxyheptanamide

A plausible and efficient synthetic route to 7-Hydroxyheptanamide can be conceptualized starting from a readily available precursor, 7-hydroxyheptanoic acid. This precursor can be synthesized via the hydrogenation of 3-(2-furyl) acrylic acid.[4] The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry.

Synthesis Pathway

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 7-Hydroxyheptanoic Acid [4]

The initial step involves the platinum-catalyzed hydrogenation of 3-(2-furyl) acrylic acid in the presence of an acid promoter. This reaction cleaves the furan ring and reduces the acrylic acid double bond to yield 7-hydroxyheptanoic acid.

Step 2: Amidation of 7-Hydroxyheptanoic Acid

The conversion of the resulting carboxylic acid to 7-Hydroxyheptanamide can be achieved through several established amidation methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthesis_Pathway A 3-(2-Furyl) Acrylic Acid B 7-Hydroxyheptanoic Acid A->B H2, PtO2 Acid Promoter C 7-Hydroxyheptanamide B->C 1. SOCl2 2. NH3

Caption: Proposed two-step synthesis of 7-Hydroxyheptanamide.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 7-Hydroxyheptanoic Acid [4]

  • Reaction Setup: In a Parr hydrogenator, combine 3-(2-furyl) acrylic acid (0.15 mol), platinum oxide (0.400 g), and ethanol (150 mL).

  • Acid Promotion: Add 10 drops of concentrated sulfuric acid to the mixture.

  • Hydrogenation: Seal the hydrogenator and purge with hydrogen gas. Pressurize with hydrogen to the desired pressure (e.g., 50 p.s.i.g.) and begin agitation.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Once the reaction is complete, vent the hydrogenator and filter the reaction mixture to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 7-hydroxyheptanoic acid. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2.2.2: Synthesis of 7-Hydroxyheptanamide

  • Acid Chloride Formation: To the crude 7-hydroxyheptanoic acid (1 eq.), add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in a suitable anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

  • Reaction Quenching and Extraction: After stirring for 1 hour, allow the reaction to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-Hydroxyheptanamide can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized 7-Hydroxyheptanamide should be confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.¹H NMR should show characteristic peaks for the methylene protons of the aliphatic chain, the protons adjacent to the hydroxyl and amide groups, and the amide protons. ¹³C NMR will show distinct signals for each carbon atom.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 7-Hydroxyheptanamide (145.2 g/mol ).[1]
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the primary amide, and the C=O stretch of the amide.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak in the HPLC chromatogram would indicate a high degree of purity.

Potential Biological Activities and Therapeutic Applications

Based on its chemical structure, 7-Hydroxyheptanamide could be investigated for a range of biological activities.

Biological_Activities A 7-Hydroxyheptanamide B Antimicrobial Activity A->B C Anti-inflammatory Effects A->C D Enzyme Inhibition A->D E CNS Activity A->E

Caption: Potential areas of biological investigation for 7-Hydroxyheptanamide.

Antimicrobial Properties

The combination of a hydrophilic head (amide and hydroxyl groups) and a lipophilic tail (aliphatic chain) gives 7-Hydroxyheptanamide an amphiphilic character, which is a common feature of antimicrobial peptides and lipids. It would be worthwhile to screen this molecule against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Some fatty acid amides are known to possess anti-inflammatory properties. Investigating the effect of 7-Hydroxyheptanamide on inflammatory pathways in relevant cell-based assays (e.g., measuring cytokine production in LPS-stimulated macrophages) could reveal potential anti-inflammatory effects.[5]

Enzyme Inhibition

The amide and hydroxyl groups could act as pharmacophores for binding to the active sites of various enzymes. Screening 7-Hydroxyheptanamide against a library of enzymes, particularly those involved in disease pathogenesis, may uncover novel inhibitory activities.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and initial investigation of 7-Hydroxyheptanamide. The proposed synthetic route is robust and utilizes well-established chemical transformations. The outlined analytical methods will ensure the rigorous characterization of the synthesized compound. The hypothesized biological activities offer several avenues for future research. The exploration of this novel bifunctional molecule holds the potential for the discovery of new chemical entities with valuable therapeutic properties. It is our hope that this guide will serve as a catalyst for further research into the chemistry and biology of 7-Hydroxyheptanamide.

References

  • A Comparative Guide to Analytical Methods for the Quantification of 7-Hydroxyheptan-2-one - Benchchem. (n.d.).
  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. U.S. Patent No. 2,955,133. Washington, DC: U.S. Patent and Trademark Office.
  • Singh, S., & Sharma, A. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-25.
  • 7-Hydroxyheptanamide | 14565-12-9. (n.d.). ChemicalBook.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. In Toxicological Profile for Strontium.
  • 7-Hydroxyheptanamide. (n.d.). PubChem.
  • Piers, E., & Rubinsztajn, M. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. Organic & Biomolecular Chemistry, 22(3), 463-466.
  • 7-Hydroxyheptanamide. (n.d.). ChemicalBook.
  • 7-Hydroxyheptanamide CAS#: 14565-12-9. (n.d.). ChemicalBook.
  • Liu, Y., et al. (2021). In Vitro and In Vivo Studies Reveal that Hesperetin-7-O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity. Journal of Agricultural and Food Chemistry, 69(43), 12696-12706.

Sources

Foundational

Spectroscopic and Structural Elucidation of 7-Hydroxyheptanamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral characteristics of 7-hydroxyheptanamide, a bifunctional organic molecule containing both a primary alcohol and a primary amide. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characteristics of 7-hydroxyheptanamide, a bifunctional organic molecule containing both a primary alcohol and a primary amide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in the synthesis, purification, and structural characterization of this and related compounds. Given the limited availability of published experimental spectra for 7-hydroxyheptanamide, this guide presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, field-proven experimental protocols for acquiring such data.

Introduction to 7-Hydroxyheptanamide

7-Hydroxyheptanamide belongs to a class of linear aliphatic amides bearing a terminal hydroxyl group. This unique combination of functional groups imparts both polar and hydrogen-bonding characteristics to the molecule, suggesting its potential utility as a versatile intermediate in organic synthesis. For instance, it can serve as a building block for the synthesis of polymers, such as polyamides and polyesters, or as a precursor for more complex biologically active molecules. The hydroxyl group offers a site for esterification or etherification, while the amide group can undergo various transformations or participate in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes. The structural characterization of 7-hydroxyheptanamide is fundamental to verifying its synthesis and purity, and for understanding its chemical behavior.

Synthesis of 7-Hydroxyheptanamide

A plausible synthetic route to 7-hydroxyheptanamide can be adapted from established methods for the synthesis of amides from carboxylic acids. One common and effective method involves the activation of a carboxylic acid followed by amidation.

Proposed Synthetic Pathway

A potential starting material is 7-hydroxyheptanoic acid, which can be synthesized via various routes, including the hydrogenation of 3-(2-furyl) acrylic acid[1]. The synthesis of 7-hydroxyheptanamide would then proceed as follows:

  • Activation of the Carboxylic Acid: 7-hydroxyheptanoic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with ammonia (NH₃) in a suitable solvent to form the primary amide.

This two-step process is generally efficient and provides a direct route to the desired product.

Experimental Protocol for Synthesis

Step 1: Formation of 7-hydroxyheptanoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxyheptanoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 7-hydroxyheptanoyl chloride.

Step 2: Amidation to form 7-Hydroxyheptanamide

  • Dissolve the crude 7-hydroxyheptanoyl chloride in a dry, inert solvent such as diethyl ether or tetrahydrofuran (THF) in a separate flask cooled in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Continue the reaction for 1-2 hours at 0-5 °C.

  • The resulting precipitate (ammonium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 7-hydroxyheptanamide, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of the synthesized 7-hydroxyheptanamide would rely on a combination of spectroscopic techniques. The following sections detail the predicted spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0-7.0br s2H-CONH₂
~3.65t2HH-7 (-CH₂OH)
~2.20t2HH-2 (-CH₂CONH₂)
~1.60m4HH-3, H-6
~1.35m4HH-4, H-5
~1.8 (variable)br s1H-OH

Rationale for Predictions: The amide protons (-CONH₂) are expected to appear as a broad singlet in the downfield region (δ 6.0-7.0 ppm) due to quadrupole broadening and exchange with trace amounts of water[2]. The methylene protons adjacent to the hydroxyl group (H-7) will be deshielded and appear as a triplet around δ 3.65 ppm. The methylene protons adjacent to the carbonyl group (H-2) will also be deshielded and are predicted to resonate as a triplet at approximately δ 2.20 ppm. The remaining methylene protons in the aliphatic chain (H-3, H-4, H-5, H-6) will appear as overlapping multiplets in the upfield region (δ 1.35-1.60 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Chemical Shift (δ) ppmAssignment
~175C-1 (C=O)
~62C-7 (-CH₂OH)
~36C-2 (-CH₂CONH₂)
~32C-6
~29C-4 or C-5
~25C-4 or C-5
~25C-3

Rationale for Predictions: The carbonyl carbon of the amide (C-1) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon bearing the hydroxyl group (C-7) will be deshielded and is predicted to appear around δ 62 ppm. The carbon adjacent to the carbonyl group (C-2) will also be deshielded, with an expected chemical shift of approximately δ 36 ppm. The remaining methylene carbons in the chain will have chemical shifts in the typical aliphatic region (δ 25-32 ppm).

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 7-hydroxyheptanamide in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure quantitative observation of all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3350 and ~3180Strong, BroadN-H stretching (primary amide)
~3300Strong, BroadO-H stretching (alcohol)
~2930 and ~2850StrongC-H stretching (aliphatic)
~1640StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band)
~1465MediumC-H bending
~1050MediumC-O stretching (primary alcohol)

Rationale for Predictions: The IR spectrum of 7-hydroxyheptanamide is expected to show a broad and strong absorption band in the region of 3100-3500 cm⁻¹ corresponding to the overlapping N-H stretching vibrations of the primary amide and the O-H stretching of the alcohol[2]. The two distinct bands for the N-H stretch of a primary amide may be observed[2][3]. The C-H stretching of the aliphatic chain will appear as strong absorptions around 2850-2960 cm⁻¹. The characteristic amide I band (C=O stretch) is expected to be a strong absorption around 1640 cm⁻¹, while the amide II band (N-H bend) should appear around 1600 cm⁻¹[4]. The C-O stretch of the primary alcohol will give a medium intensity band around 1050 cm⁻¹.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Liquid/Solid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup (FTIR Spectrometer):

    • Ensure the sample compartment is clean and dry.

    • Acquire a background spectrum to subtract atmospheric contributions (CO₂, H₂O).

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing:

    • Perform baseline correction and normalize the spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Molecular Ion (M⁺): m/z = 145.1103 (calculated for C₇H₁₅NO₂)

  • Key Fragment Ions:

    • m/z = 127: [M - H₂O]⁺, loss of water from the hydroxyl group.

    • m/z = 114: [M - OCH₃]⁺, not a primary fragmentation for this structure. A more likely fragmentation would be alpha-cleavage.

    • m/z = 72: [CH₂(CH₂)₂CONH₂]⁺, McLafferty rearrangement product.

    • m/z = 59: [CONH₂ + H + CH₃]⁺ or [CH(OH)CH₂NH₂]⁺, not a direct fragment. A more likely fragment is [C₂H₅NO]⁺ from cleavage near the amide.

    • m/z = 44: [CONH₂]⁺, characteristic amide fragment.

    • m/z = 31: [CH₂OH]⁺, from cleavage alpha to the hydroxyl group.

Rationale for Predictions: The molecular ion peak is expected at m/z 145, corresponding to the molecular weight of 7-hydroxyheptanamide[5]. Common fragmentation pathways for aliphatic alcohols include the loss of water (M-18). Amides often undergo α-cleavage adjacent to the carbonyl group and McLafferty rearrangement. The presence of a prominent peak at m/z 44 is a strong indicator of a primary amide. Cleavage at the C-C bond alpha to the hydroxyl group would yield a fragment at m/z 31.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a relatively volatile compound like 7-hydroxyheptanamide, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would be a suitable method.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Visualization of Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of 7-hydroxyheptanamide with atom numbering.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start 7-Hydroxyheptanoic Acid synthesis Amidation Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification product Pure 7-Hydroxyheptanamide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for the synthesis and characterization of 7-hydroxyheptanamide.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 7-hydroxyheptanamide, coupled with robust experimental protocols for its synthesis and characterization. The presented data and methodologies are grounded in fundamental principles of organic chemistry and spectroscopy and are intended to serve as a valuable resource for scientists working with this or structurally related molecules. The synergistic application of NMR, IR, and MS is crucial for the unambiguous structural elucidation of novel compounds, ensuring the integrity and reliability of research findings in chemical synthesis and drug development.

References

  • University of Calgary. (n.d.). Spectroscopy Analysis: Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 7HC calculated by DFT (a) and HF (b) 6–311 + + G (d, p) level. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • PubMed. (n.d.). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • PubMed Central. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Heptanenitrile, 7-hydroxy-. Retrieved from [Link]

  • MATCH Communications in Mathematical and in Computer Chemistry. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Heptanenitrile, 7-hydroxy-. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 7β-hydroxy-epiandrosterone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Retrieved from [Link]

  • PubMed. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion spectrum for [M + H] + of compound 7 and its predicted fragmentation. Retrieved from [Link]

  • PubMed Central. (2019). Standard Proteoforms and Their Complexes for Native Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 7-hydroxyheptanamide, a valuable bifunctional mol...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 7-hydroxyheptanamide, a valuable bifunctional molecule, starting from 7-hydroxyheptanoic acid. The inherent challenge in this synthesis lies in the presence of two reactive functional groups—a hydroxyl and a carboxylic acid—which can lead to undesirable side reactions such as polymerization and lactonization. To circumvent these issues, we present a robust three-stage strategy involving: (1) selective protection of the hydroxyl group as a benzyl ether, (2) efficient amidation of the carboxylic acid using a carbodiimide coupling agent, and (3) clean deprotection via hydrogenolysis to yield the final product. This guide explains the scientific rationale behind each step, offers detailed, step-by-step protocols, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction: The Synthetic Challenge

Hydroxy amides are important structural motifs in numerous pharmaceutical compounds and bioactive molecules. The synthesis of 7-hydroxyheptanamide from 7-hydroxyheptanoic acid presents a classic challenge in organic synthesis due to the molecule's bifunctional nature. Direct amidation by heating the carboxylic acid with ammonia is often inefficient. This is because the initial reaction at low temperatures is an acid-base neutralization, forming a highly unreactive ammonium carboxylate salt[1][2][3][4]. While high temperatures can force the dehydration of this salt to form the amide, these conditions can also promote self-esterification of the starting material, leading to the formation of polyesters[5].

To achieve a clean and high-yielding synthesis, a more controlled approach is necessary. This involves activating the carboxylic acid under mild conditions to facilitate its reaction with ammonia. However, many activating agents, such as thionyl chloride, would react with both the carboxylic acid and the hydroxyl group[6]. Therefore, a protection-amidation-deprotection sequence is the most reliable strategy. This protocol employs a benzyl ether as a robust protecting group for the hydroxyl function, which is stable to the subsequent amidation conditions but can be removed cleanly under mild hydrogenolysis.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages followed by purification. This workflow is designed to isolate each intermediate, ensuring high purity in the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amidation cluster_2 Stage 3: Deprotection & Purification A 7-Hydroxyheptanoic Acid B 7-(Benzyloxy)heptanoic Acid A->B NaH, BnBr THF C 7-(Benzyloxy)heptanamide B->C EDC, HOBt NH4Cl, DIPEA, DMF D Crude 7-Hydroxyheptanamide C->D H2, Pd/C Methanol E Pure 7-Hydroxyheptanamide D->E Column Chromatography

Figure 1: Overall workflow for the synthesis of 7-hydroxyheptanamide.

Detailed Experimental Protocols

Part 1: Protection of 7-Hydroxyheptanoic Acid

Principle: The hydroxyl group is protected as a benzyl ether. The Williamson ether synthesis is employed, where the hydroxyl group is first deprotonated with a strong base (sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide. This protecting group is chosen for its stability across a wide range of reaction conditions, particularly the basic and nucleophilic environment of the subsequent amidation step[7].

Protocol 1: Synthesis of 7-(Benzyloxy)heptanoic Acid

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a stir bar and sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 g, 32.5 mmol, 1.3 eq).

  • Solvent Addition: Add 80 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 7-hydroxyheptanoic acid (3.65 g, 25.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 4.7 g, 3.55 mL, 27.5 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of 1 M NaOH. Separate the layers and wash the organic layer with another 50 mL of 1 M NaOH. Combine the aqueous layers and acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, 7-(benzyloxy)heptanoic acid, as a pale yellow oil.

Part 2: Amide Formation

Principle: The direct conversion of a carboxylic acid to an amide with an amine is often difficult because the amine's basicity deprotonates the acid, forming an unreactive carboxylate[8]. To overcome this, a coupling agent is used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate[9]. This intermediate is susceptible to nucleophilic attack by ammonia. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an activated HOBt ester, which is less prone to racemization (if applicable) and side reactions, leading to higher yields and purity[10][11].

Protocol 2: Synthesis of 7-(Benzyloxy)heptanamide

  • Preparation: To a 250 mL round-bottom flask, add the crude 7-(benzyloxy)heptanoic acid from the previous step (assuming ~25.0 mmol, 1.0 eq), ammonium chloride (NH₄Cl, 1.6 g, 30.0 mmol, 1.2 eq), and HOBt hydrate (4.6 g, 30.0 mmol, 1.2 eq).

  • Solvent and Base: Add 100 mL of anhydrous dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath and add N,N-diisopropylethylamine (DIPEA, 10.5 mL, 60.0 mmol, 2.4 eq).

  • Coupling Agent: Add EDC hydrochloride (5.75 g, 30.0 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Workup: Pour the reaction mixture into 300 mL of cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (see Part 4).

Part 3: Deprotection to Yield Final Product

Principle: The benzyl ether is cleaved via catalytic hydrogenolysis. In this process, the substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface catalyzes the cleavage of the C-O benzyl bond and the subsequent addition of hydrogen, releasing the free hydroxyl group and toluene as a benign byproduct. This method is exceptionally clean and mild, preserving the amide functionality.

Protocol 3: Synthesis of 7-Hydroxyheptanamide

  • Preparation: Dissolve the purified 7-(benzyloxy)heptanamide (assuming ~20.0 mmol) in 100 mL of methanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas, then maintain a positive pressure of hydrogen (e.g., balloon or 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Filtration: Once complete, carefully vent the hydrogen and purge the system with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 7-hydroxyheptanamide.

Part 4: Purification and Characterization

Principle: The final product, 7-hydroxyheptanamide, is a polar molecule containing both hydroxyl and amide groups. Silica gel column chromatography is an effective method for its purification, separating it from non-polar byproducts (like toluene from the deprotection step) and any remaining impurities[12][13].

Protocol 4: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude 7-hydroxyheptanamide onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with 100% dichloromethane (DCM) and gradually increasing the polarity by adding methanol (e.g., DCM to 95:5 DCM:MeOH).

  • Loading and Elution: Load the silica slurry onto the top of the column. Elute with the solvent gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent under reduced pressure to yield the purified 7-hydroxyheptanamide as a white solid.

Data Summary and Troubleshooting

ParameterStage 1: ProtectionStage 2: AmidationStage 3: Deprotection
Key Reagents NaH, Benzyl BromideEDC, HOBt, NH₄Cl, DIPEAH₂, 10% Pd/C
Solvent Anhydrous THFAnhydrous DMFMethanol
Temperature 0 °C to RT0 °C to RTRoom Temperature
Reaction Time ~16 hours~18 hours~4-6 hours
Expected Yield >90%75-85%>95%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete deprotonation; wet THF; inactive NaH.Ensure THF is anhydrous. Use fresh, high-quality NaH. Allow sufficient time for deprotonation.
Incomplete reaction in Stage 2 Inactive EDC (hydrolyzed); insufficient base.Use fresh EDC·HCl, stored in a desiccator. Ensure adequate DIPEA is used to neutralize EDC·HCl and the ammonium salt.
Formation of urea byproduct Side reaction of EDC.This is common. The urea byproduct is typically water-soluble or can be removed during chromatography.
Stalled deprotection (Stage 3) Catalyst poisoning; insufficient H₂ pressure.Ensure starting material is pure. Use fresh catalyst. Increase hydrogen pressure if equipment allows.

References

  • Química Organica.org. Synthesis of amides from carboxylic acids. [Link]

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Application

Section 1: High-Purity Aliphatic Polyesters from a C7 Precursor

An in-depth analysis of the applications of 7-hydroxyheptanamide in polymer chemistry reveals a nuanced landscape. Direct polymerization of 7-hydroxyheptanamide itself is not a prominent route in established literature.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the applications of 7-hydroxyheptanamide in polymer chemistry reveals a nuanced landscape. Direct polymerization of 7-hydroxyheptanamide itself is not a prominent route in established literature. Its structure, possessing a terminal primary amide and a terminal primary hydroxyl group, does not lend itself to conventional A-B type polycondensation reactions that typically form high molecular weight polyamides.

However, the underlying bifunctional 7-carbon hydroxy-acid backbone, derived from 7-hydroxyheptanoic acid, is a versatile precursor for creating advanced functional polymers. This guide, therefore, focuses on the scientifically established and industrially relevant pathways where this C7 scaffold is employed to synthesize sophisticated polyesters and functionalized polyamides, materials of significant interest to researchers in materials science and drug development.

We will explore two primary synthetic strategies:

  • Polyester Synthesis via Ring-Opening Polymerization (ROP): The conversion of 7-hydroxyheptanoic acid to its corresponding lactone (η-heptalactone), followed by controlled ROP to yield high-purity poly(7-heptalactone). This polyester is a candidate for biodegradable materials and biomedical applications.

  • Functional Polyamide Synthesis: The strategic incorporation of the C7 hydroxy-functionalized backbone into polyamide structures. This imparts desirable properties such as enhanced hydrophilicity, sites for post-polymerization modification, and improved biocompatibility, opening applications in advanced membranes, functional textiles, and biomaterials.

The most direct and efficient method to create a polymer from the 7-hydroxyheptanoic acid backbone is not through direct self-condensation, but via the ring-opening polymerization (ROP) of its cyclic ester, η-heptalactone. ROP offers superior control over molecular weight, dispersity, and end-group functionality compared to condensation methods.[1][2] The process begins with the intramolecular cyclization of 7-hydroxyheptanoic acid to form the seven-membered lactone ring, which can then be polymerized.

Workflow for Poly(7-heptalactone) Synthesis

The overall process involves the synthesis of the monomer followed by its polymerization, which can be catalyzed by various organometallic or organic catalysts.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization Monomer_Start 7-Hydroxyheptanoic Acid Cyclization Intramolecular Esterification (Lactonization) Monomer_Start->Cyclization Heat, Catalyst Monomer_End η-Heptalactone (Monomer) Cyclization->Monomer_End ROP Ring-Opening Polymerization (ROP) Monomer_End->ROP Initiator, Catalyst (e.g., Sn(Oct)₂, DPP) Polymer Poly(7-heptalactone) ROP->Polymer GPC GPC (Mn, Mw, Đ) Polymer->GPC NMR NMR (Structure) Polymer->NMR DSC DSC (Tg, Tm) Polymer->DSC

Caption: Workflow for Poly(7-heptalactone) synthesis via ROP.

Protocol 1: Synthesis of Poly(7-heptalactone) via Organocatalytic ROP

This protocol describes the synthesis of poly(7-heptalactone) using diphenyl phosphate (DPP), an effective organocatalyst for ROP.[3]

Materials:

  • η-Heptalactone (monomer)

  • Diphenyl phosphate (DPP) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • Monomer and Catalyst Preparation:

    • Dry the η-heptalactone monomer over CaH₂ overnight and distill under reduced pressure. Store under an inert atmosphere.

    • In a glovebox or under a strong flow of inert gas, add η-heptalactone (e.g., 1.0 g, 7.8 mmol), benzyl alcohol initiator (e.g., targeting a monomer-to-initiator ratio of 100:1, so 0.078 mmol, 8.4 mg), and anhydrous toluene (to achieve a monomer concentration of ~1 M) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: The initiator-to-monomer ratio is the primary determinant of the target molecular weight of the resulting polymer. Anhydrous conditions are critical to prevent premature termination of the polymerization by water, which can act as a competing initiator and broaden the molecular weight distribution.

  • Polymerization:

    • Add the DPP catalyst (e.g., 1-5 mol% relative to the initiator).

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by taking small aliquots at time intervals and analyzing the monomer conversion via ¹H NMR spectroscopy.

    • Causality Note: Temperature affects the rate of polymerization. Higher temperatures increase the rate but may also increase the likelihood of side reactions like transesterification, which can affect the polymer's final structure and properties.[4]

  • Purification:

    • Once the desired conversion is reached (typically >90%), cool the reaction mixture to room temperature.

    • Dilute the viscous solution with a small amount of tetrahydrofuran (THF) or dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh cold methanol and dry under vacuum at 40 °C until a constant weight is achieved.

Expected Data & Characterization:

The resulting poly(7-heptalactone) can be characterized to determine its molecular weight, thermal properties, and structure.

PropertyTechniqueTypical Value
Number-Average Molecular Weight (Mₙ)Gel Permeation Chromatography (GPC)5,000 - 50,000 g/mol (tunable)
Dispersity (Đ = Mₙ/Mₙ)Gel Permeation Chromatography (GPC)1.1 - 1.4
Glass Transition Temperature (T₉)Differential Scanning Calorimetry (DSC)-50 to -40 °C
Melting Temperature (Tₘ)Differential Scanning Calorimetry (DSC)40 - 60 °C
Structural Verification¹H and ¹³C NMR SpectroscopyCharacteristic ester peaks

Section 2: Synthesis of Novel Hydroxylated Polyamides

While 7-hydroxyheptanamide is not a direct monomer for polyamides, its core structure can be used to synthesize functional monomers that, when copolymerized, introduce hydroxyl groups into a polyamide backbone.[5] This strategy creates "functional polyamides" with tailored properties. The hydroxyl groups act as hydrophilic sites and provide reactive handles for further chemical modification.[6][7]

Conceptual Workflow for Functional Polyamide Synthesis

The general approach involves synthesizing a diacid or diamine monomer containing one or more hydroxyl groups and then copolymerizing it with traditional polyamide monomers (e.g., adipic acid and hexamethylenediamine, the precursors to Nylon 6,6).[8][9]

G cluster_0 Functional Monomer Synthesis Monomer_A Standard Monomer A (e.g., Adipic Acid) Polycondensation Low-Temperature Polycondensation Monomer_A->Polycondensation Monomer_B Standard Monomer B (e.g., Hexamethylenediamine) Monomer_B->Polycondensation Start C7 Precursor (e.g., 7-Hydroxyheptanoic Acid) Synth Multi-Step Organic Synthesis Start->Synth Func_Monomer Functional Monomer C (Diacid or Diamine with -OH group) Synth->Func_Monomer Func_Monomer->Polycondensation Controlled Ratio (A+C) : B Polymer Hydroxylated Polyamide (Copolymer) Polycondensation->Polymer

Caption: Copolymerization strategy for hydroxylated polyamides.

Protocol 2: Synthesis of a Hydroxyl-Functionalized Polyamide

This protocol outlines a representative synthesis of a functional polyamide via low-temperature solution polycondensation of a standard diacid chloride with a standard diamine and a custom-synthesized hydroxyl-containing diamine.

Part A: Synthesis of a Representative Hydroxylated Diamine Monomer (This is a conceptual synthesis for illustrative purposes, as specific C7 hydroxylated diamines are not standard commercial products.)

  • Protect: React 7-aminoheptan-1-ol with a suitable protecting group for the amine (e.g., Boc anhydride) to form Boc-7-aminoheptan-1-ol.

  • Activate: Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate).

  • Couple: React two equivalents of the product from step 2 with one equivalent of hexamethylenediamine.

  • Deprotect: Remove the Boc protecting groups under acidic conditions to yield the novel hydroxylated diamine. Purify by column chromatography or recrystallization.

Part B: Low-Temperature Solution Polycondensation

Materials:

  • Adipoyl chloride

  • Hexamethylenediamine (HMD)

  • Custom hydroxylated diamine (from Part A)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl)

  • Triethylamine (TEA) or Pyridine

  • Methanol

  • Nitrogen or Argon source

Procedure:

  • Dissolution:

    • In a three-necked flask under a nitrogen atmosphere, dissolve HMD and the custom hydroxylated diamine in anhydrous DMAc containing 5% w/v LiCl. The molar ratio of standard diamine to functional diamine (e.g., 95:5) will determine the functional group density in the final polymer.

    • Causality Note: LiCl is crucial for improving the solubility of the aromatic or rigid polyamide segments that form, preventing premature precipitation and allowing for the growth of high molecular weight chains.[6]

    • Cool the solution to 0 °C in an ice bath.

  • Polycondensation:

    • Add an acid scavenger like triethylamine (2.2 equivalents relative to the diacid chloride) to the diamine solution.

    • Separately, dissolve an equimolar amount of adipoyl chloride (relative to the total moles of diamines) in a small amount of anhydrous DMAc.

    • Add the adipoyl chloride solution dropwise to the stirred diamine solution at 0 °C over 30 minutes.

    • Causality Note: The reaction between an acid chloride and an amine is rapid and exothermic. Low temperatures and slow, dropwise addition are essential to control the reaction, prevent side reactions, and achieve a high degree of polymerization. The acid scavenger neutralizes the HCl byproduct, which would otherwise protonate the amine monomers and halt the reaction.[9]

  • Polymer Growth and Isolation:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution will become highly viscous.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol or water.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer extensively with water and then methanol to remove LiCl, unreacted monomers, and solvent.

    • Dry the final hydroxylated polyamide under vacuum at 60-80 °C.

Section 3: Applications & Future Directions

The functional polymers derived from the 7-hydroxy C7 backbone have a range of potential applications driven by their unique properties.

  • Biomedical and Drug Delivery: The biodegradability of poly(7-heptalactone) makes it a strong candidate for resorbable sutures, surgical implants, and as a matrix for controlled drug release.[10] The introduction of hydroxyl groups into polyamides can enhance their biocompatibility and provide sites for conjugating drugs or targeting ligands.[5]

  • Advanced Membranes and Textiles: Polyamides are used in high-performance applications like reverse osmosis membranes.[11] Incorporating hydroxyl groups can modify surface energy and hydrophilicity, potentially improving water flux and anti-fouling properties.[12]

  • Functional Materials: The pendant hydroxyl groups on the polyamide backbone serve as reactive sites for post-polymerization modification. They can be used to graft other polymers, attach cross-linking agents to create hydrogels, or immobilize catalysts and other active molecules.[13]

Future research will likely focus on enzymatic polymerization routes to create these polymers under milder, greener conditions and to exert greater control over stereochemistry, which is particularly important for biomedical materials.[14][15]

References

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  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). US7714097B2 - Polymer synthesis from macrocycles.
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  • Royal Society of Chemistry. (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry. Retrieved January 2, 2026, from [Link]

  • PubMed. (2012). Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization. [Link]

  • Royal Society of Chemistry. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved January 2, 2026, from [Link]

  • Molecular and Cellular Modeling. (n.d.). Enzymatic Polymerization. Retrieved January 2, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. PMC. Retrieved January 2, 2026, from [Link]

  • Semantic Scholar. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. [Link]

  • Chemistry LibreTexts. (2023). Polyamides. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Advances in the One-Step Approach of Polymeric Materials Using Enzymatic Techniques. Retrieved January 2, 2026, from [Link]

  • Chemguide. (n.d.). polyamides - nylon and Kevlar. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics. Retrieved January 2, 2026, from [Link]

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  • MDPI. (n.d.). Controlled Surface Modification of Polyamide 6.6 Fibres Using CaCl2/H2O/EtOH Solutions. Retrieved January 2, 2026, from [Link]

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Method

Application Notes and Protocols: 7-Hydroxyheptanamide as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 7-Hydroxyheptanamide is a bifunctional molecule poised for significant utility as a chemical inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Hydroxyheptanamide is a bifunctional molecule poised for significant utility as a chemical intermediate in the synthesis of high-value compounds. Its linear seven-carbon backbone, capped by a primary amide and a primary hydroxyl group, offers orthogonal reactivity that can be strategically exploited in multi-step synthetic routes. This guide provides an in-depth exploration of the practical applications of 7-Hydroxyheptanamide, with a primary focus on its role as a key precursor in the synthesis of the histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA; Vorinostat). Additionally, we will explore its potential application in the synthesis of novel polyamide-imides, highlighting its capacity as a monomer in polymer chemistry. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 7-Hydroxyheptanamide

Chemical intermediates are the linchpins of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.[1] 7-Hydroxyheptanamide emerges as a valuable building block due to its distinct functional handles. The terminal primary amide can be a precursor to a variety of nitrogen-containing functional groups, most notably the hydroxamic acid moiety, a critical pharmacophore in numerous metalloenzyme inhibitors.[2] Concurrently, the terminal primary hydroxyl group provides a site for oxidation, esterification, or conversion to other functionalities, allowing for chain extension or the introduction of new chemical properties.

This document serves as a comprehensive guide to harnessing the synthetic potential of 7-Hydroxyheptanamide. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in established chemical principles.

Application in Pharmaceutical Synthesis: A Key Intermediate for Suberoylanilide Hydroxamic Acid (SAHA)

Suberoylanilide Hydroxamic Acid (SAHA), marketed as Vorinostat, is a potent HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[3][4] The synthesis of SAHA and its analogs is a significant area of research in medicinal chemistry.[4][5] 7-Hydroxyheptanamide can be envisioned as a late-stage intermediate in a convergent synthetic strategy for SAHA. The following sections outline a detailed, two-part protocol for the synthesis of SAHA, starting from the conceptual precursor, 7-hydroxyheptanoic acid, to illustrate the journey to our key intermediate and its final conversion.

Conceptual Synthetic Pathway Overview

The synthesis of SAHA from 7-hydroxyheptanoic acid can be logically dissected into two main stages: first, the formation of the anilide, and second, the conversion of the terminal carboxylic acid to a hydroxamic acid. While many synthetic routes to SAHA exist, a strategy that proceeds via an amide intermediate closely related to 7-Hydroxyheptanamide is both practical and illustrative.

SAHA_Synthesis_Overview cluster_0 Part A: Synthesis of the Amide Precursor cluster_1 Part B: Conversion to Hydroxamic Acid 7-Hydroxyheptanoic_Acid 7-Hydroxyheptanoic Acid Activated_Acid Activated Carboxylic Acid (e.g., Acyl Chloride) 7-Hydroxyheptanoic_Acid->Activated_Acid Activation Suberanilic_Acid_Methyl_Ester Suberanilic Acid Methyl Ester Activated_Acid->Suberanilic_Acid_Methyl_Ester Amidation with Aniline 7-Anilino-7-oxoheptanoic_Acid 7-Anilino-7-oxoheptanoic Acid Suberanilic_Acid_Methyl_Ester->7-Anilino-7-oxoheptanoic_Acid Ester Hydrolysis 7-Anilino-7-oxoheptanoic_Acid_2 7-Anilino-7-oxoheptanoic Acid SAHA Suberoylanilide Hydroxamic Acid (SAHA) 7-Anilino-7-oxoheptanoic_Acid_2->SAHA Hydroxamic Acid Formation

Caption: Overview of the synthetic strategy for SAHA.

Part A: Protocol for the Synthesis of N-phenyl-7-hydroxyheptanamide (A conceptual precursor to our intermediate)

This protocol details the synthesis of the key amide precursor. For the purpose of this guide, we will consider the synthesis of the direct precursor to the final hydroxamic acid formation.

Objective: To synthesize N-phenyl-7-hydroxyheptanamide from a suitable starting material. A plausible route involves the amidation of an activated derivative of 7-hydroxyheptanoic acid with aniline.

Materials:

  • 7-hydroxyheptanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer for product characterization

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxyheptanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The progress can be monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.

  • Amidation with Aniline:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure N-phenyl-7-hydroxyheptanamide.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
N-phenyl-7-hydroxyheptanamideC₁₃H₁₉NO₂221.3075-85

Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.

Part B: Protocol for the Conversion of N-phenyl-7-hydroxyheptanamide to Suberoylanilide Hydroxamic Acid (SAHA)

This protocol outlines the final step in the synthesis of SAHA, the conversion of the amide to the corresponding hydroxamic acid.

Objective: To convert the terminal hydroxyl group of N-phenyl-7-hydroxyheptanamide to a carboxylic acid and subsequently to a hydroxamic acid. This involves a two-step process: oxidation of the alcohol and then formation of the hydroxamic acid.

Materials:

  • N-phenyl-7-hydroxyheptanamide

  • Jones reagent (CrO₃ in H₂SO₄) or PCC (Pyridinium chlorochromate)

  • Acetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Triethylamine (TEA)

Step-by-Step Protocol:

  • Oxidation of the Primary Alcohol:

    • Dissolve N-phenyl-7-hydroxyheptanamide (1.0 eq) in acetone and cool to 0 °C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by adding isopropanol until the orange color disappears.

    • Filter the mixture through a pad of Celite and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Formation of the Hydroxamic Acid:

    • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

    • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0 eq) in methanol and adding a solution of potassium hydroxide (2.0 eq) in methanol at 0 °C. Filter off the precipitated KCl.

    • Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain SAHA.[3][6]

Data Summary for SAHA Synthesis:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Suberoylanilide Hydroxamic Acid (SAHA)C₁₄H₂₀N₂O₃264.3260-70 (from the amide)

Application in Polymer Chemistry: A Potential Monomer for Polyamide-Imides

The bifunctional nature of 7-Hydroxyheptanamide suggests its potential use as an AB-type monomer in the synthesis of novel polymers. Specifically, it could be incorporated into polyamide-imides, a class of high-performance polymers known for their thermal stability and mechanical strength.[7]

Conceptual Polymerization Pathway

The synthesis of a polyamide-imide from 7-Hydroxyheptanamide would require the conversion of its hydroxyl and amide functionalities into groups capable of polymerization. A plausible, albeit conceptual, route is outlined below.

PAI_Synthesis_Concept 7-HHA 7-Hydroxyheptanamide Monomer_A 7-Aminoheptanoic Acid 7-HHA->Monomer_A Reduction of Amide Monomer_B Dianhydride (e.g., PMDA) PAA Poly(amic acid) PAI Polyamide-Imide PAA->PAI Thermal or Chemical Imidization Monomer_AMonomer_B Monomer_AMonomer_B Monomer_AMonomer_B->PAA Polycondensation

Caption: Conceptual pathway for polyamide-imide synthesis.

General Protocol for Polyamide-Imide Synthesis (Conceptual)

Objective: To synthesize a polyamide-imide using a derivative of 7-Hydroxyheptanamide as a monomer. This protocol is conceptual and would require optimization.

Step 1: Monomer Synthesis - Conversion of 7-Hydroxyheptanamide to 7-Aminoheptanoic Acid.

  • The primary amide of 7-Hydroxyheptanamide can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The hydroxyl group would likely need to be protected (e.g., as a silyl ether) prior to reduction and deprotected afterwards.

Step 2: Polycondensation.

  • The resulting 7-aminoheptanoic acid (an AB-type monomer) could then be reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • This reaction, typically carried out at low temperatures, would form a poly(amic acid) solution.

Step 3: Imidization.

  • The poly(amic acid) solution can be cast into a film and then thermally cured at elevated temperatures (e.g., 200-300 °C) to induce cyclodehydration and form the final polyamide-imide.[8]

  • Alternatively, chemical imidization can be achieved at lower temperatures using dehydrating agents like acetic anhydride and a catalyst such as pyridine.

Expected Polymer Properties:

The resulting polyamide-imide would be expected to exhibit good thermal stability and mechanical properties, with the flexibility of the heptyl chain influencing its glass transition temperature and solubility.

Safety and Handling

  • 7-Hydroxyheptanamide: Handle with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Reagents: Many of the reagents used in these protocols (e.g., thionyl chloride, Jones reagent, LiAlH₄) are corrosive, toxic, and/or moisture-sensitive. Consult the safety data sheet (SDS) for each reagent and handle them in a well-ventilated fume hood.

Conclusion

7-Hydroxyheptanamide is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of the clinically important drug, SAHA. The protocols provided herein offer a detailed roadmap for researchers to leverage this intermediate in their synthetic campaigns. Furthermore, the conceptual exploration of its use in polymer chemistry opens avenues for the development of novel materials with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of bifunctional intermediates like 7-Hydroxyheptanamide will undoubtedly play an increasingly critical role.

References

  • A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Combination With Retinoids on Proliferation of Human Prostate Cancer Cells. PubMed. [Link]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Organic Chemistry Portal. [Link]

  • Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation. Lookchem. [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]

  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH 9,9-BIS(4-AMINOPHENYL)FLUORENE OR 2,2'-BIS(TRIFLUOROMETHYL)BENZIDINE. INEOS OPEN. [Link]

  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents. PubMed. [Link]

  • Polyamide-imides.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]

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  • The synthesis of N-hydroxy-N'-phenyloctanediamide and its inhibitory effect on proliferation of AXC rat prostate cancer cells. PubMed. [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

  • Polyimides and Polyamide Imides. Scribd. [Link]

Sources

Application

Topic: Synthesis of High-Performance Polyamide 7 via Self-Polycondensation of 7-Aminoheptanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Polyamide 7 (PA7), also known as Nylon 7, is a high-performance aliphatic polyamide recognized for its unique balance of proper...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamide 7 (PA7), also known as Nylon 7, is a high-performance aliphatic polyamide recognized for its unique balance of properties, including lower moisture absorption and greater thermal stability compared to shorter-chain polyamides like PA6.[1] Its monomers can be derived from renewable resources, positioning PA7 as a sustainable alternative to petroleum-based engineering plastics.[2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of high molecular weight Polyamide 7. We clarify the distinction between 7-hydroxyheptanamide and the correct monomer, 7-aminoheptanoic acid, and detail a two-stage polymerization process involving melt polycondensation followed by solid-state polymerization (SSP) to achieve optimal polymer characteristics. This document is intended for researchers in polymer chemistry and materials science seeking to produce and characterize this versatile biomaterial.

Introduction: Monomer Selection for Polyamide 7 Synthesis

While 7-hydroxyheptanamide is a structural analogue, its direct self-polycondensation would result in a poly(ester amide), a distinct class of polymer combining ester and amide linkages.[3][4] To synthesize pure Polyamide 7, characterized by its repeating amide bonds in the polymer backbone, the appropriate AB-type monomer is 7-aminoheptanoic acid .[1][5] This monomer possesses a terminal amine (-NH₂) group and a terminal carboxylic acid (-COOH) group, which react during polycondensation to form the amide linkage and a water byproduct.

7-aminoheptanoic acid can be synthesized from various precursors, including those derived from renewable feedstocks, making PA7 a promising bio-based polymer.[2][6] The seven-carbon aliphatic chain (-(CH₂)₆-) between the functional groups imparts a favorable combination of flexibility, chemical resistance, and hydrophobicity, leading to lower water uptake than PA6 and PA6,6.[1]

The Chemistry of Self-Polycondensation

The synthesis of PA7 from 7-aminoheptanoic acid is a classic example of AB-type step-growth polymerization. The process is typically conducted in two primary stages to achieve a high degree of polymerization (DP) and, consequently, desirable mechanical properties.

  • Stage 1: Melt Polycondensation. In this initial phase, the monomer is heated above its melting point under an inert atmosphere. The amine and carboxylic acid groups react to form amide bonds, releasing water. This stage is equilibrium-limited; the efficient removal of water is critical to drive the reaction forward and build molecular weight. This process yields a low-to-moderate molecular weight "prepolymer" that is often brittle.

  • Stage 2: Solid-State Polymerization (SSP). To achieve the high molecular weights required for engineering applications, the prepolymer is subjected to SSP. The ground prepolymer is heated to a temperature below its melting point but above its glass transition temperature.[7] At this temperature, the polymer chains in the amorphous regions have sufficient mobility for the reactive end-groups to diffuse and react further.[8] This process is conducted under a vacuum or a flow of hot, dry, inert gas to effectively remove the water byproduct, pushing the equilibrium toward a high molecular weight polymer.[7]

Diagram: Chemical Reaction Pathway

cluster_Monomer Monomer cluster_Polymer Polymer + Byproduct Monomer n H₂N-(CH₂)₆-COOH 7-Aminoheptanoic Acid Polymer -[HN-(CH₂)₆-CO]n- Polyamide 7 Monomer->Polymer Δ -H₂O Water (n-1) H₂O Water

Caption: Self-polycondensation of 7-aminoheptanoic acid.

Monomer Specifications and Handling

The success of polyamide synthesis is highly dependent on monomer purity. Impurities can interfere with the reaction stoichiometry and act as chain terminators, preventing the attainment of high molecular weight.

ParameterSpecificationRationale
Monomer 7-Aminoheptanoic AcidThe correct AB-type monomer for Polyamide 7 synthesis.[5]
CAS Number 929-17-9Unique identifier for the chemical substance.[9]
Purity > 99.5%Prevents side reactions and ensures high degree of polymerization.[5]
Moisture Content < 0.1%Excess water can inhibit the forward reaction during melt polycondensation.
Appearance White Crystalline PowderVisual indicator of purity.[9]
Storage Cool, dry, inert atmospherePrevents moisture absorption and degradation prior to use.

Experimental Protocols

Protocol 1: Melt Polycondensation for PA7 Prepolymer Synthesis

Objective: To synthesize a moderate molecular weight Polyamide 7 prepolymer via melt polycondensation.

Materials:

  • 7-Aminoheptanoic Acid (>99.5% purity)

  • Nitrogen gas (high purity, <5 ppm O₂)

  • Optional Catalyst: Phosphorous-based catalysts (e.g., sodium hypophosphite) can be used to improve reaction rate and color, but are not strictly necessary for ω-amino acid polymerization.

Equipment:

  • Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet/outlet, thermocouple, and a vacuum port connected to a cold trap.

  • Heating mantle or oil bath with programmable temperature controller.

  • Vacuum pump.

Procedure:

  • Reactor Setup: Thoroughly clean and dry the reactor. Charge the reactor with 7-aminoheptanoic acid.

  • Inerting: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slight positive pressure of nitrogen.

  • Heating & Melting (Stage I): Begin slow stirring (30-50 RPM). Heat the reactor to 230-240°C over 1-2 hours. The monomer will melt and initial polymerization will begin, evidenced by the evolution of water vapor (condensate). This temperature is chosen to be safely above the melting point of the resulting polymer (approx. 225°C) to maintain a molten state.[1]

  • Atmospheric Polycondensation (Stage II): Hold the temperature at 230-240°C under a slow nitrogen stream for 1-2 hours. This allows the bulk of the water to be removed without excessive foaming. The viscosity of the melt will noticeably increase.

  • Vacuum Polycondensation (Stage III): Gradually apply vacuum over 30-60 minutes to reduce the pressure to <1-5 mbar. This step is critical for removing the final traces of water and driving the molecular weight up. Increase stirring speed to 100-150 RPM as viscosity allows to facilitate surface renewal.

  • Reaction Completion: Hold the reaction under full vacuum at 230-240°C for an additional 2-3 hours. The reaction is considered complete when the torque on the stirrer reaches a stable, high value, indicating that the viscosity is no longer increasing.

  • Extrusion & Quenching: Extrude the molten polymer from the reactor into a strand and quench in a cold water bath. Alternatively, cool the reactor under nitrogen and remove the solid polymer plug mechanically.

  • Pelletizing: Dry the polymer strand/plug thoroughly and grind or pelletize it into small, uniform chips for the SSP stage.

Protocol 2: Solid-State Polymerization (SSP) for High Molecular Weight PA7

Objective: To increase the molecular weight of the PA7 prepolymer.

Materials:

  • PA7 prepolymer chips (dried)

  • Nitrogen gas (high purity, dry)

Equipment:

  • SSP reactor (e.g., a rotary vacuum dryer or a fluidized bed reactor).

  • Programmable oven with vacuum and nitrogen flow control.

  • Thermocouple to monitor the polymer bed temperature.

Procedure:

  • Loading: Load the dried PA7 prepolymer chips into the SSP reactor.

  • Inerting: Purge the reactor thoroughly with dry nitrogen.

  • Heating: Under a continuous slow flow of dry nitrogen (or under vacuum), heat the reactor to 180-200°C . This temperature must be kept below the polymer's melting point (Tm ≈ 220-230°C) but above its glass transition temperature (Tg) to allow for chain mobility without melting.[7]

  • Polymerization: Hold the polymer at this temperature for 8-24 hours. The exact time depends on the desired final molecular weight and can be monitored by periodically taking samples and measuring their intrinsic viscosity. Continuous rotation or fluidization ensures uniform heating and efficient water removal.

  • Cooling: After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation.

  • Discharge: Discharge the final high molecular weight Polyamide 7 pellets. The material is now ready for characterization and processing.

Diagram: Experimental Workflow

Monomer 7-Aminoheptanoic Acid Monomer Reactor Melt Polycondensation Reactor (230-240°C) Monomer->Reactor 1. Charge & Heat Prepolymer PA7 Prepolymer (Low MW) Reactor->Prepolymer 2. Extrude & Pelletize SSP Solid-State Polymerization (190°C) Prepolymer->SSP 3. Charge & Heat FinalPolymer High MW Polyamide 7 SSP->FinalPolymer 4. Cool & Discharge

Caption: Workflow for the two-stage synthesis of Polyamide 7.

Characterization and Expected Properties

The successful synthesis of PA7 should be confirmed using standard polymer characterization techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds. Look for characteristic peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (Amide I, ~1640 cm⁻¹), and N-H bend (Amide II, ~1540 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and identify end-groups for molecular weight estimation.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

  • Gel Permeation Chromatography (GPC) / Intrinsic Viscometry: To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the final polymer.

PropertyExpected Value for Polyamide 7Source(s)
Melting Point (Tm) 220 - 230 °C[1]
Density ~1.10 g/cm³[1]
Moisture Regain ~2.9% (at 65% RH)[1]
Tensile Strength High (comparable to other nylons)[10],[11]
Wear Resistance Excellent[10],
Chemical Resistance Good against oils, greases, alkalis[11],

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Impure monomer.2. Inefficient water removal.3. Insufficient reaction time/temp.1. Use >99.5% pure monomer.2. Ensure high vacuum (<5 mbar) and good stirring.3. Optimize SSP time and temp.
Polymer Discoloration 1. Presence of oxygen in the reactor.2. Reaction temperature too high.1. Ensure thorough inert gas purging.2. Do not exceed recommended temperatures.3. Consider using a heat stabilizer.
Inconsistent SSP Results 1. Non-uniform prepolymer particle size.2. Inconsistent heating.1. Sieve prepolymer to a narrow size distribution.2. Use a rotary or fluidized bed SSP reactor for better heat transfer.

Conclusion

The synthesis of high-performance Polyamide 7 is reliably achieved through a two-stage polycondensation of 7-aminoheptanoic acid. Careful control over monomer purity, reaction conditions—particularly temperature and efficient water removal—is paramount to producing a high molecular weight polymer suitable for demanding applications. The resulting PA7 offers a compelling set of properties, including good thermal stability and low moisture absorption, making it an excellent material for research and development in fields ranging from engineering plastics to advanced fibers.

References

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2016-10-31). RSC Advances. Available at: [Link]

  • Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. Peninsula Polymer. Available at: [Link]

  • Preparation of 7-hydroxy heptanoic acid and derivatives thereof. (US2955133A). Google Patents.
  • 7 Key Properties of Nylon: Everything You Need to Know. (2025-05-08). MFG Shop. Available at: [Link]

  • 7 Properties of Nylon: Everything you Need to Know. (2025-06-10). LS Manufacturing. Available at: [Link]

  • Nylon 7. (2022-10-20). CAMEO. Available at: [Link]

  • Preparation method of 7-amino heptanoic acid. (CN103319358B). Google Patents.
  • What is Polyamide Fabric: Properties, How its Made and Where. Sewport. Available at: [Link]

  • TECHNICAL DATA SHEET Nylon. Laminated Plastics. Available at: [Link]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. (2015-12-16). MDPI. Available at: [Link]

  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Synthesis of poly(ester amide)s containing α-amino acids from a thermal polycondensation of a diol and a diamide-diester. ResearchGate. Available at: [Link]

  • Dynamic Mode1 of the Solid State Polymerization of Nylon 6,6. Bibliothèque et Archives Canada. Available at: [Link]

  • Structural Characterization of Nylon 7 by Solid-State NMR, DSC, and ATR- FTIR. DTIC. Available at: [Link]

  • Nylon 6 polymerization in the solid state. CORE. Available at: [Link]

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Method

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of 7-Hydroxyheptanamide in Biological Matrices

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. Abstract This technical guide provides a comprehensive framework for the quantitative ana...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 7-Hydroxyheptanamide, a molecule of interest in various biomedical research fields. Recognizing the absence of a standardized public method, this document synthesizes established bioanalytical principles to propose a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We delve into the causality behind experimental choices, from sample preparation to instrument parameters, ensuring a scientifically sound and reproducible protocol. This application note is structured to not only provide a step-by-step methodology but also to equip the user with the rationale to adapt and validate the method in accordance with international guidelines.[1][2][3][4]

Introduction: The Rationale for a Dedicated Analytical Method

7-Hydroxyheptanamide is a bifunctional molecule containing both a hydroxyl group and an amide moiety. Its accurate quantification in biological matrices such as plasma, serum, and urine is essential for understanding its pharmacokinetic profile, metabolic fate, and potential physiological effects. Due to its polarity and potential for low endogenous or administered concentrations, a highly sensitive and specific analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application, offering unparalleled selectivity and sensitivity for the detection of small molecules in complex biological samples.[5][6] This document outlines a proposed LC-MS/MS method, developed based on the known analytical behavior of similar aliphatic hydroxyamides and fatty acids.[7][8]

Foundational Principles: Why LC-MS/MS?

The selection of LC-MS/MS is predicated on its ability to provide both chromatographic separation and mass-based detection.

  • Liquid Chromatography (LC): The LC system separates 7-Hydroxyheptanamide from other endogenous components of the biological matrix based on its physicochemical properties. A reversed-phase C18 column is proposed due to its versatility and effectiveness in retaining and separating moderately polar compounds like 7-Hydroxyheptanamide.

  • Tandem Mass Spectrometry (MS/MS): This detection method offers exceptional specificity and sensitivity. The first mass analyzer (Q1) selects the precursor ion of 7-Hydroxyheptanamide, which is then fragmented in the collision cell (Q2). The second mass analyzer (Q3) detects a specific product ion, creating a unique "mass transition" that is highly selective for the target analyte. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the limit of quantification.[6]

Proposed LC-MS/MS Protocol for 7-Hydroxyheptanamide Quantification

This section details a step-by-step protocol for the analysis of 7-Hydroxyheptanamide in human plasma.

Materials and Reagents
  • 7-Hydroxyheptanamide reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 7-Hydroxyheptanamide-d4 (or a structurally similar analog if a SIL-IS is unavailable)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[9][10]

  • Thaw plasma samples and internal standard (IS) working solution at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 methanol:water) to all samples except for the blank matrix.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions that should be optimized for your specific instrumentation.

Table 1: Proposed LC-MS/MS Parameters

Parameter Condition Rationale
LC System Standard HPLC or UHPLC systemProvides the necessary separation capabilities.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmOffers good retention and peak shape for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute the analyte and clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveAmides and hydroxyl groups can be efficiently protonated.
MRM Transition (Analyte) To be determined by infusionThe precursor ion will be [M+H]+. Product ions will be determined experimentally.
MRM Transition (IS) To be determined by infusionThe precursor ion will be [M+H]+ for the SIL-IS. Product ions will be determined experimentally.
Collision Energy To be optimizedThe voltage applied to induce fragmentation; optimized for maximum product ion intensity.
Dwell Time 100 msThe time spent acquiring data for each MRM transition.

Note: The exact m/z values for the precursor and product ions must be determined by infusing a standard solution of 7-Hydroxyheptanamide and the internal standard into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the proposed analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation to Dryness p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC System p7->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Proposed workflow for 7-Hydroxyheptanamide quantification.

Method Validation: A Self-Validating System

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[2][4] The validation process should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][12]

Table 2: Key Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The relationship between the instrument response and the known concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required.
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible recovery is more important than high recovery.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

Alternative Analytical Approaches

While LC-MS/MS is the recommended technique, Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered for the analysis of 7-Hydroxyheptanamide, particularly after a derivatization step to increase its volatility and thermal stability.[8][13][14][15][16]

  • Derivatization: The hydroxyl and amide groups can be derivatized using silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis: The derivatized sample can then be analyzed by GC-MS, which provides excellent chromatographic resolution and mass-based detection.

However, GC-MS typically involves a more complex sample preparation process and may not be as suitable for high-throughput analysis compared to LC-MS/MS.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 7-Hydroxyheptanamide in biological matrices using LC-MS/MS. The proposed method is designed to be robust, sensitive, and specific. By following the outlined steps for method development and validation, researchers can establish a reliable analytical workflow to support their research and development activities. The principles and practices described herein are based on established bioanalytical guidelines and the known chemistry of similar molecules, providing a strong foundation for the successful implementation of this method.

References

  • De Clerck, K., & De Ketele, J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

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  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • LCGC International. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... [Link]

  • National Center for Biotechnology Information. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

  • PubMed. (2015). Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry. [Link]

  • PubMed. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. [Link]

  • MDPI. (n.d.). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • International Journal of Advanced Life Science Research. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]

  • PubMed. (2016). A Validated LC-MS/MS Method for the Sensitive Quantitation of Serum 7alpha Hydroxy-, 7beta Hydroxy- And 7keto-dehydroepiandrosterone Using a Novel Derivatization Reagent. [Link]

  • LCGC Europe. (2003). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. [Link]

Sources

Application

Application Note: GC-MS Analysis of 7-Hydroxyheptanamide Following Silylation

Introduction: The Analytical Challenge 7-Hydroxyheptanamide is a bifunctional molecule containing both a primary hydroxyl (-OH) and a primary amide (-CONH₂) group. These polar functional groups are characterized by activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

7-Hydroxyheptanamide is a bifunctional molecule containing both a primary hydroxyl (-OH) and a primary amide (-CONH₂) group. These polar functional groups are characterized by active hydrogens, which lead to strong intermolecular hydrogen bonding. Consequently, the native compound exhibits low volatility and poor thermal stability, making it unsuitable for direct analysis by gas chromatography (GC).[1] Injecting such a compound into a hot GC inlet would likely result in thermal degradation, poor peak shape, and non-reproducible results.

To overcome these challenges, chemical derivatization is an essential prerequisite. This process transforms the polar, non-volatile analyte into a more "GC-amenable" form by replacing the active hydrogens with non-polar functional groups.[2] The most robust and widely adopted strategy for compounds containing hydroxyl and amide moieties is silylation .[3][4] This application note provides a detailed protocol for the silylation of 7-Hydroxyheptanamide using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent quantitative and qualitative analysis by GC-MS.

Principle of Silylation for Bifunctional Analytes

Silylation involves the replacement of an active hydrogen atom from a functional group with a trimethylsilyl (TMS) group, typically donated by a silylating reagent.

R-XH + (CH₃)₃Si-Donor → R-X-Si(CH₃)₃ + H-Donor

For 7-Hydroxyheptanamide, this reaction must occur at two distinct sites: the hydroxyl group and the amide group. The resulting di-TMS derivative is significantly more volatile and thermally stable, allowing it to be vaporized without degradation and travel through the GC column for separation and detection.[1]

A critical aspect of derivatizing a molecule like 7-Hydroxyheptanamide is understanding the differential reactivity of its functional groups. The general ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide .[5][6] This hierarchy dictates that the primary alcohol group of 7-Hydroxyheptanamide will react more readily than the primary amide group. Therefore, the reaction conditions must be robust enough to drive the derivatization of the less reactive amide group to completion, ensuring a single, fully derivatized product for accurate quantification.[6]

Strategic Selection of Silylating Reagents

Several powerful silylating reagents are available, but for derivatizing both alcohols and amides, reagents with strong silyl-donor capabilities are required. The two most suitable candidates are BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Reagent FeatureBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Reactivity Highly reactive, capable of derivatizing alcohols, amines, and amides.[3]Very high reactivity, considered one of the most powerful silylating agents.[7]
Catalyst Often used with a catalyst like TMCS (Trimethylchlorosilane) to enhance reactivity, especially for hindered or less reactive groups like amides.[1][6]Can be used with or without a catalyst. Catalysts can increase reaction speed.[7]
By-products Mono(trimethylsilyl)trifluoroacetamide (MSTFA) and Trifluoroacetamide.N-methyltrifluoroacetamide. These by-products are more volatile than those from BSTFA.[7]
Key Advantage Widely used, robust, and effective, especially when paired with TMCS for difficult derivatizations.[1]Volatile by-products are less likely to interfere with early-eluting peaks in the chromatogram.[7]

For this protocol, BSTFA with 1% TMCS is selected as the primary reagent. The TMCS catalyst is crucial for ensuring the complete and efficient derivatization of the sterically less favorable amide group, providing a self-validating system where the reaction is driven to completion.[6]

Experimental Workflow and Protocols

The overall process involves sample preparation, the chemical derivatization reaction, and subsequent GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Sample 7-Hydroxyheptanamide (in solution or solid) Drydown Evaporate to Complete Dryness (under N2 stream) Sample->Drydown AddReagents Add Aprotic Solvent (Pyridine) + BSTFA + 1% TMCS Drydown->AddReagents Reaction Heat Reaction Vial (e.g., 70°C for 45 min) AddReagents->Reaction Inject Inject into GC-MS Reaction->Inject Analysis Separation, Detection, and Data Analysis Inject->Analysis

Caption: Overall workflow for the derivatization and analysis of 7-Hydroxyheptanamide.

Detailed Protocol for Silylation

Materials and Reagents:

  • 7-Hydroxyheptanamide standard or sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine (Silylation Grade)

  • Ethyl Acetate or Dichloromethane (GC Grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas evaporator

  • Micropipettes

Protocol Steps:

  • Sample Preparation:

    • Accurately transfer an aliquot of the sample containing 7-Hydroxyheptanamide (typically 10-100 µg) into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical. The presence of water or other protic solvents will consume the silylating reagent and inhibit the reaction.[5][6]

  • Reagent Addition:

    • To the dry residue, add 50 µL of anhydrous pyridine . Pyridine acts as a solvent and a catalyst, particularly for hindered groups.

    • Add 100 µL of BSTFA + 1% TMCS . It is essential to use a significant molar excess of the reagent to drive the reaction to completion.

    • Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

  • Reaction Incubation:

    • Vortex the vial for 10-15 seconds to ensure complete dissolution of the residue.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes . Heating is necessary to ensure the complete derivatization of the less reactive amide functional group.

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with an aprotic solvent like hexane or ethyl acetate.

Recommended GC-MS Analytical Method

The following parameters provide a robust starting point for the analysis of the derivatized 7-Hydroxyheptanamide.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard high-performance GC system.
MS System Agilent 5977 MSD or equivalentStandard single quadrupole mass spectrometer.
GC Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for silylated compounds.[8]
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation of the TMS derivative.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Mode selection depends on analyte concentration.
Injection Volume 1 µLStandard injection volume.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 80°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 minThis program allows for separation from solvent and by-products, ensuring good peak shape for the analyte.
MS Source Temp. 230°CStandard temperature for EI source.
MS Quad Temp. 150°CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.[9]
Scan Range m/z 40 - 400Covers the expected mass of the derivative and its key fragments.

Expected Results: Mass Spectral Fragmentation

The derivatization reaction produces 7-(trimethylsilyloxy)heptane(trimethylsilyl)amide.

  • Molecular Formula: C₁₃H₃₁NO₂Si₂

  • Molecular Weight: 289.57 g/mol

The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments that can be used for identification and confirmation. The molecular ion (M⁺) at m/z 289 may be weak or absent, which is common for silylated compounds.[8]

Fragmentation_Pathway Parent [TMS-O-(CH₂-CH₂-CH₂-CH₂-CH₂)-CH₂-CO-NH-TMS]⁺˙ m/z 289 (Molecular Ion) M15 [M - CH₃]⁺ m/z 274 Parent->M15 - •CH₃ m103 [CH₂=O⁺-TMS] m/z 103 Parent->m103 α-cleavage at O-TMS m158 [O=C=N-TMS]⁺ m/z 158 (α-cleavage) Parent->m158 α-cleavage at C=O m73 [Si(CH₃)₃]⁺ m/z 73 M15->m73 Further fragmentation

Caption: Proposed EI fragmentation pathway for di-TMS-7-Hydroxyheptanamide.

Key Diagnostic Ions:

  • m/z 274 [M-15]⁺: The base peak or a very prominent ion, resulting from the characteristic loss of a methyl radical (•CH₃) from one of the TMS groups.[10]

  • m/z 103 [CH₂=O⁺-TMS]: A significant fragment resulting from alpha-cleavage adjacent to the silylated hydroxyl group.

  • m/z 73 [Si(CH₃)₃]⁺: A ubiquitous ion in the mass spectra of TMS derivatives, confirming successful silylation.[10]

  • m/z 158 [O=C(CH₂...)N-TMS]⁺: Resulting from alpha-cleavage between the carbonyl carbon and the adjacent CH₂ group.

The presence of these key ions, particularly the [M-15]⁺ ion, provides high confidence in the identification of the derivatized 7-Hydroxyheptanamide.

Conclusion

The analytical hurdles presented by the polar nature of 7-Hydroxyheptanamide are effectively overcome through a robust silylation protocol. Derivatization with BSTFA + 1% TMCS under heated conditions ensures the complete conversion of both the hydroxyl and amide functional groups to their respective TMS derivatives. This method yields a volatile and thermally stable product, enabling high-quality chromatographic separation and confident mass spectrometric identification. The detailed protocol and analytical conditions herein provide a reliable and reproducible framework for researchers in pharmaceutical and chemical analysis.

References

Method

Application Notes and Protocols for Investigating the Potential Biological Activity of 7-Hydroxyheptanamide

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Molecule The field of drug discovery is a perpetual quest for novel chemical entities with therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecule

The field of drug discovery is a perpetual quest for novel chemical entities with therapeutic potential. 7-Hydroxyheptanamide, a simple molecule featuring a seven-carbon aliphatic chain, a terminal primary amide, and a hydroxyl group at the opposing terminus, currently stands as a largely uncharacterized agent in the scientific literature. This document serves not as a summary of known activities, but as a strategic guide for the initial exploration of its biological potential. By leveraging structure-activity relationships gleaned from related chemical classes, we can formulate well-grounded hypotheses and design rigorous experimental protocols to test them. This guide is structured to provide not just the "how," but the "why," fostering a deep, mechanistic understanding of the proposed investigations.

I. Postulated Biological Activities of 7-Hydroxyheptanamide

Based on its structural features—a fatty acid amide backbone—we can infer several potential biological activities that warrant investigation.

  • Neuromodulatory and Anti-inflammatory Effects: The structural similarity of 7-Hydroxyheptanamide to fatty acid amides (FAAs) like oleamide and the endocannabinoid anandamide suggests a potential role in neuromodulation and inflammation.[1][2] Many FAAs are endogenous signaling lipids, and their levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3] Inhibition of FAAH can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[3]

  • Anticancer Potential via Histone Deacetylase (HDAC) Inhibition: While not a hydroxamic acid, 7-Hydroxyheptanamide shares a carbon chain length with known HDAC inhibitors. For instance, N-hydroxy-7-(2-naphthylthio)heptanomide is a potent HDAC inhibitor with demonstrated anti-cancer and anti-angiogenic properties.[4] Hydroxamic acids are a well-known class of HDAC inhibitors with several approved for cancer therapy.[5][6][7] The possibility that 7-Hydroxyheptanamide could interact with the active site of HDACs, even with lower affinity than hydroxamates, makes this an intriguing avenue of research.

  • Antimicrobial Properties: The amide derivatives of fatty acids have been reported to possess greater antimicrobial activity than their carboxylic acid counterparts.[8] Furthermore, the broader class of hydroxamic acids has also been shown to have antibacterial and antifungal activities.[9][10] This suggests that 7-Hydroxyheptanamide could be a candidate for development as a novel antimicrobial agent.

The following sections will provide detailed protocols for investigating each of these potential activities.

II. Section 1: Investigation of Neuromodulatory and Anti-inflammatory Activity

A. Rationale and Experimental Causality

The endocannabinoid system (ECS) is a key regulator of numerous physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS are the endocannabinoids, such as anandamide, which are fatty acid amides. The enzyme FAAH is the principal catabolic enzyme for anandamide.[3] By investigating whether 7-Hydroxyheptanamide can modulate FAAH activity or interact with cannabinoid receptors, we can assess its potential as a neuromodulatory and anti-inflammatory agent.

B. Experimental Workflow: Neuromodulatory and Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models (if warranted) A FAAH Inhibition Assay B Cannabinoid Receptor Binding Assay (CB1/CB2) A->B If active C LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) B->C D Carrageenan-induced Paw Edema (Anti-inflammatory) C->D E Hot Plate Test (Analgesic) C->E

Caption: Workflow for assessing neuromodulatory and anti-inflammatory potential.

C. Detailed Protocols

1. FAAH Inhibition Assay (Fluorometric)

  • Principle: This assay measures the ability of 7-Hydroxyheptanamide to inhibit the hydrolysis of a fluorogenic FAAH substrate.

  • Materials:

    • Recombinant human FAAH

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

    • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)

    • 7-Hydroxyheptanamide (dissolved in DMSO)

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 355/460 nm)

  • Procedure:

    • Prepare serial dilutions of 7-Hydroxyheptanamide in assay buffer.

    • To each well of the microplate, add 50 µL of the test compound dilution or control.

    • Add 25 µL of recombinant human FAAH solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAMCA substrate.

    • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of 7-Hydroxyheptanamide and calculate the IC50 value.

2. Cannabinoid Receptor Binding Assay

  • Principle: This assay determines if 7-Hydroxyheptanamide can displace a radiolabeled ligand from the CB1 and CB2 receptors.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP-55,940)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

    • 7-Hydroxyheptanamide

    • Non-specific binding control (e.g., WIN 55,212-2)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of 7-Hydroxyheptanamide.

    • Incubate at 30°C for 60 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for 7-Hydroxyheptanamide.

3. Anti-inflammatory Activity in LPS-stimulated Macrophages

  • Principle: This assay assesses the ability of 7-Hydroxyheptanamide to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • LPS

    • 7-Hydroxyheptanamide

    • Griess reagent (for nitric oxide measurement)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 7-Hydroxyheptanamide for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

D. Data Interpretation
AssayPositive ResultImplication
FAAH InhibitionIC50 value in the low micromolar to nanomolar rangePotential to increase endogenous anandamide levels, leading to therapeutic effects.
CB Receptor BindingKi value indicating significant affinity for CB1/CB2Direct interaction with the endocannabinoid system.
Macrophage AssayDose-dependent reduction in NO, TNF-α, and IL-6In vitro anti-inflammatory activity.

III. Section 2: Investigation of Anticancer Potential

A. Rationale and Experimental Causality

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer.[7] HDAC inhibitors have emerged as a promising class of anticancer drugs.[5][6] Given the structural similarity of 7-Hydroxyheptanamide to the carbon chain of some known HDAC inhibitors, it is plausible that it could exhibit inhibitory activity against these enzymes.

B. Experimental Workflow: Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Studies (if active) A Cancer Cell Line Proliferation Assay (e.g., NCI-60 panel) B Pan-HDAC Inhibition Assay A->B C Western Blot for Acetylated Histones (H3, H4) and Tubulin B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E

Caption: Workflow for assessing anticancer potential.

C. Detailed Protocols

1. Cancer Cell Line Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • A panel of human cancer cell lines (e.g., breast, colon, lung)

    • Appropriate cell culture media and supplements

    • 7-Hydroxyheptanamide

    • Positive control (e.g., Doxorubicin)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with serial dilutions of 7-Hydroxyheptanamide for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

2. Pan-HDAC Inhibition Assay (Fluorogenic)

  • Principle: Similar to the FAAH assay, this measures the inhibition of HDAC enzymes using a fluorogenic substrate.

  • Materials:

    • HeLa nuclear extract (as a source of HDACs)

    • HDAC assay buffer

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

    • Developer solution

    • 7-Hydroxyheptanamide

    • Positive control (e.g., Trichostatin A or SAHA)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add HeLa nuclear extract, assay buffer, and varying concentrations of 7-Hydroxyheptanamide to a 96-well plate.

    • Add the fluorogenic HDAC substrate and incubate at 37°C for 1 hour.

    • Add the developer solution and incubate for 15 minutes at room temperature.

    • Measure the fluorescence.

    • Calculate the percent inhibition and determine the IC50 value.

3. Western Blot for Acetylated Histones

  • Principle: This technique detects the levels of acetylated histones in cells treated with 7-Hydroxyheptanamide, a hallmark of HDAC inhibition.

  • Materials:

    • Cancer cell line responsive to HDAC inhibitors

    • 7-Hydroxyheptanamide

    • Lysis buffer

    • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-α-tubulin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with 7-Hydroxyheptanamide for various times and concentrations.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

D. Data Interpretation
AssayPositive ResultImplication
Cell ProliferationLow GI50 values across multiple cancer cell linesBroad-spectrum anticancer activity.
Pan-HDAC InhibitionLow IC50 valueDirect inhibition of HDAC enzymes.
Western BlotIncreased levels of acetylated histones and tubulinConfirmation of HDAC inhibition in a cellular context.
Cell Cycle/ApoptosisCell cycle arrest (e.g., G1/S or G2/M) and increased apoptosisThe compound induces cytostatic and/or cytotoxic effects in cancer cells.

IV. Section 3: Investigation of Antimicrobial Activity

A. Rationale and Experimental Causality

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Fatty acid amides have shown promise in this area.[8] The standard initial screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

B. Experimental Workflow: Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (if active) A Broth Microdilution MIC Assay (Gram-positive, Gram-negative, Fungi) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay A->B C Time-Kill Kinetics Assay B->C

Caption: Workflow for assessing antimicrobial potential.

C. Detailed Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth media (e.g., Mueller-Hinton Broth, RPMI-1640)

    • 7-Hydroxyheptanamide

    • Positive controls (e.g., Ciprofloxacin, Fluconazole)

    • Sterile 96-well microplates

    • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Procedure:

    • Perform serial two-fold dilutions of 7-Hydroxyheptanamide in the appropriate broth medium in a 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

D. Data Interpretation
AssayPositive ResultImplication
MICLow MIC values (typically ≤ 16 µg/mL)Potentially useful antimicrobial activity.
MBC/MFCMBC/MIC ratio of ≤ 4The compound is bactericidal/fungicidal.
Time-Kill≥ 3-log10 reduction in CFU/mL within 24 hoursRapid killing of the microorganism.

V. Conclusion and Forward Look

The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of the biological activities of 7-Hydroxyheptanamide. While its therapeutic potential is currently unknown, its structural relationship to known bioactive molecules provides a strong rationale for the proposed investigations. The successful execution of these experiments will undoubtedly shed light on the pharmacological profile of this novel compound and guide future drug development efforts.

VI. References

  • Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. PubMed. Available at: [Link].

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC. Available at: [Link].

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Publications. Available at: [Link].

  • Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. PubMed. Available at: [Link].

  • Fatty acid amides – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters. Oxford Academic. Available at: [Link].

  • Synthesis and Cancer Antiproliferative Activity of New Histone Deacetylase Inhibitors: Hydrophilic Hydroxamates and 2-Aminobenzamide-Containing Derivatives. ResearchGate. Available at: [Link].

  • Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo. PubMed. Available at: [Link].

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link].

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. Available at: [Link].

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Available at: [Link].

  • Bioactive dietary long chain fatty acids: Emerging mechanisms of action. PMC. Available at: [Link].

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Available at: [Link].

  • Target ID - Therapeutic Target Database. TTD. Available at: [Link].

  • Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link].

  • Biologic activity of hydroxylamine: a review. PubMed. Available at: [Link].

  • The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. Available at: [Link].

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. ResearchGate. Available at: [Link].

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. ResearchGate. Available at: [Link].

  • Production of long-chain hydroxy fatty acids by microbial conversion. PubMed. Available at: [Link].

  • Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. PMC. Available at: [Link].

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link].

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. PMC. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC. Available at: [Link].

Sources

Application

Application Notes and Protocols: 7-Hydroxyheptanamide in Targeted Drug Delivery Systems

Introduction: The Emerging Role of Bifunctional Linkers in Precision Medicine The paradigm of drug development is continually shifting towards targeted therapies, aiming to maximize therapeutic efficacy while minimizing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Bifunctional Linkers in Precision Medicine

The paradigm of drug development is continually shifting towards targeted therapies, aiming to maximize therapeutic efficacy while minimizing off-target effects. At the heart of many of these advanced therapeutic strategies, such as Antibody-Drug Conjugates (ADCs) and nanoparticle-based delivery systems, lies the linker molecule. A well-designed linker is not merely a passive connector; it is a critical component that dictates the stability, solubility, and release kinetics of the conjugated payload.[1] This document provides a comprehensive guide to the application of 7-Hydroxyheptanamide, a promising bifunctional linker, in the design and formulation of targeted drug delivery systems.

7-Hydroxyheptanamide possesses two key functional groups: a primary amide and a primary alcohol. This bifunctional nature allows for orthogonal conjugation strategies, where the amide end can be envisioned as a stable linkage to a nanoparticle backbone or a targeting ligand, while the hydroxyl group offers a reactive handle for the attachment of a therapeutic agent. The seven-carbon aliphatic chain provides a flexible spacer, potentially improving the pharmacokinetic profile of the conjugate.

These application notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for utilizing 7-Hydroxyheptanamide in the construction of novel targeted drug delivery platforms.

Physicochemical Properties and Design Rationale

While specific experimental data for 7-Hydroxyheptanamide is not extensively available, its properties can be inferred from its structure and the well-understood chemistry of its functional groups.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₇H₁₅NO₂Based on chemical structure.[2]
Molecular Weight 145.20 g/mol Calculated from the molecular formula.[2]
Solubility Predicted to be soluble in water and polar organic solvents.The presence of both amide and hydroxyl groups allows for hydrogen bonding with polar solvents.
Reactivity The primary alcohol is nucleophilic and can undergo esterification, etherification, or oxidation. The primary amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.[3][4]Standard reactivity of primary alcohols and amides.[5][6]
Biocompatibility Expected to be biocompatible and biodegradable.The linear alkyl chain and common functional groups are generally well-tolerated in biological systems.

Design Rationale for Drug Delivery:

The unique structure of 7-Hydroxyheptanamide makes it an attractive candidate for a linker in targeted drug delivery for several reasons:

  • Bifunctionality: The presence of two distinct functional groups allows for a two-step conjugation process. This is crucial for creating well-defined drug conjugates.

  • Spacer Arm: The seven-carbon chain acts as a flexible spacer, which can prevent steric hindrance between the drug and the targeting moiety, allowing both to function optimally.

  • Hydrophilicity: The hydroxyl and amide groups contribute to the overall hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final conjugate.

Synthesis of 7-Hydroxyheptanamide

The synthesis of 7-Hydroxyheptanamide can be achieved from its carboxylic acid precursor, 7-hydroxyheptanoic acid. The primary challenge in this synthesis is the selective amidation of the carboxylic acid without interfering with the hydroxyl group.

Protocol 1: Synthesis of 7-Hydroxyheptanamide via Acyl Chloride Intermediate

This protocol involves the protection of the hydroxyl group, conversion of the carboxylic acid to a more reactive acyl chloride, and subsequent reaction with ammonia.

Workflow for Synthesis of 7-Hydroxyheptanamide:

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection A 7-Hydroxyheptanoic Acid B Protected 7-Hydroxyheptanoic Acid A->B Protection of Hydroxyl Group P1 Protecting Group (e.g., TBDMSCl) P1->B D Protected 7-Heptanoyl Chloride B->D Formation of Acyl Chloride C Thionyl Chloride (SOCl₂) C->D F Protected 7-Hydroxyheptanamide D->F Amidation E Ammonia (NH₃) E->F H 7-Hydroxyheptanamide F->H Removal of Protecting Group G Deprotecting Agent (e.g., TBAF) G->H

Caption: Synthetic workflow for 7-Hydroxyheptanamide.

Materials:

  • 7-Hydroxyheptanoic acid[7]

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the Hydroxyl Group: a. Dissolve 7-hydroxyheptanoic acid (1 eq) and imidazole (2.5 eq) in anhydrous DCM. b. Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with water and extract with DCM. e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the TBDMS-protected 7-hydroxyheptanoic acid.[8][9]

  • Formation of the Acyl Chloride: a. Dissolve the protected 7-hydroxyheptanoic acid (1 eq) in anhydrous DCM. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 2 hours. d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.[10]

  • Amidation: a. Dissolve the crude acyl chloride in anhydrous 1,4-dioxane. b. Add this solution dropwise to a solution of ammonia (0.5 M in 1,4-dioxane, 3 eq) at 0 °C. c. Stir the reaction at room temperature for 4 hours. d. Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the protected 7-hydroxyheptanamide.[11][12]

  • Deprotection: a. Dissolve the protected 7-hydroxyheptanamide (1 eq) in THF. b. Add TBAF (1 M in THF, 1.2 eq) at 0 °C. c. Stir the reaction at room temperature for 2 hours. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain 7-Hydroxyheptanamide.[13][14]

Protocol 2: Direct Amidation using a Coupling Agent

This protocol avoids the need for protection and deprotection steps by using a carbodiimide coupling agent that selectively activates the carboxylic acid in the presence of the hydroxyl group.

Materials:

  • 7-Hydroxyheptanoic acid[15]

  • Ammonium chloride (NH₄Cl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[16]

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 7-hydroxyheptanoic acid (1 eq), ammonium chloride (1.5 eq), and DMAP (0.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes.

  • Add a solution of DCC (1.2 eq) in anhydrous DMF dropwise at 0 °C.[16]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-Hydroxyheptanamide.[17][18][19]

Application in Targeted Drug Delivery Systems

7-Hydroxyheptanamide can be incorporated as a bifunctional linker into various drug delivery platforms. The following protocols outline its use in creating a drug-linker conjugate and its subsequent attachment to a nanoparticle system.

Protocol 3: Synthesis of a 7-Hydroxyheptanamide-Drug Conjugate

This protocol describes the conjugation of a model drug containing a carboxylic acid group to the hydroxyl end of 7-Hydroxyheptanamide via an ester linkage.

Workflow for Drug-Linker Conjugation:

G cluster_0 Step 1: Activation of Drug cluster_1 Step 2: Conjugation A Drug-COOH B Activated Drug (e.g., NHS-ester) A->B Activation P1 Activating Agent (e.g., EDC/NHS) P1->B D Drug-Linker Conjugate B->D Esterification C 7-Hydroxyheptanamide C->D

Caption: Conjugation of a drug to 7-Hydroxyheptanamide.

Materials:

  • 7-Hydroxyheptanamide

  • Model drug with a carboxylic acid (e.g., Ibuprofen)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of the Drug: a. Dissolve the carboxylic acid-containing drug (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in a mixture of anhydrous DCM and DMF. b. Stir the reaction at room temperature for 4 hours to form the NHS-ester of the drug.

  • Conjugation to 7-Hydroxyheptanamide: a. Dissolve 7-Hydroxyheptanamide (1.5 eq) in anhydrous DMF. b. Add the solution of the activated drug to the 7-Hydroxyheptanamide solution. c. Stir the reaction at room temperature for 24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the drug-linker conjugate.

Protocol 4: Formulation of Drug-Linker Conjugate into Polymeric Nanoparticles

This protocol details the encapsulation of the 7-Hydroxyheptanamide-drug conjugate into biodegradable polymeric nanoparticles using an oil-in-water emulsion-solvent evaporation method. The amide group of the linker can be displayed on the nanoparticle surface for further functionalization.

Materials:

  • Drug-linker conjugate (from Protocol 3)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: a. Dissolve the drug-linker conjugate (e.g., 10 mg) and PLGA (e.g., 100 mg) in DCM (e.g., 2 mL).

  • Aqueous Phase Preparation: a. Prepare a PVA solution (e.g., 1% w/v) in deionized water.

  • Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug-linker conjugate. c. Lyophilize the purified nanoparticles to obtain a dry powder.

Characterization of the Drug Delivery System

A thorough characterization of the formulated nanoparticles is essential to ensure their quality and predict their in vivo performance.

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI)100-200 nm, PDI < 0.2
Zeta Potential Analysis Surface chargeNegative zeta potential due to the carboxyl end groups of PLGA.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size distributionSpherical shape with a smooth surface.
UV-Vis Spectroscopy / HPLC Drug loading and encapsulation efficiencyHigh encapsulation efficiency (>80%).
In Vitro Drug Release Study Release kinetics of the drug from nanoparticlesSustained release profile over a desired period.

Conclusion and Future Perspectives

7-Hydroxyheptanamide presents itself as a versatile and promising bifunctional linker for the development of targeted drug delivery systems. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the construction of well-defined drug conjugates and their incorporation into various nanocarrier platforms. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of 7-Hydroxyheptanamide in their specific applications.

Future studies should focus on a more detailed investigation of the physicochemical properties of 7-Hydroxyheptanamide and its derivatives. Furthermore, the in vivo evaluation of drug delivery systems incorporating this linker will be crucial to validate its efficacy and safety profile. The continued exploration of novel bifunctional linkers like 7-Hydroxyheptanamide will undoubtedly contribute to the advancement of precision medicine and the development of more effective and safer therapies.

References

  • Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R. (2022).
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  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
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  • Journal of the American Chemical Society. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.
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  • Biosynth. (n.d.). 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286.
  • PubChem. (n.d.). 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016.
  • NIST WebBook. (n.d.). 7-Hydroxyheptanoic acid.
  • PubMed Central. (n.d.). Methods for Hydroxamic Acid Synthesis.
  • ChemicalBook. (n.d.). 7-Hydroxyheptanamide | 14565-12-9.
  • PubChem. (n.d.).
  • PubChem. (n.d.). 7-Hydroxyheptan-2-one | C7H14O2 | CID 11367002.
  • PubChem. (n.d.). 7-Hydroxy-6-oxoheptanal | C7H12O3 | CID 58275753.
  • PubMed. (2011). Synthesis of 7β-hydroxy-epiandrosterone.
  • NIH. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol.
  • PubChem. (n.d.). Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931.
  • PubChem. (n.d.). 2-Hydroxyheptanoic acid | C7H14O3 | CID 2750949.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Hydroxyheptanamide

Introduction: Welcome to the technical support resource for the purification of 7-Hydroxyheptanamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for the purification of 7-Hydroxyheptanamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional molecule. 7-Hydroxyheptanamide, with its terminal hydroxyl and amide groups, presents unique purification challenges due to its polarity and potential for hydrogen bonding.

It is important to note that specific literature detailing the purification of 7-Hydroxyheptanamide is limited. Therefore, this guide is built upon established first principles of organic chemistry and proven methodologies for analogous polar, medium-chain molecules. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for developing an optimized, efficient, and scalable purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Hydroxyheptanamide I should consider for purification?

Understanding the molecule's properties is critical for selecting a purification strategy. 7-Hydroxyheptanamide (C₇H₁₅NO₂) is a relatively polar molecule due to the presence of both a primary amide and a primary alcohol functional group.[1][2][3] These groups can act as both hydrogen bond donors and acceptors, which will govern its solubility and chromatographic behavior. Its precursor, 7-hydroxyheptanoic acid, has a melting point of 43-46°C and is soluble in polar organic solvents.[4][5] It is reasonable to expect 7-Hydroxyheptanamide to be a solid at room temperature with good solubility in polar solvents like methanol, ethanol, and acetonitrile, and moderate solubility in solvents like ethyl acetate and dichloromethane.

Q2: What are the likely impurities in my crude 7-Hydroxyheptanamide sample?

Impurities will largely depend on the synthetic route. A common route is the amidation of 7-hydroxyheptanoic acid or its corresponding lactone (η-heptalactone).

  • From 7-Hydroxyheptanoic Acid: If you use a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), common impurities include:

    • Unreacted 7-hydroxyheptanoic acid.

    • Urea byproducts (e.g., dicyclohexylurea, DCU), which are often insoluble in common organic solvents.[6]

    • Activated ester intermediates.

  • From an Acyl Chloride Intermediate: If 7-hydroxyheptanoic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), impurities can include:

    • Residual acid.

    • Byproducts from the reaction of the hydroxyl group, such as esters or chloro-derivatives.[7][8]

  • General Impurities:

    • Oligomers/Polymers: Self-esterification or self-amidation can lead to dimers and short polymers, especially if the reaction is heated.

    • Residual Solvents: Solvents used in the reaction or initial workup.

Q3: How should I approach the purification of a new batch of crude 7-Hydroxyheptanamide?

A systematic approach is best. First, obtain analytical data on the crude material (TLC, LC-MS, ¹H NMR) to identify the major components and estimate the level of impurity. Based on this assessment, you can choose the most appropriate primary purification technique.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude 7-Hydroxyheptanamide analytical Analytical Assessment (TLC, LC-MS, NMR) start->analytical decision1 Is the major impurity non-polar (e.g., urea byproduct)? analytical->decision1 filtration Filtration / Trituration decision1->filtration Yes decision2 Is the product >90% pure with minor polar impurities? decision1->decision2 No filtration->decision2 recrystallization Recrystallization decision2->recrystallization Yes chromatography Silica Gel Column Chromatography decision2->chromatography No final_product Pure 7-Hydroxyheptanamide recrystallization->final_product decision3 Are impurities very close in polarity or is ultra-high purity (>99%) required? chromatography->decision3 prep_hplc Preparative HPLC decision3->prep_hplc Yes decision3->final_product No prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

Q4: How can I monitor the purity during purification?
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring.[9][10] For 7-Hydroxyheptanamide, a polar compound, use a mobile phase like 5-10% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexane. Visualization can be achieved using a potassium permanganate (KMnO₄) stain, which reacts with the alcohol group, or by heating after staining with phosphomolybdic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the purity and mass of the components in your fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the final product is essential to confirm its structure and assess for any remaining impurities.

Troubleshooting Guide

Problem: My compound is sticking to the top of the silica gel column and won't elute.
  • Cause: The polarity of your mobile phase is too low. 7-Hydroxyheptanamide, with its two hydrogen-bonding groups, interacts very strongly with the polar silanol groups of the silica gel stationary phase.[1][11]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For example, if you are using a 50% ethyl acetate/hexane mixture, increase to 70%, 100%, and then consider adding a stronger polar solvent like methanol. A gradient of 0% to 10% methanol in dichloromethane is often effective for eluting polar compounds.[1]

    • Check Compound Solubility: Ensure your compound is soluble in the loading solvent. If it precipitates at the top of the column, it will not elute properly. Dissolve the crude material in a minimal amount of a strong solvent (like methanol) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the column.

Problem: I've purified my compound by column chromatography, but after removing the solvent, I get a persistent oil instead of a solid.
  • Cause 1: Residual High-Boiling Point Solvent: Solvents like DMF, DMSO, or even residual ethyl acetate can be difficult to remove completely and can prevent crystallization.

  • Solution 1: Co-evaporate the sample with a lower-boiling point solvent in which your compound is soluble, such as DCM or methanol, on a rotary evaporator. Then, place the sample under a high vacuum for several hours.

  • Cause 2: Persistent Impurities: Small amounts of impurities can act as "crystallization inhibitors."

  • Solution 2:

    • Re-purify: If you suspect impurities, a second purification step using a different technique may be necessary. For example, if you used column chromatography, try recrystallization or preparative HPLC.

    • Trituration: Add a solvent in which your product is poorly soluble but the oily impurity is soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The pure compound may solidify and can be collected by filtration.

Problem: My product co-elutes with an impurity during column chromatography.
  • Cause: The impurity has a very similar polarity to your product.

  • Solution:

    • Optimize the Mobile Phase: Change the solvent system entirely. Different solvents interact with compounds in unique ways. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Reversed-phase (C18) silica gel separates compounds based on hydrophobicity rather than polarity and is an excellent alternative.[12][13] Your polar product would elute early with a high-water-content mobile phase (e.g., water/acetonitrile).

Problem: I suspect my product is degrading during purification.
  • Cause: 7-Hydroxyheptanamide could be sensitive to thermal stress or acidic/basic conditions. While amides are generally stable, the presence of the hydroxyl group could lead to side reactions like cyclization to a lactone under harsh acidic conditions or elevated temperatures.[14]

  • Solution:

    • Avoid Excessive Heat: Concentrate fractions at the lowest practical temperature on the rotary evaporator (e.g., <40°C).

    • Maintain Neutral pH: Avoid using acidic or basic modifiers in your chromatography mobile phase unless necessary to resolve a specific issue. Use silica gel that has been buffered to neutral pH if you suspect sensitivity to the native acidity of standard silica.

    • Use Milder Purification Techniques: Recrystallization at or below room temperature is a gentle method that can avoid thermal degradation.[15]

Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3. A good starting point is 50% Ethyl Acetate in Hexane. If the spot remains at the baseline, increase polarity by trying 5% Methanol in Dichloromethane.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve your crude 7-Hydroxyheptanamide in a minimal amount of a strong solvent (e.g., DCM/Methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 20% EtOAc/Hexane, move to 50%, then 70%, and finish with 5-10% MeOH/DCM if necessary.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL). An ideal solvent will dissolve the compound when hot but not when cold. Good candidates for 7-Hydroxyheptanamide include acetonitrile, ethanol, or a solvent pair like ethyl acetate/hexane or methanol/diethyl ether.[15][16]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Summary

Parameter Silica Gel Chromatography Recrystallization Preparative HPLC
Principle Differential adsorption to a polar stationary phase.[11]Differential solubility in a solvent at different temperatures.Differential partitioning between a non-polar stationary phase and a polar mobile phase.[13][17]
Scale Milligrams to multi-gramsGrams to kilogramsMicrograms to grams
Expected Purity >95% (highly dependent on impurity profile)>98% (if successful)>99.5%
Typical Yield 70-90%60-85%80-95%
Advantages - High resolution for a wide range of impurities.- Well-established technique.- Cost-effective and scalable.- Can yield very high purity in a single step.- Highest achievable purity.- Excellent for separating very similar compounds.
Disadvantages - Can be time-consuming and solvent-intensive.- Potential for product loss on the column.- Finding a suitable solvent can be challenging.- Not effective if impurities have similar solubility.- Requires specialized equipment.- High cost and solvent consumption.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Wang, D. et al. (2022). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. MDPI. Available at: [Link]

  • JoVE. (2024). Silica Gel Column Chromatography: Overview. Available at: [Link]

  • Agilent. HPLC and UHPLC Columns for Small Molecule Separations. Available at: [Link]

  • Pragolab. Scale up to more options - Preparative HPLC columns. Available at: [Link]

  • ResearchGate. Thin Layer Chromatography. Available at: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Phenomenex. High-Performance Preparative LC Techniques. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. PDF. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Thin Layer Chromatography. Available at: [Link]

  • Hamciuc, E. et al. (2009). THERMAL AND ELECTRICAL PROPERTIES OF SOME HYDROXY-CONTAINING IMIDE TYPE POLYMERS. Revue Roumaine de Chimie. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. Google Patents.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Prather, K. et al. (2018). Methods and Materials for Producing 7-Carbon Chemicals via a C9 Route. Google Patents.
  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Hydroxyheptanamide

Introduction Welcome to the technical support center for the synthesis of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bifunctional molecule. 7-Hydroxyheptanamide serves as a key intermediate in various synthetic pathways, but its dual hydroxyl and amide functionality presents unique challenges, primarily the propensity for self-polymerization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product. We will delve into the causality behind experimental choices, offering scientifically grounded protocols to prevent common side reactions.

Troubleshooting Guide: Preventing Key Side Reactions

This section addresses the most critical side reactions in 7-Hydroxyheptanamide synthesis. Each guide provides a root cause analysis and actionable preventative strategies.

Issue 1: Polyamide/Oligomer Formation

Problem: You observe a significant decrease in the yield of the desired 7-Hydroxyheptanamide, accompanied by the formation of a viscous, insoluble, or high-molecular-weight byproduct. This is the most common side reaction.

Root Cause Analysis: 7-Hydroxyheptanamide is a classic example of an AB-type monomer, containing both a nucleophilic group (the hydroxyl, -OH) and an electrophilic group precursor (the amide, which can be hydrolyzed to a carboxylic acid, or the starting ester). Under reaction conditions, particularly at elevated temperatures, intermolecular condensation polymerization can occur.[1][2] The hydroxyl group of one molecule can attack the carbonyl group of another, leading to the formation of a polyesteramide oligomer or polymer. This process is autocatalytic and can significantly reduce the yield of the desired monomeric product.

Preventative Strategies & Protocols:

1. Temperature Control:

  • Rationale: The rate of polymerization is highly dependent on temperature. Lowering the reaction temperature can significantly slow down the rate of intermolecular condensation while still allowing for the primary amidation reaction to proceed.

  • Protocol:

    • Conduct the ammonolysis of the starting ester (e.g., methyl 7-hydroxyheptanoate) at a temperature range of 80-115°C.[3]

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the starting material is consumed, cool the reaction mixture promptly to room temperature to quench the reaction and prevent further polymerization during workup.

2. Control of Reactant Concentration:

  • Rationale: High concentrations of the hydroxy ester or the resulting hydroxy amide can favor intermolecular reactions. Running the reaction under more dilute conditions can favor the intramolecular desired reaction over the intermolecular side reaction.

  • Protocol:

    • Use a sufficient volume of solvent (e.g., methanol or ethanol when using ammonia gas) to maintain a lower concentration of the reactants and products.

    • If using aqueous ammonia, ensure adequate stirring to maintain homogeneity and prevent localized high concentrations.

3. pH Control:

  • Rationale: Both strongly acidic and strongly basic conditions can catalyze the polymerization. Maintaining a near-neutral pH is crucial.

  • Protocol:

    • If using a catalyst, opt for a mild one.

    • During workup, neutralize the reaction mixture carefully. Avoid strong acids or bases for extended periods.

Issue 2: Incomplete Conversion of Starting Ester

Problem: Your final product is contaminated with the starting ester (e.g., methyl 7-hydroxyheptanoate), leading to purification challenges.

Root Cause Analysis: The ammonolysis of esters is a reversible reaction and can be slow, especially if the ester is sterically hindered or if the reaction conditions are not optimized.[4][5][6] Insufficient reaction time, low temperature, or inadequate concentration of ammonia can lead to incomplete conversion. The alkoxy group of an ester is a relatively poor leaving group, making the reaction less efficient than, for example, the aminolysis of an acyl chloride.[4][5]

Preventative Strategies & Protocols:

1. Optimizing Ammonia Concentration:

  • Rationale: According to Le Chatelier's principle, a high concentration of ammonia will drive the equilibrium towards the amide product.

  • Protocol:

    • Use a large excess of ammonia. This can be achieved by bubbling ammonia gas through the reaction mixture or by using a concentrated solution of ammonia in an appropriate solvent (e.g., methanol).[7]

    • Conduct the reaction in a sealed vessel to maintain the ammonia concentration, especially if using gaseous ammonia.

2. Reaction Time and Temperature:

  • Rationale: As ester aminolysis can be sluggish, sufficient time and thermal energy are required to reach completion.[8]

  • Protocol:

    • Monitor the reaction by TLC or HPLC until the starting ester spot is no longer visible.

    • If the reaction is proceeding slowly at a lower temperature (to prevent polymerization), a longer reaction time will be necessary. A balance must be struck between conversion and side reaction formation.

3. Use of a Catalyst (with caution):

  • Rationale: While often not necessary, a catalyst can accelerate the reaction.

  • Protocol:

    • In some cases, the addition of a Lewis acid or a base catalyst can be employed. However, this must be done with extreme caution as it can also accelerate polymerization.

    • A milder approach is to use a protic solvent like methanol or ethanol, which can participate in the proton transfer steps of the mechanism.

Issue 3: Difficulty in Product Isolation and Purification

Problem: The final 7-Hydroxyheptanamide product is difficult to crystallize or purify, often remaining as an oil or a waxy solid.

Root Cause Analysis: The presence of both a hydroxyl and an amide group makes 7-Hydroxyheptanamide quite polar and capable of extensive hydrogen bonding. This can lead to the formation of viscous liquids or amorphous solids. Impurities, such as oligomers or unreacted starting materials, can further inhibit crystallization.

Preventative Strategies & Protocols:

1. Recrystallization:

  • Rationale: Recrystallization is a powerful technique for purifying solid compounds.[9] The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

  • Protocol:

    • Based on the polarity of 7-Hydroxyheptanamide, consider polar solvents like acetone, acetonitrile, or mixtures such as methanol/acetone.[3][9]

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal growth.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

2. Column Chromatography:

  • Rationale: For small-scale synthesis or when recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.

  • Protocol:

    • Use a moderately polar eluent system, such as a mixture of ethyl acetate and hexane.[10]

    • Gradually increase the polarity of the eluent to first elute non-polar impurities, followed by the desired product.

3. Slurry Method for Purification:

  • Rationale: For larger scales, forming a slurry of the solid product in a liquid melt mixture can be an effective purification method.[11]

  • Protocol:

    • After the reaction, carefully control the temperature to allow the 7-Hydroxyheptanamide to crystallize, forming a thick, white slurry.[3]

    • Maintain this slurry with agitation for a period to allow for the equilibration and purification of the crystals.

    • The purified solid can then be isolated by filtration.

Data Summary Table

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Temperature 80-115°CBalances reaction rate and prevention of side reactions.High Temp (>120°C): Increased polymerization. Low Temp (<70°C): Incomplete conversion.
Ammonia Large excess (gaseous or concentrated solution)Drives equilibrium towards product formation.Insufficient NH₃: Incomplete conversion of ester.
Concentration Dilute to moderateMinimizes intermolecular reactions.High Concentration: Promotes polymerization.
Catalyst Generally not requiredAvoids acceleration of side reactions.Strong Acid/Base: Can catalyze polymerization.
Workup Prompt cooling and neutralizationPrevents post-reaction polymerization.Prolonged Heat: Formation of oligomers.

Visualizing Reaction Pathways

Main Synthesis Pathway

G Ester Methyl 7-Hydroxyheptanoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Intermediate Product 7-Hydroxyheptanamide Intermediate->Product Elimination Methanol Methanol (CH₃OH) Intermediate->Methanol

Caption: Desired ammonolysis reaction pathway.

Primary Side Reaction Pathway

G Monomer1 7-Hydroxyheptanamide Dimer Dimer Intermediate Monomer1->Dimer Nucleophilic Attack (OH on C=O) Monomer2 7-Hydroxyheptanamide Monomer2->Dimer Polymer Polyesteramide Dimer->Polymer Propagation Water H₂O Dimer->Water Elimination

Caption: Intermolecular polymerization side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

A: The most common and direct precursor is an ester of 7-hydroxyheptanoic acid, such as methyl 7-hydroxyheptanoate or ethyl 7-hydroxyheptanoate. These can be synthesized from precursors like 3-(2-furyl) acrylic acid.[12] Using the ester allows for a direct conversion to the amide via ammonolysis.[6][13]

Q2: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexane). The starting ester will have a higher Rf value (less polar) than the product, 7-Hydroxyheptanamide, which will be more polar due to the amide and hydroxyl groups and will appear as a lower spot. For more quantitative analysis, HPLC is recommended.

Q3: Can I use aqueous ammonium hydroxide instead of ammonia gas?

A: Yes, concentrated aqueous ammonium hydroxide can be used. However, this introduces water into the reaction, which could potentially lead to some hydrolysis of the ester back to the carboxylic acid, especially at higher temperatures. It's crucial to ensure the reaction goes to completion to form the amide. Bubbling anhydrous ammonia gas through an alcoholic solvent like methanol is often a cleaner method.[7]

Q4: My product is a persistent oil. How can I induce crystallization?

A: If standard recrystallization techniques fail, try the following:

  • Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Solvent-Antisolvent: Dissolve your oily product in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until the solution becomes turbid. Then, allow it to stand.

Q5: Are there alternative methods to synthesize 7-Hydroxyheptanamide that might avoid these side reactions?

A: While ammonolysis of the ester is common, other methods exist. One could protect the hydroxyl group, perform the amidation, and then deprotect the hydroxyl group. For instance, you could convert the hydroxyl to a silyl ether, react the ester with ammonia, and then remove the silyl protecting group. However, this adds extra steps to the synthesis, increasing cost and potentially lowering the overall yield.

References

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society. [Link]

  • Ammonolysis of Esters. Dalal Institute. [Link]

  • Ammonolysis. Wikipedia. [Link]

  • What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Journal of the American Chemical Society. [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega. [Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega. [Link]

  • Preparation of Amides. JoVE. [Link]

  • Preparation of amides via esters or carboxylic acids? Sciencemadness.org. [Link]

  • Process for the preparation of hydroxyamides. European Patent Office. [Link]

  • Process for the preparation of hydroxyamides.
  • What is the best technique for amide purification? ResearchGate. [Link]

  • Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry. [Link]

  • Lesson Explainer: Reactions of Esters. Nagwa. [Link]

  • Chemistry of Esters. LibreTexts. [Link]

  • Polyamide Syntheses. ResearchGate. [Link]

  • Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]

  • Synthesis of α-Hydroxy Amides. ResearchGate. [Link]

  • Formation of Polyamides. Save My Exams. [Link]

  • Polyamide Formation (A-Level Chemistry). Study Mind. [Link]

  • Synthesis of 7β-hydroxy-epiandrosterone. PubMed. [Link]

  • Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. National Institutes of Health. [Link]

  • Recent Studies on Cyclic 1,7-Diarylheptanoids. PubMed. [Link]

  • Polyamides. Chemistry LibreTexts. [Link]

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Troubleshooting

7-Hydroxyheptanamide stability and degradation pathways

Technical Support Center: 7-Hydroxyheptanamide Welcome to the technical support center for 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Hydroxyheptanamide

Welcome to the technical support center for 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. As specific literature on 7-Hydroxyheptanamide is limited, this document synthesizes information based on the well-established chemistry of its primary functional groups—a primary amide and a primary alcohol—within the framework of standard pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical profile of 7-Hydroxyheptanamide and what are its primary stability concerns?

A1: 7-Hydroxyheptanamide (CAS: 14565-12-9, Formula: C₇H₁₅NO₂) is a bifunctional molecule featuring a terminal primary alcohol (-OH) and a primary amide (-CONH₂). Its stability is dictated by the reactivity of these two groups. The primary concerns are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 7-hydroxyheptanoic acid and ammonia. This is often the most significant degradation pathway in aqueous environments.[1][2]

  • Oxidation: The primary alcohol is susceptible to oxidation, which can convert it first to an aldehyde (7-oxoheptanamide) and potentially further to a carboxylic acid. This pathway is relevant when samples are exposed to oxidative stress (e.g., peroxides, atmospheric oxygen over time).

Q2: What are the recommended long-term storage conditions for 7-Hydroxyheptanamide?

A2: To ensure long-term stability, 7-Hydroxyheptanamide should be stored as a solid in a cool, dry, and dark environment. A standard recommendation would be 2-8°C in a tightly sealed container, protected from moisture and light. For solutions, it is advisable to use freshly prepared solutions. If storage in solution is necessary, use an aprotic organic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below to minimize both hydrolysis and oxidation.

Q3: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous sample. What is it likely to be?

A3: An increase in peak polarity (i.e., a shorter retention time on a reverse-phase HPLC column) is a strong indicator of amide hydrolysis. The likely degradant is 7-hydroxyheptanoic acid . The carboxylic acid group is more polar than the original amide group, leading to its earlier elution. To confirm, you can co-inject a standard of 7-hydroxyheptanoic acid or analyze the peak using LC-MS to check for the expected molecular weight.

Q4: Is 7-Hydroxyheptanamide susceptible to degradation by light?

A4: 7-Hydroxyheptanamide does not possess a significant chromophore that absorbs UV or visible light, suggesting it has low intrinsic photosensitivity. However, comprehensive stability studies, as mandated by ICH guideline Q1B, should be performed to confirm this. Photodegradation can sometimes be initiated by excipients or impurities in a formulation, even if the active substance itself is stable.[3][4]

Troubleshooting Degradation Issues

Problem 1: Rapid degradation observed in a buffered aqueous solution at neutral pH.
  • Question: I dissolved 7-Hydroxyheptanamide in a phosphate buffer at pH 7.4 and see significant degradation within 24 hours at room temperature. I thought neutral pH was safe?

  • Answer & Troubleshooting Steps:

    • Causality: While extreme pH values are the primary drivers of hydrolysis, some buffer species can act as catalysts.[5] Phosphate buffers, for instance, can participate in general acid-base catalysis, accelerating amide hydrolysis even at a neutral pH. The rate of degradation is also highly dependent on temperature.[5][6]

    • Immediate Action: Re-run the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate.

    • Alternative Buffers: Consider using a non-nucleophilic buffer, such as HEPES or MOPS, to see if the degradation rate decreases.

    • Confirmation: Analyze the degradant by LC-MS. The expected mass will correspond to 7-hydroxyheptanoic acid. This confirms the issue is hydrolysis.

Problem 2: Appearance of a new, less polar peak during method development with exposure to air.
  • Question: While optimizing my HPLC method, I left a sample on the autosampler overnight. The next day, I saw a new peak eluting after my main peak, suggesting it's less polar. What could this be?

  • Answer & Troubleshooting Steps:

    • Causality: The appearance of a less polar species could indicate an intramolecular cyclization reaction, though oxidation is also a possibility. Oxidation of the primary alcohol to an aldehyde (7-oxoheptanamide) can sometimes result in a slight decrease in polarity depending on the chromatographic conditions. Another, less common, possibility is the formation of a dimer or other adduct.

    • Immediate Action: Prepare a fresh sample and inject it immediately to confirm that the impurity is forming over time.

    • Troubleshooting: Protect the sample from oxygen. Purge the solvent with nitrogen or argon and use sealed vials. If the new peak does not form or forms much slower, the degradation is likely oxidative.

    • Confirmation: Use LC-MS to determine the mass of the unknown peak. A mass corresponding to (M-2H) would strongly suggest oxidation to the aldehyde.

Degradation Pathways & Mechanisms

The two principal degradation pathways for 7-Hydroxyheptanamide are hydrolysis and oxidation. These pathways are critical to understand for developing stability-indicating analytical methods and stable formulations.[7]

Hydrolytic Degradation Pathway

The amide functional group can be hydrolyzed under acidic or basic conditions. The reaction involves the nucleophilic attack of water (or hydroxide ion) on the carbonyl carbon of the amide.

Hydrolysis cluster_main Hydrolytic Degradation parent 7-Hydroxyheptanamide product 7-Hydroxyheptanoic Acid + Ammonia parent->product H+ or OH- H2O, ΔT Oxidation cluster_main Oxidative Degradation parent 7-Hydroxyheptanamide product 7-Oxoheptanamide parent->product [O] (e.g., H2O2)

Caption: Oxidative pathway of 7-Hydroxyheptanamide.

Experimental Protocols

To properly characterize the stability of 7-Hydroxyheptanamide, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally produce degradants. [8][9]

Protocol 1: Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating the stability of 7-Hydroxyheptanamide.

Caption: Workflow for a forced degradation study.

Protocol 2: Step-by-Step Forced Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of 7-Hydroxyheptanamide in a 50:50 acetonitrile:water mixture.

  • Acid Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all three solutions, along with a control sample of the stock solution, in a water bath at 60°C.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately cool the aliquot on ice. For the acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Data Summary: Expected Outcomes of Forced Degradation

The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants without completely destroying the parent compound. [9]

Stress Condition Reagents & Conditions Expected Major Degradant Analytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°C 7-Hydroxyheptanoic Acid Degradant is more polar; will elute earlier in RP-HPLC.
Base Hydrolysis 0.1 M NaOH, 60°C 7-Hydroxyheptanoic Acid Degradation is typically faster than in acid for primary amides.
Oxidation 3% H₂O₂, Room Temp 7-Oxoheptanamide Degradant may be less polar; monitor by LC-MS for mass change.
Thermal Solid state, 80°C Dependent on conditions May see hydrolysis if moisture is present, or other complex reactions.

| Photolysis | ICH Q1B light exposure | No significant degradation expected | Run alongside a dark control to differentiate light vs. thermal effects. |

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Page 1. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Baertschi, S. W., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

  • FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. U.S.
  • Sharma, G., & Kumar, A. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 195-200. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020).
  • Watanabe, K., et al. (2001). Oxidation mechanism of 7-hydroxy-delta(6)-tetrahydrocannabinol by mouse liver microsomes. Drug Metabolism and Disposition, 29(4 Pt 1), 488-494.
  • PharmaQuesT. (n.d.).
  • Health Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
  • Health Canada. (2003). Stability Testing of Existing Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Available at: [Link]

  • Steponavičienė, L., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(3), 1433. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2014).
  • ResearchGate. (n.d.). 7.6 Hydrolysis and Reverse Hydrolysis: Hydrolysis and Formation of Amides. Available at: [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoic acid. CID 138016. National Center for Biotechnology Information. Available at: [Link]

  • Annapurna, M., et al. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Živković, M. V., & Marković, Z. S. (2017). Peculiarities of 7-hydroxyflavone oxidation in relation to our model for the estimation of the first oxidation potential of flavonoids. Arhiv za farmaciju, 67(4), 183-191. Available at: [Link]

  • ResearchGate. (n.d.).
  • Siracusa, V., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1799. Available at: [Link]

  • ResearchGate. (2019).
  • Scribd. (n.d.). Thermal Degradation of Polyamide 66 and Its Model Compound.
  • Yang, H., et al. (2023). Analytical methods, formation mechanisms and control strategies for endogenous hazardous substances produced during the thermal processing of foods. Frontiers Media SA.
  • Molecules. (2015). Methods for Hydroxamic Acid Synthesis.
  • MDPI. (2024).
  • Eawag-BBD. (2001). 4-Hydroxyacetophenone Degradation Pathway. Available at: [Link]

  • Kerwin, B. A. (2010). Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. Journal of Pharmaceutical Sciences, 99(4), 1731-1740.
  • PubChem. (n.d.). Heptanal, 7-hydroxy-. CID 11007931. National Center for Biotechnology Information. Available at: [Link]

  • Abe, H., & Doi, Y. (1999). Structural Effects on Enzymatic Degradabilities for poly[(R)-3-hydroxybutyric Acid] and Its Copolymers. Biomacromolecules, 1(2), 145-159.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
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  • Wrona, M. Z., et al. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of Medicinal Chemistry, 29(4), 499-505.
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  • MacSphere. (n.d.). The Mechanisms of Amide Hydrolysis.
  • R Discovery. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams.
  • Indian Journal of Biochemistry and Biophysics. (2009).

Sources

Optimization

Technical Support Center: Optimizing 7-Hydroxyheptanamide Formation

Welcome to the technical support center for the synthesis and optimization of 7-Hydroxyheptanamide. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Hydroxyheptanamide. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of hydroxy amides. Here, we move beyond simple protocols to address the nuanced challenges encountered during experimentation. Our focus is on providing in-depth, scientifically grounded solutions to common problems, ensuring you can achieve high yields and purity with confidence.

Section 1: Foundational Principles & Reaction Pathways

The formation of 7-Hydroxyheptanamide from its parent carboxylic acid, 7-hydroxyheptanoic acid, is fundamentally a nucleophilic acyl substitution reaction. The most direct route involves the reaction of 7-hydroxyheptanoic acid with an ammonia source. At its core, this is a dehydration or condensation reaction where a molecule of water is eliminated.

The reaction typically proceeds by first forming an ammonium carboxylate salt at lower temperatures.[1][2] Heating this salt is crucial as it overcomes the initial acid-base chemistry and drives the dehydration process to form the stable amide bond.[1][3][4]

Reaction Mechanism: Direct Amidation of a Carboxylic Acid

The mechanism involves three primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the carboxylic acid.

  • Proton Transfer: An intramolecular acid-base equilibrium occurs, transforming the hydroxyl group (-OH) into a better leaving group (-OH2+).[1]

  • Dehydration: The elimination of a water molecule results in the formation of the final amide product.[1][4]

Amidation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 7-Hydroxyheptanoic Acid (R-COOH) Salt Ammonium Carboxylate Salt [R-COO⁻][NH₄⁺] RCOOH->Salt Low Temp Acid-Base Rxn NH3 Ammonia (NH₃) NH3->Salt Low Temp Acid-Base Rxn Tetrahedral Tetrahedral Intermediate Salt->Tetrahedral Heat (Δ) Nucleophilic Attack Amide 7-Hydroxyheptanamide (R-CONH₂) Tetrahedral->Amide Dehydration (-H₂O) Water Water (H₂O)

Caption: General mechanism for the formation of an amide from a carboxylic acid and ammonia.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question: My yield of 7-Hydroxyheptanamide is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue in direct amidation reactions. The root causes can be broken down into three main categories:

  • Incomplete Reaction (Equilibrium Issues):

    • Causality: The direct amidation of a carboxylic acid is a reversible equilibrium reaction.[3] The presence of the water byproduct can drive the reaction backward via hydrolysis of the amide product.[5] To achieve high conversion, this equilibrium must be shifted towards the products.

    • Solutions:

      • Water Removal: The most effective strategy is to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene or xylene) that forms an azeotrope with water.

      • High Temperature: The reaction requires heating to drive off water and favor amide formation over the initial salt formation.[1][2] However, excessively high temperatures can lead to degradation.

      • Catalysis: Consider using a catalyst to accelerate the reaction, allowing it to reach equilibrium faster or proceed under milder conditions. Boron-derived catalysts and certain Lewis acids like those based on hafnium or ytterbium have proven effective for direct amidations.[6][7]

  • Side Reactions and Impurity Formation:

    • Causality: The bifunctional nature of 7-hydroxyheptanoic acid (containing both a hydroxyl and a carboxylic acid group) makes it susceptible to side reactions.

      • Intramolecular Cyclization: The terminal hydroxyl group can react with the carboxylic acid group of the same molecule to form a seven-membered cyclic ester, a lactone (ε-heptanolactone).[8][9] This is often favored at high temperatures under acidic conditions.

      • Polymerization: Intermolecular esterification can occur, leading to the formation of polyester oligomers or polymers.

    • Solutions:

      • Protecting Groups: While adding complexity, protecting the hydroxyl group (e.g., as a silyl ether or acetate) before amidation can prevent these side reactions. The protecting group would then be removed in a subsequent step.

      • Optimized Ammonia Source: Using an ammonia surrogate like bis(trimethylsilyl)amine in the presence of a Lewis acid catalyst can sometimes provide cleaner reactions.[6][10]

      • Careful Temperature Control: Monitor the reaction temperature closely. A temperature high enough to drive dehydration but low enough to minimize lactone formation is ideal. This often requires empirical optimization.

  • Product Degradation:

    • Causality: Amides, especially those with other functional groups, can be thermally unstable at very high temperatures.[11] Prolonged heating can lead to decomposition.

    • Solution:

      • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-line Nuclear Magnetic Resonance (NMR) to monitor the reaction's progress.[12][13] Stop the reaction as soon as the starting material is consumed to avoid over-heating and potential degradation of the product.

Question: I'm observing significant impurities in my final product. What are they likely to be and how can I purify my 7-Hydroxyheptanamide?

Answer: Identifying and removing impurities is critical for obtaining a high-quality final product.

  • Common Impurities:

    • Unreacted 7-Hydroxyheptanoic Acid: The most common impurity if the reaction has not gone to completion.

    • ε-Heptanolactone: Formed via intramolecular cyclization.[8]

    • Polyester Oligomers: Formed from intermolecular esterification.

    • Ammonium 7-hydroxyheptanoate: The salt intermediate may persist if heating was insufficient.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid amides.[14] Solvents like acetonitrile, ethanol, or 1,4-dioxane can be effective.[14] The choice of solvent will depend on the differential solubility of your product versus the impurities.

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, flash chromatography is a powerful tool.[15]

      • Normal Phase (Silica Gel): Since 7-Hydroxyheptanamide is quite polar, you will likely need a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Unreacted starting acid may streak, but the less polar lactone should elute earlier.

      • Reversed-Phase (C18): This can be an excellent alternative for highly polar compounds.[15]

    • Acid-Base Extraction: To remove unreacted carboxylic acid, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acid will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer. Be cautious, as a strong base could hydrolyze your amide product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best source of ammonia for this reaction? A1: While aqueous ammonia or ammonium hydroxide is common, it introduces water, which can hinder the reaction equilibrium. Anhydrous ammonia gas is effective but difficult to handle. A practical alternative is to use an ammonium salt like ammonium carbonate, which decomposes upon heating to provide ammonia in situ.[2] For more advanced or sensitive substrates, ammonia surrogates in combination with catalysts can offer milder reaction conditions.[6][16]

Q2: How can I effectively monitor the progress of the amidation reaction? A2: Continuous reaction monitoring is crucial to maximize yield and purity.[12]

  • TLC: A simple and quick method. Spot the reaction mixture against the starting material. A good solvent system might be 10-20% methanol in dichloromethane.

  • HPLC: Provides quantitative data on the consumption of starting material and formation of the product. It can also help detect side products.[12][17]

  • NMR Spectroscopy: Can provide detailed structural information and quantification of the components in the reaction mixture without the need for separation.[12][13]

Q3: Are there any catalysts that can improve this reaction? A3: Yes, direct amidation can be significantly improved with catalysis. Boronic acid derivatives have been shown to be highly active catalysts.[7][18] Lewis acids such as complexes of Zirconium (Zr), Hafnium (Hf), and Ytterbium (Yb) can also catalyze the direct transformation of carboxylic acids to amides under milder conditions than thermal methods alone.[6][7]

Section 4: Standard Operating Protocol & Workflow

This section provides a representative protocol for the thermal synthesis of 7-Hydroxyheptanamide and a logical workflow for troubleshooting common issues.

Protocol: Thermal Synthesis of 7-Hydroxyheptanamide

This protocol is a general guideline and may require optimization.

  • Reagent Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 7-hydroxyheptanoic acid (1.0 eq).

    • Add toluene (approx. 5-10 mL per gram of starting material).

    • Add ammonium carbonate (0.6 eq). Rationale: Ammonium carbonate serves as an in-situ source of ammonia and carbon dioxide upon heating.[2]

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture using a heating mantle.

    • Bring the toluene to a reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 4-8 hours, or until no more water is observed collecting in the trap.

    • Monitor the reaction progress by TLC (e.g., every hour after the first 2 hours) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil can then be purified.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent such as acetonitrile or an ethanol/water mixture.[14] Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.

    • Dry the purified product under vacuum.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product (TLC, LCMS) CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Impure Problem: Impure Product CheckPurity->Impure No Success Process Successful. Characterize Product. CheckPurity->Success Yes IncompleteRxn Cause: Incomplete Reaction? (Check for SM) LowYield->IncompleteRxn SideRxn Cause: Side Reactions? (Check for Lactone/Polymer) LowYield->SideRxn Purify Action: Purify Product Impure->Purify OptimizeWater Solution: - Increase reaction time - Ensure efficient water removal - Add a catalyst (e.g., Boronic Acid) IncompleteRxn->OptimizeWater OptimizeTemp Solution: - Lower reaction temperature - Use protecting group for -OH SideRxn->OptimizeTemp Recrystallize Try Recrystallization (e.g., Acetonitrile) Purify->Recrystallize Chromatography Try Column Chromatography (Normal or Reversed Phase) Purify->Chromatography

Caption: A logical workflow for troubleshooting common issues in 7-Hydroxyheptanamide synthesis.

Section 5: Data Interpretation & Optimization Parameters

Systematic optimization is key to developing a robust and reproducible synthesis. The following table summarizes critical parameters and their expected impact on the reaction outcome.

ParameterTypical RangeEffect on YieldEffect on PurityRationale & Key Considerations
Temperature 100 - 160 °CIncreases rate of dehydration, pushing equilibrium.May decrease if too high, promoting side reactions.Must be sufficient to remove water but low enough to prevent lactone formation and thermal decomposition.[1][11]
Reaction Time 2 - 24 hoursIncreases with time until equilibrium is reached.Can decrease with excessive time due to degradation.Monitor reaction to identify the point of maximum conversion without significant side product formation.[12]
Catalyst 1-10 mol%Can significantly increase reaction rate and yield.Generally improves by allowing lower temperatures.Lewis acids or boronic acids can enable milder conditions, reducing side reactions.[6][7]
Ammonia Source 1.0 - 1.5 eq.Stoichiometric amount is necessary.Excess can complicate purification.In-situ generation (e.g., from (NH₄)₂CO₃) avoids adding water. Surrogates can improve selectivity.[2][6]
Solvent Toluene, XyleneHighHighMust form an azeotrope with water for efficient removal via Dean-Stark apparatus.

Section 6: References

  • Synthesis of amides from carboxylic acids . (2008). Química Organica.org. [Link]

  • Kataoka, S., et al. (2025). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine . Organic Letters. [Link]

  • Mechanism for formation of amides from ammonium carboxylate salts . (2019). Chemistry Stack Exchange. [Link]

  • Formation of Amides . (2022). Chemistry LibreTexts. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • the preparation of amides . Chemguide. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . (2021). Western University. [Link]

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Request PDF . ResearchGate. [Link]

  • Amide formation from carboxylic acid derivatives . Khan Academy. [Link]

  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine . Scilit. [Link]

  • Hort, E.V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof . Google Patents.

  • Glover, S.A., et al. (2005). Synthesis and thermal decomposition of N,N-dialkoxyamides . Organic & Biomolecular Chemistry. [Link]

  • What is the best technique for amide purification? . (2020). ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? . (2023). Biotage. [Link]

  • Sabatini, J.J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . Organic Letters. [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene . (2000). ResearchGate. [Link]

  • How to separate amides from free amine . (2017). ResearchGate. [Link]

  • Aldehyde . Wikipedia. [Link]

  • Direct Amination of α-Hydroxy Amides . National Institutes of Health. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal . (2021). National Institutes of Health. [Link]

  • Amidation Reaction . (2023). YouTube. [Link]

  • Methods for Hydroxamic Acid Synthesis . National Institutes of Health. [Link]

  • 7-Hydroxyheptanoic acid . NIST WebBook. [Link]

  • Analysis of deamidation artifacts induced by microwave-assisted tryptic digestion of a monoclonal antibody . ResearchGate. [Link]

  • Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps . (2010). PubMed. [Link]

  • Syllabus for Chemistry (SCQP08) . S3waas. [Link]

  • Chemistry of Amides . (2022). Chemistry LibreTexts. [Link]

  • 7-Hydroxyheptanoic acid . MySkinRecipes. [Link]

  • 7-hydroxyheptanoic acid (C7H14O3) . PubChemLite. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . (2018). Master Organic Chemistry. [Link]

  • 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 . PubChem. [Link]

  • Synthesis of α-Hydroxy Amides . ResearchGate. [Link]

  • Synthesis of 7β-hydroxy-epiandrosterone . PubMed. [Link]

  • Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol . (2024). National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Hydroxyheptanamide

Welcome to the technical support center for the crystallization of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this compound. The following information is structured in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.

Troubleshooting Guide

Issue 1: No Crystals Are Forming; The Solution Remains Clear.

Root Cause Analysis: The failure of crystals to form from a clear solution indicates that the system has not reached a state of supersaturation, or that the energy barrier for nucleation has not been overcome. Cryst[1]allization is a two-step process involving nucleation (the initial formation of stable crystalline entities) and subsequent crystal growth. If th[1]e concentration of 7-Hydroxyheptanamide in the solvent is below its solubility limit at a given temperature, the solution is unsaturated or saturated, but not supersaturated, and crystallization will not occur.

Troubleshooting Steps:

  • Induce Supersaturation:

    • Slow Solvent Evaporation: The most straightforward method to increase concentration is to allow the solvent to evaporate slowly. Cover[2] the crystallization vessel with a perforated seal (e.g., parafilm with small holes) and leave it in an undisturbed, vibration-free environment. [3] * Anti-Solvent Addition: If 7-Hydroxyheptanamide is dissolved in a solvent where it is highly soluble, a miscible "anti-solvent" (one in which it is poorly soluble) can be gradually introduced to decrease its overall solubility and induce precipitation. [1][4] * Temperature Reduction: For many compounds, solubility decreases with temperature. A gra[4]dual cooling of the solution in a refrigerator or a controlled cooling bath can induce supersaturation. Avoid rapid cooling, as this can lead to the formation of an amorphous solid or oiling out.

2.[4][5] Promote Nucleation:

  • Scratching Method: Gently scratching the inner surface of the glass vessel below the solution level with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites. [6][7] * Seeding: Introducing a "seed crystal"—a minuscule, high-quality crystal of 7-Hydroxyheptanamide—into the supersaturated solution provides a template for crystal growth, bypassing the initial nucleation energy barrier. If se[7][8]ed crystals are unavailable, dipping a glass rod into the solution and allowing the solvent to evaporate on the rod can create a thin crystalline film that can be used for seeding. [6][7] * Lower Temperature Shock: Briefly placing the solution in a colder environment, such as an ice-salt bath, can sometimes provide the necessary thermodynamic push to initiate nucleation.

*[6]

Issue 2: "Oiling Out" or Formation of an Amorphous Precipitate Instead of Crystals.

Root Cause Analysis: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase. This [5][9]phenomenon typically occurs under several conditions:

  • The melting point of the solute is lower than the temperature of the solution.

  • [5][9] The rate of supersaturation is too high, causing the compound to precipitate faster than it can organize into a crystal lattice.

  • [3][10] The presence of significant impurities can depress the melting point of the solute.

[5][9]Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Dilute the Solution: Add a small amount of the primary (soluble) solvent back to the heated solution to slightly decrease the concentration. [3][5] * Slow Down Cooling: Implement a more gradual cooling profile. For instance, allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator.

2.[3] Modify the Solvent System:

  • Solvent Choice: The interaction between the solute and solvent is critical. If oiling out persists, the current solvent may be too "good" or too different in polarity from 7-Hydroxyheptanamide. Exper[9]iment with alternative solvents or solvent mixtures. Given the amide and hydroxyl functional groups in 7-Hydroxyheptanamide, polar solvents are generally a good starting point. [11][12] * Mixed-Solvent Systems: A carefully selected pair of miscible solvents (one in which the compound is soluble and one in which it is less soluble) can fine-tune the solubility and promote crystallization over oiling out.

3.[13] Address Potential Impurities:

  • Purification: If impurities are suspected, further purification of the 7-Hydroxyheptanamide sample via techniques like column chromatography may be necessary before attempting crystallization. Impur[4]ities can interfere with the crystal packing and inhibit lattice formation.

4.[14][15] Seeding Strategy:

  • Adding seed crystals at a point where the solution is supersaturated but has not yet oiled out can direct the system towards crystallization. This [10][16]point is typically within the metastable zone width (MSZW).

*[10]

Issue 3: Crystals Are Too Small, Needle-Like, or Form Aggregates.

Root Cause Analysis: The formation of small, poorly defined crystals or aggregates is often a consequence of rapid nucleation at multiple points, followed by insufficient time or unfavorable conditions for crystal growth. High [3][17]supersaturation levels can favor nucleation over growth, leading to a large number of small crystals. Agglo[17]meration, the clumping of individual crystals, can also occur at high crystallization rates and can negatively impact product quality and handling properties.

[17]Troubleshooting Steps:

  • Control Nucleation and Growth Rates:

    • Minimize Nucleation Sites: Ensure the crystallization vessel is meticulously clean, as dust particles and scratches can act as extraneous nucleation points. Filte[3]ring the hot solution before cooling can remove particulate impurities. [4] * Slow Down the Crystallization Process:

      • For slow evaporation methods, reduce the size of the openings on the vessel's covering to decrease the evaporation rate. [3] * For cooling crystallizations, a slower cooling rate will provide more time for larger, higher-quality crystals to develop. [5] * Using a slightly more dilute solution can also favor the growth of existing crystals over the formation of new nuclei.

2.[5] Optimize the Solvent Environment:

  • The choice of solvent can influence crystal habit (the external shape of the crystal). Exper[18]imenting with different solvents or the addition of co-solvents can sometimes promote the growth of more well-defined, less needle-like crystals.

3.[8] Address Agglomeration:

  • Gentle agitation during the growth phase can sometimes prevent crystals from sticking together, but this must be carefully controlled to avoid secondary nucleation (the formation of new crystals due to collisions).
  • If agglomeration is a persistent issue, consider techniques that allow for crystallization from a slurry, which can promote the maturation of more stable, well-formed crystals over time.

--[16]-

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 7-Hydroxyheptanamide?

A1: Due to the presence of both a hydroxyl (-OH) and an amide (-CONH2) group, 7-Hydroxyheptanamide is a polar molecule capable of hydrogen bonding. Therefore, polar solvents are the most logical starting point.

  • [11][13] Good initial choices would include alcohols (like ethanol or isopropanol), water, acetonitrile, and acetone.

  • [12][19] Mixed solvent systems can be very effective for amides. A com[19]mon approach is to dissolve the compound in a more polar, "good" solvent (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or hexane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

[11][19]Solvent System Polarity Rationale for 7-Hydroxyheptanamide
Ethanol/WaterHighGood for compounds with hydrogen bonding capabilities. The ratio can be adjusted to fine-tune solubility.
AcetonitrileMedium-HighOften yields high-quality crystals for amides.
[12] AcetoneMedium-HighA versatile solvent, but its volatility can sometimes lead to rapid crystallization.
[8] Ethyl Acetate/HexaneMedium/LowA good system for compounds with moderate polarity. Dissolve in ethyl acetate and add hexane as the anti-solvent.

Q2: How does the purity of 7-Hydroxyheptanamide affect crystallization?

A2: Purity is a critical factor. Impurities can have several detrimental effects on crystallization:

  • Inhibition of Nucleation and Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites for the addition of solute molecules and slowing or stopping growth.

  • [15][20] Oiling Out: High levels of impurities can significantly depress the melting point of the compound, increasing the likelihood of oiling out.

  • [5] Poor Crystal Quality: Impurities can be incorporated into the crystal lattice, leading to defects and the formation of smaller, less-ordered crystals.

  • [21][22] Polymorph Control: Impurities can sometimes influence which polymorphic form of a compound crystallizes. While[15][22] 7-Hydroxyheptanamide polymorphism is not extensively documented in readily available literature, it is a common phenomenon in pharmaceutical compounds.

It[23] is recommended to start with a sample that is at least 90-95% pure for developing a crystallization protocol.

[8]Q3: Can polymorphism be an issue for 7-Hydroxyheptanamide, and how would I address it?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. While[23] specific data on 7-Hydroxyheptanamide polymorphs is scarce, its functional groups allow for various hydrogen bonding networks, suggesting that polymorphism is possible.

  • [24] Screening for Polymorphs: A polymorphic screen typically involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • [25] Controlling Polymorphism: If multiple forms are discovered, seeded crystallization is the most reliable method to obtain the desired polymorph consistently. By in[15][16]troducing seed crystals of the target form into a supersaturated solution, you direct the crystallization towards that specific lattice structure.

Visual Workflows

Below are diagrams illustrating key decision-making processes in troubleshooting 7-Hydroxyheptanamide crystallization.

Caption: Decision tree for troubleshooting when no crystals form.

Caption: Troubleshooting workflow for "oiling out" phenomenon.

References

Sources

Optimization

Technical Support Center: Synthesis of 7-Hydroxyheptanamide

Welcome to the technical support center for the synthesis of 7-Hydroxyheptanamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxyheptanamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of 7-Hydroxyheptanamide. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Impurities and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 7-Hydroxyheptanamide, focusing on the identification and mitigation of common impurities.

Question 1: My reaction mixture shows the presence of a high molecular weight, viscous material that is difficult to separate from the desired 7-Hydroxyheptanamide. What is this impurity and how can I avoid its formation?

Answer:

The high molecular weight, viscous substance you are observing is likely a polyester, specifically poly(7-hydroxyheptanoate), formed from the self-polymerization of the starting material, 7-hydroxyheptanoic acid, or the ring-opening polymerization of its corresponding lactone, ε-caprolactone. This is a common side reaction, especially at elevated temperatures.

Causality of Polymer Formation:

The formation of this polyester impurity is driven by the bifunctional nature of the starting material, which possesses both a hydroxyl and a carboxylic acid group (or its lactone equivalent). These functional groups can react intermolecularly to form ester linkages, leading to the propagation of a polymer chain. This process is often catalyzed by acidic or basic conditions, which may be present during the amidation reaction.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for the amidation reaction to proceed at a reasonable rate. High temperatures significantly favor polymerization.

  • Choice of Amidation Reagent: Employing a milder amidation method can circumvent the need for high temperatures. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for amide bond formation at or below room temperature, thus minimizing polymerization.[1]

  • Protection of the Hydroxyl Group: A more robust, albeit longer, synthetic route involves the protection of the hydroxyl group of 7-hydroxyheptanoic acid before the amidation step. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. The protected acid can then be converted to the amide, followed by deprotection of the hydroxyl group under mild acidic conditions.

Question 2: After my reaction work-up, I have a significant amount of unreacted 7-hydroxyheptanoic acid in my final product. How can I improve the conversion and remove the unreacted starting material?

Answer:

Incomplete conversion is a frequent issue in amidation reactions. This can be due to several factors, including insufficient reactivity of the carboxylic acid, side reactions, or unfavorable reaction equilibrium.

Improving Reaction Conversion:

  • Activation of the Carboxylic Acid: Direct amidation of a carboxylic acid with ammonia is often inefficient due to the formation of a stable ammonium salt.[2] To enhance the reactivity of the carboxylic acid, it can be converted to a more reactive derivative, such as an acid chloride or an activated ester, prior to the addition of the amine source.

  • Use of Coupling Agents: As mentioned previously, coupling agents like DCC or HATU facilitate the direct formation of the amide from the carboxylic acid and amine, often leading to higher yields.[3][4]

  • Water Removal: If the amidation is performed at elevated temperatures, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene.

Purification Strategy to Remove Unreacted 7-Hydroxyheptanoic Acid:

Unreacted 7-hydroxyheptanoic acid can be effectively removed from the neutral 7-Hydroxyheptanamide product by liquid-liquid extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid of the unreacted starting material, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Separate the aqueous layer. Repeat the wash with NaHCO₃ solution two to three more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 7-Hydroxyheptanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 7-Hydroxyheptanamide?

A1: While specific literature on the synthesis of 7-Hydroxyheptanamide is not abundant, its preparation can be logically deduced from standard organic chemistry transformations. The two most plausible routes are:

  • Direct Amidation of 7-Hydroxyheptanoic Acid: This involves reacting 7-hydroxyheptanoic acid with an ammonia source. To be effective, this reaction typically requires activation of the carboxylic acid or the use of coupling agents to overcome the low reactivity and prevent salt formation.

  • Ammonolysis of ε-Caprolactone: ε-Caprolactone, the cyclic ester of 7-hydroxyheptanoic acid, can undergo ring-opening with ammonia or an ammonia equivalent. This reaction often requires elevated temperatures and pressures.

Q2: What analytical techniques are best suited for monitoring the reaction progress and assessing the purity of 7-Hydroxyheptanamide?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative monitoring of the reaction progress. By spotting the reaction mixture alongside the starting material, one can visualize the consumption of the starting material and the formation of the product. The difference in polarity between the carboxylic acid starting material and the amide product allows for good separation on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile or methanol is typically effective for separating the polar 7-Hydroxyheptanamide from less polar impurities. A UV detector can be used if the molecule has a chromophore, or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS) can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities. For a polar and potentially thermally labile compound like 7-Hydroxyheptanamide, derivatization to a more volatile and stable silyl ether may be necessary.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the presence of impurities if their concentration is sufficiently high.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify the mass of unknown impurities.

Q3: How can I purify crude 7-Hydroxyheptanamide?

A3: The choice of purification method depends on the nature of the impurities present.

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this is highly effective for removing acidic or basic impurities.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds based on polarity.[6] For 7-Hydroxyheptanamide, a polar compound, a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol would likely provide good separation from non-polar and moderately polar impurities.

  • Recrystallization: If a solid, the crude 7-Hydroxyheptanamide can be purified by recrystallization from a suitable solvent or solvent mixture. This technique is very effective at removing small amounts of impurities.

  • Vacuum Distillation: While potentially challenging due to the high boiling point and potential for thermal degradation, vacuum distillation could be employed to purify liquid 7-Hydroxyheptanamide from non-volatile impurities like polymeric byproducts.[6]

Data Presentation

Table 1: Properties of 7-Hydroxyheptanamide and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
7-Hydroxyheptanamide C₇H₁₅NO₂145.20High (est. >250)High
7-Hydroxyheptanoic AcidC₇H₁₄O₃146.18High (est. >250)High (Acidic)
Poly(7-hydroxyheptanoate)(C₇H₁₂O₂)nVariableVery HighModerate
ε-CaprolactoneC₆H₁₀O₂114.1498 (at 2 mmHg)Moderate

Experimental Workflows and Diagrams

Troubleshooting Workflow for Polymer Impurity

The following diagram illustrates a decision-making process for addressing the presence of polymeric byproducts in the synthesis of 7-Hydroxyheptanamide.

G start High viscosity or insoluble material observed in crude product check_polymer Hypothesis: Presence of Poly(7-hydroxyheptanoate) start->check_polymer confirm_polymer Confirm with analytical techniques (e.g., GPC, NMR) check_polymer->confirm_polymer Yes purify Purify crude product check_polymer->purify No mitigate_formation Mitigate Polymer Formation confirm_polymer->mitigate_formation lower_temp Lower reaction temperature mitigate_formation->lower_temp coupling_agent Use low-temperature coupling agent (e.g., EDC, DCC) mitigate_formation->coupling_agent protect_hydroxyl Protect hydroxyl group before amidation mitigate_formation->protect_hydroxyl lower_temp->purify coupling_agent->purify protect_hydroxyl->purify distillation Vacuum distillation to remove non-volatile polymer purify->distillation chromatography Column chromatography purify->chromatography end Pure 7-Hydroxyheptanamide distillation->end chromatography->end

Caption: Troubleshooting workflow for polymer impurity.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid.
  • Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • BenchChem. (n.d.). A Comparative Guide to the Purification of 7-Hydroxyheptan-2-one.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 7-Hydroxyheptan-2-one.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
  • Lhoste, J., et al. (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. PMC.
  • Ligny, C. D. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Scaling Up 7-Hydroxyheptanamide Production

Introduction: Welcome to the Technical Support Center for 7-Hydroxyheptanamide production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center for 7-Hydroxyheptanamide production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling chemical synthesis from the laboratory bench to larger-scale production. 7-Hydroxyheptanamide is a bifunctional molecule of interest, and its successful scale-up requires careful consideration of reaction kinetics, thermodynamics, and process engineering. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Foundational Synthesis Strategies

This section addresses the fundamental choices in chemical synthesis that form the basis for a scalable process.

Q1: What are the most viable synthetic routes for 7-hydroxyheptanamide at a lab scale?

A1: A robust synthesis begins with a logical and efficient route. For 7-hydroxyheptanamide, the most straightforward approach involves the amidation of a 7-hydroxyheptanoic acid precursor. Two primary pathways are recommended based on starting material availability and reaction control.

  • Pathway 1: Direct Amidation of 7-Hydroxyheptanoic Acid. This is a classic approach where the carboxylic acid is activated and then reacted with an ammonia source. The key challenge is to prevent self-polymerization of the hydroxy acid and to achieve efficient activation.

  • Pathway 2: Ammonolysis of a 7-Hydroxyheptanoate Ester. Starting from an ester, such as methyl 7-hydroxyheptanoate, can sometimes offer a cleaner reaction. The reaction with ammonia or an ammonia equivalent proceeds via nucleophilic acyl substitution. This route avoids the need for potent coupling agents but may require elevated temperature and pressure.

A patent for the preparation of 7-hydroxyheptanoic acid suggests its utility as an intermediate for synthesizing compounds like 7-aminoheptanoic acid, highlighting the C7 hydroxy-acid scaffold's importance[1]. Biocatalytic routes are also emerging for producing hydroxylated fatty acids, which could provide a green alternative for synthesizing the starting material[2][3].

G cluster_0 Pathway 1: From Acid cluster_1 Pathway 2: From Ester 7-Hydroxyheptanoic Acid 7-Hydroxyheptanoic Acid Activated Intermediate Activated Intermediate 7-Hydroxyheptanoic Acid->Activated Intermediate Coupling Agent (e.g., HATU, CDI) 7-Hydroxyheptanamide 7-Hydroxyheptanamide Activated Intermediate->7-Hydroxyheptanamide Ammonia Source (e.g., NH4OH) Methyl 7-Hydroxyheptanoate Methyl 7-Hydroxyheptanoate Product_2 7-Hydroxyheptanamide Methyl 7-Hydroxyheptanoate->Product_2 Ammonolysis (NH3, Pressure, Heat)

Caption: Proposed synthetic pathways to 7-hydroxyheptanamide.

Q2: How do I choose the right amidation method for scalability?

A2: The choice of amidation method is critical and has significant implications for cost, safety, and purification at scale.

  • Coupling Agents (e.g., HATU, HOBt/DCC): While highly effective at lab scale, these reagents generate stoichiometric byproducts that must be removed. For example, DCC (dicyclohexylcarbodiimide) forms dicyclohexylurea (DCU), which has low solubility and can complicate isolation. These methods are often less economically viable for large-scale production.

  • Enzymatic Synthesis: Biocatalytic approaches, such as using nitrile hydratase or other amidase enzymes, offer high selectivity and mild reaction conditions[4]. These methods are gaining traction for industrial synthesis due to their green credentials and potential for simplified workups, though they require significant initial process development.

  • Direct Thermal Amidation: This is often the most cost-effective method at scale. It involves heating the carboxylic acid with an amine (or ammonia) to drive off water and form the amide bond. This method requires high temperatures and careful control to prevent side reactions like dehydration or polymerization, but it avoids costly reagents and byproducts.

For initial scale-up, optimizing the direct thermal amidation or ammonolysis of an ester is often the most practical path.

Q3: How can I effectively monitor the reaction to determine its endpoint?

A3: Accurate reaction monitoring is essential to prevent the formation of impurities from over- or under-reacting. A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for qualitative monitoring. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can show the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a water/acetonitrile gradient can typically resolve the starting acid/ester from the amide product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the starting materials and product are sufficiently volatile (potentially after derivatization), GC-MS can be a powerful tool for monitoring[5].

  • In-situ Probes: For larger reactors, process analytical technology (PAT) like in-situ infrared (IR) spectroscopy can track the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak in real-time.

Section 2: Troubleshooting Scale-Up Operations

Transitioning from a benchtop flask to a multi-liter reactor introduces new variables that can dramatically affect reaction outcomes.

Q4: My yield dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes?

A4: This is a classic scale-up challenge, often rooted in physical and engineering principles rather than chemistry alone[6][7]. The primary culprits are inadequate heat and mass transfer.

  • Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases exponentially. An exothermic amidation reaction that was easily controlled in a 1L flask by a simple cooling bath can create localized hot spots in a 20L reactor, leading to byproduct formation[6].

    • Solution: Ensure your reactor has sufficient cooling capacity. Use a slower, controlled addition of reagents to manage the rate of heat generation.

  • Mixing Efficiency: What works with a small magnetic stir bar will not work with a large mechanical stirrer in the same way. Inefficient mixing creates "dead zones" in the reactor where reagents are not homogenously distributed, leading to incomplete reactions and localized concentration gradients that favor side reactions[8].

    • Solution: Select an appropriate impeller design (e.g., anchor, pitched-blade turbine) for the viscosity of your reaction medium. Ensure the stirring speed is sufficient to create a vortex and achieve homogeneity.

cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield at Scale check_mixing Is Mixing Homogeneous? start->check_mixing check_temp Is Temperature Uniform? start->check_temp check_reagents Are Reagent Stoichiometry and Purity Correct? start->check_reagents sol_mixing Optimize Stirrer Design & Speed check_mixing->sol_mixing No sol_temp Improve Cooling Capacity Slow Reagent Addition check_temp->sol_temp No sol_reagents Re-verify Raw Material QC Calibrate Dosing Pumps check_reagents->sol_reagents No end_node Yield Improved sol_mixing->end_node sol_temp->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for low yield during scale-up.

Q5: I'm observing new or increased impurities at a larger scale. How do I identify and mitigate them?

A5: Impurity profiles often change during scale-up. Minor side reactions that were negligible at the gram scale can become significant at the kilogram scale[7].

  • Identification: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS/MS for molecular weight and NMR for structural elucidation.

  • Common Impurities & Mitigation:

    • Dimer/Oligomer: Formed from the self-reaction of 7-hydroxyheptanoic acid. Mitigate by using a protecting group on the hydroxyl function if necessary, or by ensuring the carboxylic acid is fully activated before the amine is available to react.

    • Products of Dehydration: The hydroxyl group could be eliminated under harsh thermal conditions. Mitigate by maintaining the lowest effective reaction temperature.

    • Impurities from Starting Materials: Trace impurities in precursors can be concentrated in the final product. Mitigate by implementing stringent quality control on all incoming raw materials.

Q6: Why is my reaction time much longer at scale, and how can I fix it?

A6: Increased reaction times are typically due to mass transfer limitations or inefficient heat transfer[6].

  • Mass Transfer: In a heterogeneous reaction (e.g., solid catalyst, immiscible liquids), the rate at which reactants can move to the interface or catalyst surface can become the rate-limiting step at scale. Improving agitation is the primary solution.

  • Heat Transfer: If the reaction is endothermic, a large reactor may take significantly longer to reach and maintain the target temperature, prolonging the overall reaction time[7]. Ensure the heating system is adequately sized for the vessel.

Section 3: Purification and Isolation at Scale

Isolating the final product in high purity is as important as the synthesis itself. The chosen method must be robust, reproducible, and scalable.

Q7: What is the most scalable method for purifying crude 7-hydroxyheptanamide?

A7: The choice depends on the physical properties of the product and the nature of the impurities. For a solid compound like 7-hydroxyheptanamide, recrystallization is often the most scalable and cost-effective method.

Purification Method Scale Advantages Disadvantages
Recrystallization Lab to IndustrialHighly efficient for removing small amounts of impurities; cost-effective; yields high-purity crystalline solid.Can have lower yield if product is highly soluble; finding a suitable solvent system can be challenging; may "oil out".
Column Chromatography Lab to PilotHigh resolution for separating complex mixtures and closely related impurities.[9]Requires large volumes of solvent; high cost of silica gel; not easily scalable for bulk production.
Vacuum Distillation Lab to IndustrialExcellent for removing non-volatile or very low-boiling impurities from a liquid product.Not suitable for solid or thermally sensitive compounds; 7-hydroxyheptanamide would likely decompose at its boiling point.[9]
Q8: My recrystallization is failing at a larger scale (oiling out, poor recovery). What should I do?

A8: Recrystallization is sensitive to scale. "Oiling out," where the compound separates as a liquid instead of crystals, is a common issue.

  • Solvent System: The ideal solvent system should dissolve the compound when hot but poorly when cold. You may need a binary solvent system (one "good" solvent, one "anti-solvent") to achieve the right solubility profile.

  • Cooling Rate: Rapid cooling of a large volume can cause the solution to become supersaturated too quickly, leading to oiling out or the formation of very fine, impure crystals. Implement a controlled, slow cooling profile.

  • Seeding: Adding a small number of pure seed crystals to the slightly supersaturated solution can promote controlled crystal growth and prevent oiling out.

  • Agitation: Gentle, consistent agitation is necessary to maintain temperature homogeneity and prevent solids from settling, but overly aggressive agitation can lead to the formation of small, difficult-to-filter crystals.

Section 4: Analytical Quality Control

Robust analytical methods are required to ensure the identity, purity, and consistency of the final product.

Q9: What analytical techniques are essential for the quality control of 7-hydroxyheptanamide?

A9: A comprehensive QC panel should be established to characterize each batch.

Analytical Test Purpose Expected Outcome/Specification
LC-MS Identity and PurityConfirms molecular weight; Purity assessment by peak area % (e.g., >98%).[10][11]
¹H and ¹³C NMR Structural ConfirmationSpectrum must be consistent with the proposed structure of 7-hydroxyheptanamide.
FTIR Spectroscopy Functional Group IDShows characteristic peaks for O-H (alcohol), N-H (amide), and C=O (amide) stretches.
Melting Point Purity IndicationA sharp melting range indicates high purity.
Karl Fischer Titration Water ContentDetermines residual water content, which is critical for stability (e.g., <0.5%).
Q10: How can I develop a robust quantitative assay for 7-hydroxyheptanamide?

A10: For accurate quantification in complex matrices or at low concentrations, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard[5][10].

  • Method Development:

    • Standard Preparation: Prepare a certified reference standard of 7-hydroxyheptanamide.

    • Chromatography: Develop an HPLC method (as described in A3) that provides a sharp, symmetrical peak for the analyte.

    • Mass Spectrometry: Infuse the standard into the mass spectrometer to find the precursor ion (M+H)⁺. Perform a product ion scan to identify stable, high-intensity fragment ions for Multiple Reaction Monitoring (MRM).[10]

    • Validation: Fully validate the method according to FDA or ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[10].

Section 5: Safety Considerations for Scale-Up

Safety must be the highest priority. Hazards that are manageable at the lab bench can become life-threatening at scale.

Q11: What are the primary safety hazards associated with scaling up this synthesis?

A11: A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation. Key areas of concern include:

  • Thermal Runaway: As discussed in Q4, an uncontrolled exotherm is a major risk. Ensure the reactor is equipped with an adequate cooling system, pressure relief valves, and potentially a quench system[6].

  • Reagent Handling: Many amidation reagents and solvents have specific hazards. Always consult the Safety Data Sheet (SDS) for every chemical used[12][13][14]. Handle all materials with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.

  • Dust Explosions: If the final product is a fine powder, it could pose a dust explosion risk. Minimize dust generation during handling and ensure equipment is properly grounded[14].

  • Waste Disposal: Large-scale reactions generate significant waste streams that must be handled and disposed of according to local environmental regulations[12].

References

  • Benchchem. (2025).
  • AK Scientific, Inc.
  • Benchchem. (2025).
  • Benchchem. (2025). Optimizing catalyst selection for the synthesis of 7-Hydroxyheptan-2-one.
  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. U.S. Patent No. 2,955,133.
  • Enamine.
  • ChemicalBook. (n.d.). 7-Hydroxyheptanamide | 14565-12-9.
  • Google Patents. Methods and Materials for Producing 7-Carbon Chemicals via a C9 Route.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • World Pharma Today. Overcoming Challenges in Scale-Up Production.
  • Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Molecules.
  • Montgomery, S. L., & Ahmed, S. T. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem.
  • Langer, A. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Ristroph, K. D. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release.
  • Carl ROTH. (2025).
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium.
  • Sang, V. D., & Renata, H. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry.
  • Ly, T., et al. (2016). A Validated LC-MS/MS Method for the Sensitive Quantitation of Serum 7alpha Hydroxy-, 7beta Hydroxy- And 7keto-dehydroepiandrosterone Using a Novel Derivatization Reagent.
  • ResearchGate. (2022).
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid.
  • Benchchem. (2025).
  • Google Patents. (2015).
  • ECHEMI.

Sources

Optimization

Technical Support Center: Characterization of 7-Hydroxyheptanamide

Introduction Welcome to the technical support center for the characterization of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this bifu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the characterization of 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this bifunctional molecule. 7-Hydroxyheptanamide, with its terminal primary amide and primary alcohol functionalities, presents a unique set of analytical challenges due to its polarity and potential for intra- and intermolecular interactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the analysis and purification of this compound. Our goal is to equip you with the expertise to anticipate and resolve these challenges, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with 7-Hydroxyheptanamide.

Chromatography

Question 1: I am having difficulty retaining 7-Hydroxyheptanamide on my C18 reversed-phase HPLC column. The peak elutes at or near the void volume. What can I do?

Answer: This is a common issue for highly polar molecules like 7-Hydroxyheptanamide. A standard C18 column provides limited retention for such compounds due to its non-polar nature. Here are several strategies to address this:

  • Switch to a Polar-Modified Reversed-Phase Column: Consider using a column with a more polar stationary phase, such as a C18-amide or a polar-embedded phase. These columns offer a combination of hydrophobic and polar interactions, which can improve the retention of polar analytes.[1]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[2][3][4] In HILIC, a polar stationary phase (e.g., amide, amino, or unbonded silica) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][3] This creates a water-rich layer on the stationary phase, allowing for partitioning of the polar analyte and leading to increased retention.

  • Modify Your Mobile Phase:

    • 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases. This can increase the retention of highly polar compounds.

    • Ion-Pairing Chromatography: While less common for this type of molecule, an ion-pairing agent could be considered if the molecule carries a charge at the mobile phase pH, though this is unlikely for 7-Hydroxyheptanamide.

Question 2: My peak shape for 7-Hydroxyheptanamide is poor, showing significant tailing on both reversed-phase and HILIC columns. What are the likely causes and solutions?

Answer: Poor peak shape, particularly tailing, can arise from several factors. Here's a systematic approach to troubleshooting:

  • Secondary Interactions with the Stationary Phase:

    • Reversed-Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of your analyte, leading to tailing. Ensure you are using a well-end-capped column. Operating at a lower pH (e.g., with 0.1% formic acid in the mobile phase) can suppress the ionization of silanol groups and reduce these interactions.

    • HILIC: In HILIC, interactions with the stationary phase are desired, but overloading can lead to tailing. Try reducing the injection volume or the concentration of your sample.

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of your analyte and the stationary phase. For 7-Hydroxyheptanamide, which is neutral, the effect might be less pronounced on the analyte itself but can still impact the stationary phase. Experiment with different pH values to find the optimal condition for peak shape.

  • Metal Contamination: Trace metal contamination in your sample, vials, or HPLC system can lead to chelation with your analyte and cause peak tailing. Using glass-lined vials and ensuring a clean system can help. Adding a small amount of a chelating agent like EDTA to your mobile phase can also be effective.

Purification

Question 3: I am struggling to purify 7-Hydroxyheptanamide from my crude reaction mixture using silica gel column chromatography. I am either getting low recovery or poor separation from impurities.

Answer: The high polarity of 7-Hydroxyheptanamide can make it challenging to elute from a highly polar stationary phase like silica gel. Here are some proven strategies:

  • Solvent System Optimization:

    • Start with a less polar eluent system and gradually increase the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • For highly polar compounds that are still retained on the column, consider adding a small percentage of a very polar solvent like methanol or even a few drops of acetic acid or ammonia to your eluent to improve recovery. However, be mindful of the stability of your compound under these conditions.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): For some compounds, alumina can provide different selectivity compared to silica and may be a better option.

    • Reversed-Phase Flash Chromatography: If you have access to C18-functionalized silica for flash chromatography, this can be an excellent way to purify polar compounds, eluting with a gradient of water and an organic solvent like methanol or acetonitrile.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is a powerful purification technique that can be more efficient than chromatography for removing certain impurities.

Spectroscopic Characterization

Question 4: I am having trouble interpreting the mass spectrum of 7-Hydroxyheptanamide. What are the expected fragmentation patterns?

Answer: The mass spectrum of 7-Hydroxyheptanamide will be influenced by both the hydroxyl and amide functional groups. In electron ionization (EI) mass spectrometry, you can expect to see fragmentation patterns arising from:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group and the nitrogen of the amide group.

  • Loss of Water: A peak corresponding to [M-18]+ is common for alcohols due to the loss of a water molecule.

  • McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would result in a characteristic fragment ion.[5]

  • Amide Fragmentation: Cleavage of the C-N bond and the C-C bond alpha to the carbonyl group are common fragmentation pathways for amides.[5]

Table 1: Predicted Mass Spectrometry Fragmentation for 7-Hydroxyheptanamide

m/zPredicted FragmentNotes
145[C7H15NO2]+Molecular Ion (M+)
127[M - H2O]+Loss of water from the hydroxyl group.
102[M - C3H7]+Alpha-cleavage at the hydroxyl end.
74[C3H8NO]+Cleavage of the C3-C4 bond.
44[C2H6N]+Fragmentation of the amide group.

Question 5: What are the expected chemical shifts in the 1H and 13C NMR spectra of 7-Hydroxyheptanamide?

Answer: The NMR spectra will show characteristic signals for the aliphatic chain, the protons and carbon adjacent to the hydroxyl group, and the protons and carbon of the amide group.

Table 2: Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0-7.5br s2H-NH2
3.64t2HH-7
2.22t2HH-2
1.65p2HH-3
1.57p2HH-6
1.35m4HH-4, H-5

Table 3: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ) ppmAssignment
~175C-1 (C=O)
62.7C-7
35.8C-2
32.5C-6
28.9C-4 or C-5
25.6C-4 or C-5
25.4C-3
Stability and Degradation

Question 6: I am concerned about the stability of 7-Hydroxyheptanamide during my experiments and for long-term storage. What conditions should I be aware of?

Answer: The stability of 7-Hydroxyheptanamide can be influenced by pH, temperature, and light.

  • pH Stability:

    • Acidic Conditions: Under strong acidic conditions and heat, the amide bond can be susceptible to hydrolysis, leading to the formation of 7-hydroxyheptanoic acid and ammonia.

    • Basic Conditions: Strong basic conditions can also promote the hydrolysis of the amide bond.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation. For long-term storage, it is advisable to store the compound at low temperatures (e.g., -20°C).

  • Photostability: While there is no specific data on the photostability of 7-Hydroxyheptanamide, it is good practice to protect it from light, especially if it is in solution.

Experimental Protocols

Protocol 1: HPLC Analysis of 7-Hydroxyheptanamide using HILIC

Objective: To achieve good retention and peak shape for the quantification of 7-Hydroxyheptanamide.

Instrumentation and Materials:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • HILIC column (e.g., Amide or Amino phase, 3 or 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or ammonium formate (LC-MS grade)

  • Ultrapure water

  • 7-Hydroxyheptanamide standard and sample solutions

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: HILIC Amide, 4.6 x 150 mm, 3 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

    • Detection: UV at 210 nm or ELSD.

  • Sample Preparation: Dissolve the 7-Hydroxyheptanamide sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions and analyze the chromatograms. The retention time of 7-Hydroxyheptanamide should be significantly longer than the void volume, and the peak shape should be symmetrical.

Protocol 2: Purification of 7-Hydroxyheptanamide by Silica Gel Column Chromatography

Objective: To purify crude 7-Hydroxyheptanamide.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane, Ethyl Acetate, Methanol (reagent grade)

  • Thin Layer Chromatography (TLC) plates

  • Crude 7-Hydroxyheptanamide

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, or ethyl acetate:methanol) to find a system that gives good separation of the product from impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a well-packed bed with no air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude 7-Hydroxyheptanamide in a minimal amount of a solvent in which it is soluble and that is relatively non-polar (e.g., dichloromethane or ethyl acetate). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined by TLC. If the compound is very polar, you may need to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 7-Hydroxyheptanamide.

Visualizations

Logical Workflow for Troubleshooting Poor HPLC Peak Shape

troubleshooting_workflow start Poor Peak Shape (Tailing) for 7-Hydroxyheptanamide check_column Is the column appropriate for polar analytes? start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase Yes solution_column Switch to HILIC or a polar-embedded RP column. check_column->solution_column No check_overload Is column overload a possibility? check_mobile_phase->check_overload Yes solution_ph Adjust mobile phase pH (e.g., add 0.1% formic acid). check_mobile_phase->solution_ph No check_contamination Could there be metal contamination? check_overload->check_contamination No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes solution_contamination Use glass-lined vials and/or add EDTA to mobile phase. check_contamination->solution_contamination Yes

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Anticipated Impurity Profile from Synthesis

synthesis_impurities cluster_synthesis Synthesis of 7-Hydroxyheptanamide cluster_impurities Potential Impurities start_material 7-Hydroxyheptanoic Acid + Aminating Agent product 7-Hydroxyheptanamide start_material->product Amidation unreacted_sm Unreacted 7-Hydroxyheptanoic Acid product->unreacted_sm Incomplete Reaction dimer Dimer/Oligomer (Ester-Amide) product->dimer Self-Condensation side_product Side products from aminating agent product->side_product Reagent Byproducts

Caption: Potential impurities in 7-Hydroxyheptanamide synthesis.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • B.A. Olsen. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • X. Liu, C. Pohl. (2005). Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery.
  • LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). Heptanenitrile, 7-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Heptanamide. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 7-Hydroxyheptanamide

Welcome to the technical support center for 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxyheptanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this bifunctional molecule. As a molecule possessing both a hydroxyl and an amide group, 7-Hydroxyheptanamide presents unique purification challenges, primarily related to its polarity, potential for self-condensation, and the nature of impurities derived from its synthesis.

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-Hydroxyheptanamide?

A1: The impurity profile of your crude 7-Hydroxyheptanamide is highly dependent on the synthetic route. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. If you are synthesizing from 7-hydroxyheptanoic acid or its ester derivatives (e.g., ethyl 7-hydroxyheptanoate), these will likely be present in your crude product.[1][2]

  • Polymeric Byproducts: Due to the presence of both a hydroxyl and an amide functional group, 7-Hydroxyheptanamide can undergo intermolecular self-condensation to form oligo- and polyamides, especially if exposed to high temperatures.[3][4][5] This is a critical impurity to control as it can be difficult to remove.

  • Lactone Precursors: If starting from 7-hydroxyheptanoic acid, the corresponding lactone (oxepan-2-one) may be present as an impurity or a side-product from the starting material.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, THF, dichloromethane) and coupling reagents or catalysts will also be present.[6][7]

Q2: My crude product is a sticky oil, but I expected a solid. What does this indicate and how should I proceed?

A2: Obtaining an oil instead of a crystalline solid typically suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice formation. Residual solvents are a common cause.

Causality: Impurities, especially solvents or oily byproducts, act as "defects" in the crystallization process. They interfere with the ordered packing of the 7-Hydroxyheptanamide molecules, preventing the formation of a stable crystal structure.

Recommended Action:

  • High-Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.

  • Proceed to Purification: If the product remains an oil, do not be discouraged. This is common for crude materials. Proceed directly with a robust purification method like column chromatography to separate the desired product from the impurities causing the issue.[7]

Q3: What is the best general approach to purify crude 7-Hydroxyheptanamide?

A3: For polar molecules like 7-Hydroxyheptanamide, a multi-step approach is often most effective. The two most powerful techniques are recrystallization and column chromatography.

  • For moderately pure material (>85%): Recrystallization is the method of choice. It is efficient, scalable, and often yields highly pure crystalline material. Polar solvents like acetonitrile or an ethanol/water mixture are good starting points.[8][9]

  • For very impure or oily material (<85%): Silica gel column chromatography is recommended as the primary purification step.[10][11] This will separate the product from both more polar and less polar impurities. Following chromatography, a final recrystallization step can be performed on the pooled, pure fractions to obtain a crystalline solid.

Q4: How can I reliably assess the purity of my final 7-Hydroxyheptanamide product?

A4: A combination of analytical techniques should be used to confirm purity, as no single method provides a complete picture.

Analytical TechniquePurpose & Key Indicators of Purity
¹H and ¹³C NMR Structural Confirmation & Impurity Identification: A pure sample will show clean signals corresponding only to 7-Hydroxyheptanamide. The absence of signals from starting materials, solvents, or byproducts is a strong indicator of purity. Integration of proton signals should match the expected ratios.
LC-MS Purity Quantification & Mass Verification: A high-performance liquid chromatography (HPLC) trace should show a single major peak. The purity is often reported as the area percentage of this peak. The mass spectrometry (MS) detector will confirm the molecular weight of the compound in the peak.[12][13]
Melting Point Indicator of Crystalline Purity: A pure, crystalline compound will have a sharp melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities.
FT-IR Spectroscopy Functional Group Confirmation: Confirms the presence of key functional groups (O-H stretch from the alcohol, N-H stretch from the amide, C=O stretch from the amide). While not a primary purity tool, it can quickly confirm the successful synthesis of the target functional groups.

Section 2: Troubleshooting Purification Issues

Problem: My yield is very low after recrystallization.
  • Underlying Cause: This issue typically stems from one of two factors: using too much solvent or the product having significant solubility in the cold solvent.

  • Scientific Rationale: The principle of recrystallization relies on a large difference in the solubility of the compound in a hot solvent versus a cold solvent. If too much solvent is used, the solution never becomes supersaturated upon cooling, and the product remains dissolved.[9][14]

  • Troubleshooting Steps:

    • Solvent Volume: Always start by dissolving the crude product in the minimum amount of boiling solvent required to achieve full dissolution.

    • Solvent System Optimization: If yields remain low, your compound may be too soluble in the chosen solvent even when cold. Consider a mixed-solvent system.[9] Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a "bad" anti-solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow to cool slowly.

    • Cooling Rate: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Recover More Product: If significant material remains in the mother liquor, concentrate the filtrate by partially evaporating the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Problem: NMR analysis shows polymeric impurities even after purification.
  • Underlying Cause: The presence of polyamide impurities indicates that self-condensation occurred, likely driven by excessive heat during the synthesis, workup, or even during solvent evaporation after chromatography.[3][15]

  • Scientific Rationale: The nucleophilic hydroxyl group of one molecule can attack the electrophilic carbonyl carbon of the amide on another molecule, especially under conditions that can activate the amide or deprotonate the alcohol. While amides are generally stable, this intramolecular reaction can be favored at high temperatures.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain moderate temperatures (< 50°C) during all steps following the main reaction, especially during solvent removal by rotary evaporation.

    • Removal Strategy: High molecular weight polymers have very different solubility profiles than the monomer. You can often remove them by precipitation. Dissolve the contaminated product in a polar solvent where the monomer is soluble (like methanol or acetone). Then, slowly add a non-polar solvent (like hexane or diethyl ether). The polymer, being less soluble, should precipitate out and can be removed by filtration.

    • Chromatographic Separation: In some cases, polymers will not elute from a silica gel column using standard solvent systems (e.g., ethyl acetate/hexane). They will often remain at the baseline, allowing for effective separation from the desired monomer.

Problem: During silica gel chromatography, my product streaks or co-elutes with a polar impurity.
  • Underlying Cause: Streaking (tailing) on a silica column is common for polar compounds like amides and alcohols that interact strongly with the acidic silanol groups on the silica surface.[7][10] Co-elution occurs when the impurity has a polarity very similar to the product.

  • Scientific Rationale: The silica gel stationary phase is polar and slightly acidic. Polar functional groups like the -OH and -NH of your molecule can form strong hydrogen bonds with the surface, slowing their movement down the column and causing tailing.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: A simple first step is to increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system, which is better for eluting very polar compounds.

    • Add a Modifier: To reduce tailing, add a small amount of a polar, competitive modifier to your eluent. Adding 0.5-1% of triethylamine can neutralize the acidic sites on the silica and improve the peak shape for basic or amide-containing compounds. Conversely, adding 0.5-1% of acetic acid can help with acidic compounds. For a neutral molecule like 7-Hydroxyheptanamide, a small amount of methanol in the eluent often serves this purpose well.

    • Switch to a Different Stationary Phase: If co-elution persists, the selectivity of the system needs to be changed. Switch from normal-phase (silica) to reversed-phase (e.g., C18) chromatography.[10][16] In reversed-phase, the separation is based on hydrophobicity, which may allow for the separation of impurities that have similar polarity but different hydrocarbon structures.

Section 3: Key Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is ideal for purifying 7-Hydroxyheptanamide that is already >85% pure and crystalline or semi-solid. Acetonitrile is often an excellent choice for recrystallizing moderately polar amides.[8]

  • Dissolution: Place the crude 7-Hydroxyheptanamide (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of acetonitrile (e.g., 3-4 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding acetonitrile dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile (1-2 mL) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: Purification via Silica Gel Flash Chromatography

This protocol is suitable for purifying crude, oily, or highly impure 7-Hydroxyheptanamide.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel, using your chosen initial eluent. Ensure the column is packed uniformly without any air bubbles.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent completely to get a dry powder, and load this powder onto the top of the column.

  • Elution: Begin eluting with your solvent system. Start with the low-polarity eluent and gradually increase the polarity if using a gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator, keeping the bath temperature below 50°C to prevent potential polymerization.

  • Final Analysis: Analyze the resulting product for purity. If it is an oil, a subsequent recrystallization (Protocol 1) may be performed to obtain a crystalline solid.

Section 4: Visual Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying crude 7-Hydroxyheptanamide.

G start Crude 7-Hydroxyheptanamide assess Assess Physical State & Initial Purity (TLC/¹H NMR) start->assess is_solid Solid/Semi-Solid (Purity > 85%)? assess->is_solid is_oil Oil or Wax (Purity < 85%)? assess->is_oil recryst Recrystallization (Protocol 1) is_solid->recryst Yes chrom Silica Gel Chromatography (Protocol 2) is_solid->chrom No is_oil->recryst No is_oil->chrom Yes analysis Final Purity Analysis (NMR, LC-MS, MP) recryst->analysis post_chrom_recryst Optional Recrystallization chrom->post_chrom_recryst post_chrom_recryst->analysis final_product Pure 7-Hydroxyheptanamide analysis->final_product

Caption: Decision workflow for purifying 7-Hydroxyheptanamide.

References

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  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. U.S. Patent No. 2,955,133. Washington, DC: U.S.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Sabattini, S., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 13(28), 7793-7798. [Link]

  • Lipshutz, B. H., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5142–5146. [Link]

  • Hypha Discovery. Purification. Hypha Discovery Ltd. [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Singh, R., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 10(5), 737–752. [Link]

  • Study Mind. Polyamide Formation (A-Level Chemistry). [Link]

  • Clark, J. (2021). Polyamides - nylon and Kevlar. Chemguide. [Link]

  • Save My Exams. (2024). Formation of Polyamides. [Link]

  • The Exam Formula. Polyamides and polyesters. [Link]

  • Leslie, J. M. (2011). S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. YouTube. [Link]

  • NIST. 7-Hydroxyheptanoic acid. NIST Chemistry WebBook. [Link]

  • Allery, M. (2023). Hydrolysis of esters mechanism. YouTube. [Link]

  • Wang, Y., et al. (2016). A Validated LC-MS/MS Method for the Sensitive Quantitation of Serum 7alpha Hydroxy-, 7beta Hydroxy- And 7keto-dehydroepiandrosterone Using a Novel Derivatization Reagent. Journal of Chromatography B, 1014, 69-76. [Link]

  • National Center for Biotechnology Information. 7-Hydroxyheptanoic acid. PubChem Compound Database. [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339–29346. [Link]

  • Di Dodo, A., et al. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. Organic & Biomolecular Chemistry, 22(4), 693-697. [Link]

  • Allan, D. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6–7. [Link]

  • Kim, D. H., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3107. [Link]

  • Macdonald, I. A., et al. (1990). Purification of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli strain 080. Canadian Journal of Microbiology, 36(2), 131-135. [Link]

  • Schling, P., et al. (2017). Crystallization of 25-hydroxy-7-dehydrocholsterol.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. [Link]

  • Reddy, G. R., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29599–29607. [Link]

  • Hylemon, P. B., et al. (1990). Purification and characterization of a microbial, NADP-dependent bile acid 7 alpha-hydroxysteroid dehydrogenase. The Journal of Biological Chemistry, 265(17), 9966-9972. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of ω-Hydroxy Amides: A Technical Guide to 7-Hydroxyheptanamide and 6-Hydroxyhexanamide for Polymer and Materials Science

Abstract In the field of polymer chemistry, ω-hydroxy amides serve as critical bifunctional monomers for the synthesis of aliphatic polyamides. The length of the alkyl chain separating the terminal hydroxyl and amide fun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of polymer chemistry, ω-hydroxy amides serve as critical bifunctional monomers for the synthesis of aliphatic polyamides. The length of the alkyl chain separating the terminal hydroxyl and amide functionalities dictates the physicochemical properties of both the monomer and the resultant polymer. This guide provides an in-depth, objective comparison between 7-hydroxyheptanamide (C7) and the industrially ubiquitous 6-hydroxyhexanamide (C6). We will explore their structural differences, synthesis pathways, polymerization behavior, and the contrasting properties of their corresponding polymers, Polyamide 7 and Polyamide 6. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for material design and application.

Introduction: The Significance of the Methylene Unit

Aliphatic polyamides, commonly known as nylons, are a cornerstone of engineering thermoplastics due to their excellent balance of mechanical strength, thermal stability, and chemical resistance.[1] These properties are derived from the strong intermolecular hydrogen bonds formed between the repeating amide (-CO-NH-) linkages in the polymer backbone.[2] 6-Hydroxyhexanamide is the linear precursor to polycaprolactam, or Polyamide 6 (PA6), one of the most widely used polyamides globally.[1][2] Its seven-carbon counterpart, 7-hydroxyheptanamide, is the precursor to Polyamide 7 (PA7), a less common but equally interesting polymer.

The single additional methylene group in 7-hydroxyheptanamide is the central variable in this comparison. This seemingly minor structural change profoundly alters the density of hydrogen-bonding amide groups along the polymer chain. A lower amide group concentration in PA7 compared to PA6 is expected to reduce crystallinity and melting point, decrease moisture absorption, and increase flexibility. This guide will dissect these differences, providing a fundamental understanding of how monomer chain length dictates final material properties.

Molecular Structure and Physicochemical Properties

The foundational differences between 7-hydroxyheptanamide and 6-hydroxyhexanamide begin at the molecular level. The presence of an additional carbon in the alkyl chain of the C7 monomer influences its molecular weight, and likely its melting point and solubility, although specific experimental data for 7-hydroxyheptanamide is less prevalent in literature compared to its C6 analogue.

Property7-Hydroxyheptanamide6-HydroxyhexanamideRationale for Difference
Molecular Formula C₇H₁₅NO₂[3]C₆H₁₃NO₂[4][5]Addition of one -CH₂- group.
Molecular Weight 145.20 g/mol [3]131.17 g/mol [4]Direct consequence of the extra methylene unit.
CAS Number 14565-12-9[3]4547-52-8[5][6]Unique identifier for each chemical substance.
Precursor Acid 7-Hydroxyheptanoic acid[7][8][9]6-Hydroxyhexanoic acid[10]The corresponding ω-hydroxy acid.
Precursor Lactone η-Heptalactoneε-Caprolactone[6][11]Intramolecular ester of the precursor acid.

Synthesis and Polymerization

Both molecules can be synthesized through the amidation of their corresponding ω-hydroxy acids or via the ring-opening of their respective lactones with ammonia.[6][11][12]

  • 6-Hydroxyhexanamide Synthesis: A common route involves the hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, followed by amidation.[11][12] Biocatalytic methods using lipases have also been employed for synthesis under milder conditions.[6] A significant challenge in its synthesis is the potential for intramolecular cyclization at elevated temperatures to form ε-caprolactam, a common byproduct.[11]

  • 7-Hydroxyheptanamide Synthesis: The synthesis pathway is analogous, starting from 7-hydroxyheptanoic acid or its corresponding lactone.[7] 7-hydroxyheptanoic acid itself can be synthesized via the hydrogenation of 3-(2-furyl) acrylic acid.[7]

The polymerization of these monomers into their respective polyamides occurs via polycondensation, where the hydroxyl group of one monomer reacts with the amide group of another, eliminating water. In industrial practice, Polyamide 6 is more commonly produced via the hydrolytic ring-opening polymerization of ε-caprolactam.[1][13][14] Similarly, Polyamide 7 can be formed through the polymerization of its corresponding lactam.

Polymerization_Comparison cluster_C6 6-Hydroxyhexanamide Pathway cluster_C7 7-Hydroxyheptanamide Pathway C6_monomer 6-Hydroxyhexanamide (C₆H₁₃NO₂) PA6 Polyamide 6 (Nylon 6) [-NH-(CH₂)₅-CO-] C6_monomer->PA6 Polycondensation (-H₂O) C7_monomer 7-Hydroxyheptanamide (C₇H₁₅NO₂) PA7 Polyamide 7 [-NH-(CH₂)₆-CO-] C7_monomer->PA7 Polycondensation (-H₂O)

Fig 1. Polycondensation of ω-hydroxy amides to their respective polyamides.

Comparative Properties of Polyamide 7 vs. Polyamide 6

The performance of the final polymer is the most critical aspect for any application. The longer, more flexible aliphatic segment in PA7 results in distinct thermal and mechanical properties compared to the well-characterized PA6.

PropertyPolyamide 7 (PA7)Polyamide 6 (PA6)Scientific Rationale
Melting Point (Tm) ~180-200 °C (Estimated)~215-225 °C[2][15]The lower density of amide groups in PA7 leads to less effective hydrogen bonding and a less stable crystal lattice, reducing the energy required to melt.[16]
Glass Transition (Tg) Lower than PA6~47-55 °C[15]The longer, more flexible -(CH₂)₆- chain in PA7 increases segmental mobility in the amorphous regions, lowering the Tg.[16]
Water Absorption Lower than PA6Up to 9-10% (saturated)[2][17]The lower concentration of hydrophilic amide groups reduces the overall moisture uptake capacity of the material.[1]
Mechanical Strength Lower Tensile Strength60-80 MPa[15]Reduced intermolecular hydrogen bonding (the primary source of strength in polyamides) results in lower tensile strength.[18]
Flexibility / Toughness HigherGood flexibility[15]The longer aliphatic chain imparts greater flexibility to the polymer backbone, improving toughness.
Density Lower than PA6~1.14 g/cm³[15]The less efficient chain packing due to the longer repeating unit results in a lower overall density.

Experimental Protocols: Thermal Characterization via DSC

To empirically validate the differences in thermal behavior between PA6 and PA7, Differential Scanning Calorimetry (DSC) is the primary technique. It precisely measures the temperatures of melting (Tm), crystallization (Tc), and glass transition (Tg).

Objective: To determine and compare the key thermal transitions (Tg, Tc, Tm) of synthesized PA6 and PA7 samples.

Materials & Equipment:

  • Dried Polyamide 6 sample (2-5 mg)

  • Dried Polyamide 7 sample (2-5 mg)

  • Differential Scanning Calorimeter (DSC)

  • Standard aluminum DSC pans and lids

  • Inert gas supply (Nitrogen)

Protocol:

  • Sample Preparation: Ensure polymer samples are thoroughly dried under vacuum at 80°C for at least 12 hours to remove absorbed moisture, which can interfere with thermal measurements.[1]

  • Encapsulation: Accurately weigh 2-5 mg of the dried polymer into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[19]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Rationale: The first heating scan is used to erase the sample's prior thermal history. The controlled cooling scan allows for the observation of crystallization behavior (Tc). The second heating scan provides data on the glass transition (Tg) and melting (Tm) of the material with a standardized thermal history.

    • Step 1 (First Heat): Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 250°C at a rate of 10°C/min.

    • Step 2 (Isothermal Hold): Hold the sample at 250°C for 3 minutes to ensure complete melting and erasure of thermal history.

    • Step 3 (Cool): Cool the sample from 250°C to 25°C at a controlled rate of 10°C/min.

    • Step 4 (Second Heat): Ramp the temperature from 25°C to 250°C at a rate of 10°C/min.

  • Data Analysis:

    • From the cooling curve (Step 3), determine the crystallization peak temperature (Tc).

    • From the second heating curve (Step 4), determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow baseline.

    • From the second heating curve (Step 4), determine the melting peak temperature (Tm).

Sources

Comparative

A Comparative Guide to 7-Hydroxyheptanamide and Other Hydroxy Amide-Based HDAC Inhibitors for Researchers

This guide provides a comprehensive comparison of 7-Hydroxyheptanamide with other well-characterized hydroxy amides, primarily in the context of their activity as histone deacetylase (HDAC) inhibitors. For drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 7-Hydroxyheptanamide with other well-characterized hydroxy amides, primarily in the context of their activity as histone deacetylase (HDAC) inhibitors. For drug development professionals and researchers in epigenetics, understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of novel therapeutics. While potent HDAC inhibitors often feature a complex chemical architecture, an analysis of simpler structures like 7-Hydroxyheptanamide provides fundamental insights into the core requirements for effective enzyme inhibition.

Introduction to Hydroxy Amides as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various pathological conditions, particularly cancer, HDACs are often dysregulated, contributing to aberrant gene expression that promotes tumor proliferation and survival.

HDAC inhibitors (HDACis) are a class of therapeutic agents that counteract this process, leading to histone hyperacetylation and the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] A common pharmacophore model for HDAC inhibitors includes three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies a hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.[2] Hydroxamic acids are a prominent class of ZBGs, featured in several approved and investigational HDAC inhibitors.

The Case of 7-Hydroxyheptanamide: A Structural Perspective

7-Hydroxyheptanamide is a simple, linear aliphatic hydroxy amide with a seven-carbon chain. Its chemical structure consists of a terminal amide group and a hydroxyl group at the opposite end. While the hydroxyl group can, in principle, interact with the zinc ion in the HDAC active site, its structure lacks the canonical features of potent HDAC inhibitors. Specifically, it lacks a distinct "cap" group, which is crucial for anchoring the molecule to the rim of the active site and contributing significantly to binding affinity and isoform selectivity.[2]

Based on the established structure-activity relationships of short-chain fatty acids (SCFAs) as HDAC inhibitors, it is reasonable to predict that 7-Hydroxyheptanamide would be a very weak inhibitor, if active at all. Studies on SCFAs have shown that butyrate (a four-carbon fatty acid) is a millimolar inhibitor of HDACs, and its potency decreases as the carbon chain length increases.[3][4] The simple linear structure of 7-Hydroxyheptanamide, devoid of a cap group, suggests that its interaction with the HDAC active site would be transient and of low affinity.

Comparative Analysis with Prototypical Hydroxy Amide HDAC Inhibitors

To contextualize the potential of 7-Hydroxyheptanamide, it is essential to compare it with well-established hydroxamic acid-based HDAC inhibitors: Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA).

Suberoylanilide Hydroxamic Acid (SAHA)

SAHA is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[2][5] Its structure exemplifies the classic HDAC inhibitor pharmacophore. It possesses a hydroxamic acid as the zinc-binding group, a six-carbon aliphatic linker, and a phenylamino group as the cap. This phenyl cap group provides crucial interactions with the surface of the HDAC enzyme, leading to potent, nanomolar inhibition of class I and II HDACs.[5][6]

Trichostatin A (TSA)

TSA is a natural product-derived antifungal antibiotic that is a highly potent, reversible inhibitor of class I and II HDACs.[7] Its complex structure includes a hydroxamic acid group, a linker, and a cap group. TSA is often used as a reference compound in HDAC research due to its high potency (low nanomolar IC50 values).

Physicochemical and Biological Property Comparison

The following table summarizes the key properties of 7-Hydroxyheptanamide, SAHA, and TSA. The data for 7-Hydroxyheptanamide is limited, and its HDAC inhibitory activity is predicted to be very low based on SAR principles.

Property7-HydroxyheptanamideSuberoylanilide Hydroxamic Acid (SAHA)Trichostatin A (TSA)
Molecular Formula C₇H₁₅NO₂C₁₄H₂₀N₂O₃C₁₇H₂₂N₂O₃
Molecular Weight 145.20 g/mol 264.32 g/mol 302.37 g/mol
Structure Lacks a distinct cap groupPhenylamino cap groupComplex cap group
HDAC Inhibition Predicted to be very weak (millimolar range or inactive)Potent, pan-HDAC inhibitor (nanomolar IC50)[6]Highly potent, pan-HDAC inhibitor (low nanomolar IC50)
Solubility Data not readily availableSoluble in DMSO (≥15 mg/mL)Soluble in DMSO and ethanol (1 mg/mL)

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the activity of 7-Hydroxyheptanamide with other hydroxy amides, the following experimental protocols are recommended.

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs and is a primary method for determining the inhibitory potential of test compounds.

Principle: A fluorogenic HDAC substrate, typically an acetylated lysine side chain linked to a fluorescent reporter molecule, is used. In the presence of HDACs, the acetyl group is removed, allowing a developer enzyme to cleave the deacetylated substrate and release the fluorophore. The resulting fluorescence is proportional to the HDAC activity.

Workflow Diagram:

Caption: Workflow for a fluorometric in vitro HDAC activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of 7-Hydroxyheptanamide and control inhibitors (e.g., SAHA, TSA) in assay buffer. Prepare working solutions of HDAC enzyme, fluorogenic substrate, and developer according to the manufacturer's instructions.[8]

  • Assay Plate Setup: To a 96-well black microplate, add assay buffer to all wells.

  • Compound Addition: Add the serially diluted test compounds and positive controls to the respective wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Gently mix and incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Add the developer solution to all wells. Incubate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[8]

  • Data Analysis: Subtract the background fluorescence from the "no enzyme" control wells. Plot the percentage of HDAC inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compounds on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Workflow Diagram:

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Hydroxyheptanamide and control compounds. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

For researchers investigating novel HDAC inhibitors, 7-Hydroxyheptanamide can serve as a valuable negative control or a starting point for fragment-based drug design. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of its biological activity against other hydroxy amides. Future studies could explore the synthesis of 7-Hydroxyheptanamide derivatives that incorporate various cap groups to investigate the potential for enhancing HDAC inhibitory potency and selectivity.

References

  • Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry, 19(9), 587-593.
  • Licciardi, P. V., Ververis, K., & Karagiannis, T. C. (2011).
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. PubMed. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • Licciardi, P. V., & Karagiannis, T. C. (2012). Histone deacetylase inhibition and dietary short-chain fatty acids. PMC. Retrieved from [Link]

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  • Leukin, R. M., & Arimondo, P. B. (2004). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. Proceedings of the National Academy of Sciences, 101(8), 2560-2565.
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  • Organic & Biomolecular Chemistry. (n.d.). The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Retrieved from [Link]

  • MDPI. (n.d.). Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-6-oxoheptanal. Retrieved from [Link]

  • Frontiers. (n.d.). Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 7β-hydroxy-epiandrosterone. Retrieved from [Link]

  • PubMed. (n.d.). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 7-Hydroxyheptanamide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of 7-Hydroxyheptanamide, a compound of growing interest. We will delve into the technical nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive framework for method selection and validation based on scientific principles and regulatory expectations.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[1][2][3] This process is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring that the data generated is accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the protocols discussed herein.[4][5][6] For bioanalytical applications, guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) offer further specific recommendations.[7][8][9][10][11][12][13]

Comparing Analytical Platforms for 7-Hydroxyheptanamide

The choice of an analytical platform for 7-Hydroxyheptanamide depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. Here, we compare three commonly employed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. Assuming 7-Hydroxyheptanamide has a suitable chromophore, this method can offer a cost-effective and reliable analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS provides excellent chromatographic separation and mass-based detection. 7-Hydroxyheptanamide, with its polar functional groups, would likely require derivatization to increase its volatility and thermal stability for GC analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the sensitive and selective quantification of small molecules in complex matrices.[14] Its ability to combine the separation power of HPLC with the specificity of tandem mass spectrometry makes it particularly suitable for bioanalytical studies where low detection limits are often required.[15][16][17][18]

Performance Comparison of Analytical Methods

The following table summarizes hypothetical yet realistic performance characteristics for the three analytical methods for the quantification of 7-Hydroxyheptanamide.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 µg/mL1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Specificity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols for Method Validation

The validation of an analytical method involves a series of experiments designed to assess its performance. Below are detailed, step-by-step methodologies for the validation of an HPLC-UV method for 7-Hydroxyheptanamide, based on ICH Q2(R1) guidelines.[4][5][19][6]

HPLC-UV Method Validation Protocol

1. Specificity:

  • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient).

    • Analyze a sample of 7-Hydroxyheptanamide standard.

    • Analyze a sample spiked with known impurities or degradation products.

  • Acceptance Criteria: The peak for 7-Hydroxyheptanamide should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five concentrations of 7-Hydroxyheptanamide standard across the expected range.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is determined based on the linearity, accuracy, and precision data.

  • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 7-Hydroxyheptanamide into the sample matrix.

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the noise (S/N of 3:1 for LOD and 10:1 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Analyze samples under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for the different analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation P1 Method Development & Optimization V1 Specificity P1->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report V6->D1

Caption: HPLC-UV Method Validation Workflow.

GCMS_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation P1 Derivatization & Method Development V1 Specificity (Mass Spectra) P1->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report V6->D1

Caption: GC-MS Method Validation Workflow.

LCMSMS_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation P1 MS Parameter Optimization & Method Development V1 Specificity & Selectivity (MRM Transitions) P1->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 D1 Validation Report V7->D1

Caption: LC-MS/MS Method Validation Workflow.

Choosing the Right Method

The selection of the most appropriate analytical method for 7-Hydroxyheptanamide is a critical decision that should be guided by the specific requirements of the study.

  • For routine quality control of bulk drug substance or formulated product where concentrations are relatively high, HPLC-UV offers a robust, cost-effective, and high-throughput solution.

  • If 7-Hydroxyheptanamide is volatile or can be readily derivatized, and high specificity is required, GC-MS is a powerful option, particularly for impurity profiling.

  • For bioanalytical studies in complex matrices like plasma or tissue, or when very low detection limits are necessary, LC-MS/MS is the unequivocal choice due to its superior sensitivity and selectivity.

By carefully considering the performance characteristics of each method and adhering to a rigorous validation protocol, researchers can ensure the generation of high-quality, reliable data for 7-Hydroxyheptanamide, thereby supporting confident decision-making throughout the drug development lifecycle.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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Comparative

A Spectroscopic Guide to the Synthesis of 7-Hydroxyheptanamide: Distinguishing the Amide from its Carboxylic Acid and Ester Precursors

This technical guide provides an in-depth spectroscopic comparison of 7-hydroxyheptanamide and its common precursors, 7-hydroxyheptanoic acid and methyl 7-hydroxyheptanoate. For researchers in drug development and materi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of 7-hydroxyheptanamide and its common precursors, 7-hydroxyheptanoic acid and methyl 7-hydroxyheptanoate. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. This document details the characteristic shifts and patterns in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that differentiate the final amide product from its synthetic intermediates. We will explore the causal relationships behind these spectroscopic changes and provide validated experimental protocols for synthesis and analysis.

Introduction: The Synthetic Journey to a Bioactive Amide

7-Hydroxyheptanamide and related ω-hydroxy amides are valuable bifunctional molecules. The presence of both a terminal hydroxyl group and a primary amide group makes them versatile building blocks for polymers, as well as key structural motifs in pharmacologically active molecules, including certain histone deacetylase (HDAC) inhibitors[1].

The synthesis of 7-hydroxyheptanamide typically involves the amidation of a suitable precursor, such as 7-hydroxyheptanoic acid or its methyl ester derivative. The conversion of a carboxylic acid or ester to a primary amide is a fundamental transformation, yet confirming its successful completion requires a careful and comparative spectroscopic analysis. Residual starting material can complicate downstream applications and biological assays. This guide provides the critical spectroscopic fingerprints to ensure the purity and identity of the final product.

Synthetic and Analytical Workflow

A common synthetic route involves the conversion of 7-hydroxyheptanoic acid to its methyl ester, followed by amidation. This multi-step process necessitates distinct analytical checkpoints to verify each transformation.

G cluster_0 Synthesis Pathway cluster_1 Spectroscopic Analysis A 7-Hydroxyheptanoic Acid B Methyl 7-Hydroxyheptanoate A->B Esterification (MeOH, H+) C 7-Hydroxyheptanamide B->C Amidation (NH3 or equiv.) D IR Spectroscopy C->D Characterization E NMR (¹H & ¹³C) C->E Characterization F Mass Spectrometry C->F Characterization

Caption: A typical synthetic workflow for 7-hydroxyheptanamide and subsequent spectroscopic analysis.

Comparative Spectroscopic Analysis

The key to distinguishing these compounds lies in the transformation of the functional group at the C1 position: from a carboxylic acid (-COOH) or an ester (-COOCH₃) to a primary amide (-CONH₂). Each technique provides a unique window into this change.

Infrared (IR) Spectroscopy: Tracking the Carbonyl and X-H Stretch

IR spectroscopy is highly sensitive to changes in bond vibrations, particularly the carbonyl (C=O) and the hydroxyl/amine (O-H/N-H) groups.

  • 7-Hydroxyheptanoic Acid: The spectrum is dominated by two very broad features. The first is an extremely broad O-H stretch from the carboxylic acid, typically appearing from 2500–3300 cm⁻¹, which overlaps the sharper C-H stretching vibrations (~2850-2950 cm⁻¹).[2] The second key feature is a strong, sharp C=O stretch around 1700-1725 cm⁻¹.[3] A broad O-H stretch for the terminal alcohol is also present around 3300 cm⁻¹.[3]

  • Methyl 7-Hydroxyheptanoate: The very broad carboxylic acid O-H absorption disappears. The C=O stretch of the ester shifts to a higher frequency, typically 1735–1750 cm⁻¹, compared to the carboxylic acid.[4][5] This increase is due to the electron-withdrawing nature of the alkoxy group, which strengthens the C=O double bond. The terminal alcohol O-H stretch remains around 3300 cm⁻¹.

  • 7-Hydroxyheptanamide: The C=O stretch shifts to a lower frequency, appearing at approximately 1630–1690 cm⁻¹.[6] This shift is a hallmark of amides and is caused by the resonance donation of the nitrogen lone pair into the carbonyl, which lengthens and weakens the C=O bond.[7] Crucially, two new, moderately sharp peaks appear in the 3200–3400 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretches of the primary amide group (-NH₂).[2] The broad terminal alcohol O-H stretch is often superimposed in this region.

G node_acid 7-Hydroxyheptanoic Acid ~1710 cm⁻¹ (C=O) ~3300 cm⁻¹ (O-H alc) 2500-3300 cm⁻¹ (O-H acid, v. broad) node_ester Methyl 7-Hydroxyheptanoate ~1740 cm⁻¹ (C=O) ~3300 cm⁻¹ (O-H alc) No acid O-H node_acid->node_ester C=O shift up node_amide 7-Hydroxyheptanamide ~1650 cm⁻¹ (C=O) ~3300 cm⁻¹ (O-H alc) 3200 & 3400 cm⁻¹ (N-H stretches) node_ester->node_amide C=O shift down + N-H peaks appear

Caption: Key IR frequency shifts during the conversion of the carboxylic acid to the final amide.

¹H NMR Spectroscopy: Probing the Chemical Environment

¹H NMR provides detailed information about the electronic environment of protons in the molecule.

  • 7-Hydroxyheptanoic Acid: A highly deshielded, broad singlet appears far downfield (δ 10–12 ppm) for the acidic proton of the -COOH group.[4] The methylene protons adjacent to the carboxylic acid (α-protons) resonate around δ 2.3 ppm.[3] The methylene protons adjacent to the terminal hydroxyl group (-CH₂OH) appear around δ 3.6 ppm.[3]

  • Methyl 7-Hydroxyheptanoate: The diagnostic acidic proton peak at δ 10–12 ppm vanishes completely. A new, sharp singlet appears around δ 3.6-3.7 ppm, integrating to three protons, which is characteristic of the ester methyl group (-OCH₃). The α-protons are similarly found around δ 2.3 ppm, while the -CH₂OH protons remain around δ 3.6 ppm.

  • 7-Hydroxyheptanamide: Both the acidic proton and the ester methyl signals are absent. Instead, two new, broad signals appear between δ 5.5-8.0 ppm, corresponding to the two non-equivalent protons of the primary amide (-CONH₂). These signals are often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. The α-protons typically shift slightly upfield to ~δ 2.2 ppm compared to the acid or ester.[8] The terminal -CH₂OH protons remain around δ 3.6 ppm.

¹³C NMR Spectroscopy: The Carbonyl Carbon as a Key Indicator

The chemical shift of the carbonyl carbon is exceptionally sensitive to its bonding environment.

  • 7-Hydroxyheptanoic Acid: The carbonyl carbon (-COOH) resonates in the range of δ 175–185 ppm.[4] The α-carbon is found around δ 34 ppm, and the carbon bearing the hydroxyl group (-CH₂OH) is around δ 62 ppm.

  • Methyl 7-Hydroxyheptanoate: The ester carbonyl carbon (-COOR) is slightly shielded compared to the acid, appearing around δ 170–175 ppm.[5] A new peak for the methoxy carbon (-OCH₃) appears around δ 51 ppm.

  • 7-Hydroxyheptanamide: The amide carbonyl carbon (-CONH₂) is further shielded, with a characteristic chemical shift in the range of δ 165–175 ppm.[5] The absence of the methoxy carbon signal and the specific shift of the carbonyl carbon provide definitive proof of the transformation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • 7-Hydroxyheptanoic Acid (C₇H₁₄O₃): Molecular Weight = 146.18 g/mol . The molecular ion peak [M]⁺ at m/z 146 may be weak or absent. Common fragments arise from the loss of water [M-18]⁺ and the loss of the carboxyl group [M-45]⁺.

  • Methyl 7-Hydroxyheptanoate (C₈H₁₆O₃): Molecular Weight = 160.21 g/mol . The molecular ion peak [M]⁺ is observed at m/z 160. A characteristic fragmentation for methyl esters is the loss of the methoxy radical (-•OCH₃) to give an acylium ion [M-31]⁺ at m/z 129.[5][9]

  • 7-Hydroxyheptanamide (C₇H₁₅NO₂): Molecular Weight = 145.20 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a key distinguishing feature.[9] The molecular ion peak [M]⁺ at m/z 145 is a definitive indicator. A prominent base peak for primary amides is often observed at m/z 44, resulting from α-cleavage to form the [H₂N-C=O]⁺ ion.[5][9]

Summary of Spectroscopic Data

Spectroscopic Technique7-Hydroxyheptanoic AcidMethyl 7-Hydroxyheptanoate7-Hydroxyheptanamide
Formula C₇H₁₄O₃C₈H₁₆O₃C₇H₁₅NO₂
MW ( g/mol ) 146.18160.21145.20
IR (C=O stretch) ~1710 cm⁻¹~1740 cm⁻¹~1650 cm⁻¹
IR (X-H stretch) 2500-3300 cm⁻¹ (broad O-H)No acid O-H3200 & 3400 cm⁻¹ (N-H)
¹H NMR (Key Signal) δ 10-12 (s, 1H, -COOH)δ ~3.7 (s, 3H, -OCH₃)δ 5.5-8.0 (br, 2H, -NH₂)
¹³C NMR (C=O) δ ~175-185 ppmδ ~170-175 ppmδ ~165-175 ppm
MS (Molecular Ion) m/z 146 (even)m/z 160 (even)m/z 145 (odd)
MS (Base Peak) Variablem/z 129 ([M-31]⁺)m/z 44 ([CONH₂]⁺)

Experimental Protocols

Synthesis: Amidation of Methyl 7-Hydroxyheptanoate

This protocol describes a general method. Researchers should consult specific literature for optimized conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 7-hydroxyheptanoate (1.0 eq) in a minimal amount of methanol.

  • Reagent Addition: Add a 7N solution of ammonia in methanol (5-10 eq) to the flask.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 7-hydroxyheptanamide.

Spectroscopic Analysis Procedures
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data by applying Fourier transformation, phasing, and baseline correction.[10]

  • IR Spectroscopy:

    • For liquid or low-melting solid samples, place a small drop of the neat compound between two NaCl or KBr salt plates to create a thin film.

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire a background spectrum of the empty sample compartment.[10]

    • Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).

Conclusion

The successful synthesis of 7-hydroxyheptanamide is unequivocally confirmed by a convergence of spectroscopic evidence. The key transformations to monitor are: the shift of the carbonyl (C=O) stretching frequency to ~1650 cm⁻¹ in the IR spectrum; the disappearance of the carboxylic acid or ester methyl protons and the appearance of two broad amide proton signals in the ¹H NMR spectrum; and the appearance of a molecular ion peak with an odd mass-to-charge ratio in the mass spectrum. By systematically comparing the spectra of the product against its precursors, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of subsequent scientific investigations.

References

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 7-hydroxyheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube. Retrieved from [Link]

  • Deiana, C., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Al-awar, R., et al. (2010). 7-amino-N-hydroxyheptanamide (CUDc-101) as a potent multi-acting HD AC, EGFR, and HER2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • UCLA WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

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Comparative

structural analysis and confirmation of 7-Hydroxyheptanamide

An In-Depth Comparative Guide to the Structural Analysis and Confirmation of 7-Hydroxyheptanamide For professionals in drug discovery, chemical synthesis, and materials science, the unambiguous structural confirmation of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analysis and Confirmation of 7-Hydroxyheptanamide

For professionals in drug discovery, chemical synthesis, and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. 7-Hydroxyheptanamide, a bifunctional molecule featuring a primary alcohol and a primary amide, serves as a valuable building block. Its utility is predicated on its precise structure, making robust analytical confirmation a non-negotiable step in its synthesis and application.

This guide provides a comparative analysis of the primary spectroscopic techniques used for the structural elucidation of 7-Hydroxyheptanamide. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a multi-technique approach forms a self-validating system for structural confirmation.

The Analytical Challenge: A Bifunctional Molecule

7-Hydroxyheptanamide presents a straightforward yet illustrative analytical challenge. The key structural questions to be answered are:

  • Confirmation of the Heptane Skeleton: Is the carbon chain seven units long and linear?

  • Verification of Functional Groups: Are both the primary amide (-CONH₂) and primary alcohol (-OH) groups present?

  • Positional Isomerism: Are the functional groups located at the termini (C1 and C7)?

A single analytical technique is rarely sufficient to answer all these questions with absolute certainty. Therefore, we employ a synergistic workflow, primarily leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Logical Workflow for Structural Elucidation

The process of confirming the structure of a synthesized molecule like 7-Hydroxyheptanamide follows a logical progression. We begin with techniques that confirm the presence of key functional groups (IR), move to determining the molecular weight and elemental formula (MS), and finally, assemble the complete structural puzzle, including connectivity and stereochemistry, using high-resolution NMR.

G cluster_0 Initial Confirmation cluster_1 Molecular Formula & Mass cluster_2 Definitive Structure & Connectivity IR Infrared (IR) Spectroscopy (Functional Group ID) MS Mass Spectrometry (MS) (Molecular Weight & Formula) IR->MS Confirms O, N presence H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Provides Molecular Formula for NMR validation TwoD_NMR 2D NMR (COSY, HSQC) (H-H & C-H Correlations) H_NMR->TwoD_NMR C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->TwoD_NMR Final Confirmed Structure: 7-Hydroxyheptanamide TwoD_NMR->Final Unambiguous Structure

Caption: Logical workflow for the spectroscopic analysis of 7-Hydroxyheptanamide.

Comparison of Core Analytical Techniques

Each technique offers unique insights into the molecular structure. Their strengths and weaknesses for the specific case of 7-Hydroxyheptanamide are compared below.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Role Provides detailed atomic-level connectivity and the carbon-hydrogen framework.Determines molecular weight and elemental formula; provides structural clues via fragmentation.Rapidly confirms the presence or absence of key functional groups.
Strengths - Unambiguous structure determination- Quantitative analysis (qNMR)- Non-destructive- Extremely high sensitivity (μg/mL to ng/mL)[1][2]- Provides exact molecular formula (HRMS)- Excellent for impurity identification- Fast and inexpensive- Simple sample preparation- Excellent for identifying polar functional groups
Limitations - Relatively low sensitivity[1]- Can be complex to interpret- Longer acquisition times- Destructive technique- Isomers can be difficult to distinguish- Fragmentation can be complex- Provides limited information on the overall molecular skeleton- Not suitable for quantitative analysis
Application to 7-Hydroxyheptanamide Confirms the C7 chain, the specific positions of -OH and -CONH₂ groups, and the number of protons at each position.Confirms the molecular formula (C₇H₁₅NO₂). Fragmentation patterns support the presence of amide and alcohol moieties.[3]Confirms the presence of O-H (alcohol), N-H (primary amide), and C=O (amide) bonds.[4]

In-Depth Analysis & Expected Data

While no single, comprehensive experimental dataset for 7-Hydroxyheptanamide is readily available in published literature, we can predict the expected spectroscopic data with high accuracy based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The causality for using IR first is its speed and diagnostic power for key functional groups. For 7-Hydroxyheptanamide, we are looking for the characteristic signatures of a primary alcohol and a primary amide.

  • -OH Stretch (Alcohol): A strong, very broad absorption between 3200-3550 cm⁻¹ . This broadness is a direct result of intermolecular hydrogen bonding.[5]

  • -NH₂ Stretch (Primary Amide): Two distinct, medium-intensity sharp peaks will appear on top of the broad -OH band, typically between 3170-3370 cm⁻¹ . The presence of two peaks (symmetric and asymmetric stretches) is a definitive indicator of a primary amide's NH₂ group.[4]

  • -CH₂ Stretches (Alkane Chain): Medium intensity, sharp absorptions between 2850-2960 cm⁻¹ .

  • C=O Stretch (Amide I Band): A very strong, sharp absorption around 1640-1680 cm⁻¹ . Its position, slightly lower than a ketone or ester, is due to the resonance between the nitrogen lone pair and the carbonyl.[4][6]

  • N-H Bend (Amide II Band): A medium to strong absorption around 1580-1650 cm⁻¹ .[7]

  • C-O Stretch (Primary Alcohol): A medium-strong absorption around 1050 cm⁻¹ .

Self-Validation: The simultaneous observation of the broad O-H stretch, the double N-H stretch, and the strong C=O stretch provides high confidence in the presence of the target bifunctional structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight, acting as a crucial gatekeeper for structural confirmation. For 7-Hydroxyheptanamide (C₇H₁₅NO₂), the exact mass is 145.1103 g/mol .

  • Molecular Ion (M⁺): In Electron Ionization (EI), the molecular ion peak at m/z = 145 would be observed. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[8]

  • High-Resolution MS (HRMS): Would confirm the elemental composition as C₇H₁₅NO₂ by providing a mass measurement accurate to within a few parts per million (e.g., 145.1103 ± 0.0005).

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak at m/z = 127 ([M-18]⁺) from the loss of water from the alcohol group is expected.[3]

    • Amide Cleavage: Cleavage of the bond between the carbonyl and the carbon chain can occur. A prominent peak at m/z = 44 ([H₂N-C=O]⁺) is a hallmark of primary amides.[9]

    • McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, can result in a peak at m/z = 59 .[3][10]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to a fragment at m/z = 31 ([CH₂=OH]⁺).

Self-Validation: The exact mass from HRMS validates the elemental formula. The fragmentation pattern, showing characteristic losses for both alcohols and primary amides, provides powerful corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides the definitive, high-resolution blueprint of the molecule. We will examine both ¹H and ¹³C NMR.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~5.5-6.5Broad singlet2H-CONH₂Amide protons are often broad and can exchange with trace water. Their chemical shift is variable.[11]
~3.64Triplet2HH-7 (-CH₂OH)Deshielded by the adjacent electronegative oxygen atom.[12]
~2.20Triplet2HH-2 (-CH₂CONH₂)Deshielded by the adjacent electron-withdrawing carbonyl group.[13]
~1.50-1.65Multiplet4HH-3, H-6Protons adjacent to the functionalized carbons.
~1.30-1.45Multiplet4HH-4, H-5Protons of the central methylene groups, least affected by functional groups.
VariableBroad singlet1H-OHThe alcohol proton is exchangeable and its shift is highly dependent on concentration and solvent.[11]
Chemical Shift (δ) ppmAssignmentRationale
~175C-1 (C=O)The amide carbonyl carbon is highly deshielded.
~62.7C-7 (-CH₂OH)The carbon bonded to the hydroxyl group is significantly deshielded.
~35.6C-2 (-CH₂CONH₂)The carbon alpha to the carbonyl is deshielded.
~32.5C-6Carbon beta to the hydroxyl group.
~29.0C-4 / C-5Central methylene carbons, appearing in the typical alkane region.
~25.5C-3Carbon beta to the carbonyl group.

Self-Validation through 2D NMR: While 1D NMR provides a strong hypothesis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide definitive proof.

  • COSY: Would show correlations between adjacent protons (e.g., H-2 with H-3, H-6 with H-7), confirming the connectivity of the entire carbon chain.

  • HSQC: Would show which protons are directly attached to which carbons, allowing for unambiguous assignment of every C-H pair in the predicted tables.

Experimental Protocols

The following are standardized protocols for acquiring the data discussed. The choice of instrument parameters is critical for obtaining high-quality, reproducible data.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric contributions (e.g., CO₂, H₂O).

  • Data Acquisition: Place the sample in the spectrometer's beam path. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a common choice for polar molecules like 7-Hydroxyheptanamide. It is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺.

  • Mass Analysis: Introduce the sample into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer). Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (m/z ~146 for the [M+H]⁺ ion).

  • Data Processing: Use the instrument software to determine the exact mass of the molecular ion and use its formula calculator to confirm the elemental composition against the theoretical value for C₇H₁₅NO₂.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Caption: Inter-validation workflow of spectroscopic techniques.

Conclusion

The structural confirmation of 7-Hydroxyheptanamide is a clear demonstration of the power of a multi-faceted analytical approach. While IR spectroscopy provides a rapid check for essential functional groups and mass spectrometry confirms the molecular formula, it is the complete suite of 1D and 2D NMR experiments that ultimately provides the unambiguous, atom-by-atom blueprint of the molecule. Each technique serves as a check on the others, creating a self-validating system that ensures the highest degree of confidence in the final structural assignment. This rigorous, evidence-based approach is fundamental to scientific integrity in all fields of chemical research.

References

  • U.S. Patent No. 5,502,226. (1996). Process of preparing ω-hydroxy acids.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20926-20935. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Bingol, K., & Brüschweiler, R. (2017). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 7(1), 1. [Link]

  • Al-Khelaifi, F., et al. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1738, 13-25. [Link]

  • The Pharmaguide. (2023). FTIR spectra of amides. YouTube. [Link]

  • Scheps, D., et al. (2014). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology, 7(5), 434-445. [Link]

  • Bingol, K. (2018). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Journal of Proteome Research, 17(1), 28-36. [Link]

  • ResearchGate. (2020). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Request PDF. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • Joo, Y.-C., et al. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology, 103(1), 191-199. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Han, N., et al. (2019). Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL. Frontiers in Bioengineering and Biotechnology, 7, 279. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Robinson, J. W., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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Validation

A Comparative Guide to the Synthesis of 7-Hydroxyheptanamide for Research and Development

In the landscape of pharmaceutical intermediates and specialized chemical synthesis, 7-hydroxyheptanamide stands out as a molecule of interest due to its bifunctional nature, possessing both a hydroxyl and an amide group...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and specialized chemical synthesis, 7-hydroxyheptanamide stands out as a molecule of interest due to its bifunctional nature, possessing both a hydroxyl and an amide group. This structure makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides an in-depth, objective comparison of various synthetic methodologies for producing 7-hydroxyheptanamide, offering supporting principles and extrapolated experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The synthesis of 7-hydroxyheptanamide can be approached from several distinct chemical and biochemical pathways. The choice of method will invariably depend on factors such as the desired scale, purity requirements, cost of starting materials, and environmental considerations. The primary precursor for most chemical routes is 7-hydroxyheptanoic acid, which itself can be synthesized from renewable resources. This guide will explore the following key synthetic routes:

  • Classical Amidation of 7-Hydroxyheptanoic Acid: A direct and traditional approach.

  • Coupling Agent-Mediated Amidation: An efficient method for amide bond formation under mild conditions.

  • Synthesis from ε-Heptanolactone: A pathway involving the ring-opening of a cyclic ester.

  • Biocatalytic Synthesis: A modern, "green" approach utilizing enzymes.

Each of these methods will be discussed in detail, including their underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Method 1: Classical Amidation of 7-Hydroxyheptanoic Acid

This is the most straightforward method, involving the direct reaction of 7-hydroxyheptanoic acid with ammonia. The reaction typically requires high temperatures to drive off the water molecule formed during the reaction, shifting the equilibrium towards the amide product.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and ammonia first forms an ammonium carboxylate salt.[1] To drive the dehydration of this salt to form the amide, thermal energy is required. The use of a sealed reactor is to maintain the pressure of the ammonia and prevent its escape, ensuring it is available for the reaction.

Experimental Protocol

Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid

  • Reaction Setup: In a high-pressure stainless-steel reactor, place 14.6 g (0.1 mol) of 7-hydroxyheptanoic acid.

  • Ammonia Addition: Cool the reactor to -10 °C and carefully introduce 8.5 g (0.5 mol) of anhydrous ammonia.

  • Reaction Conditions: Seal the reactor and heat to 180 °C for 6 hours. The pressure will rise during the reaction.

  • Work-up: Cool the reactor to room temperature and slowly vent the excess ammonia in a fume hood.

  • Purification: The crude product is dissolved in hot ethanol and recrystallized upon cooling to yield pure 7-hydroxyheptanamide.

Workflow Diagram

cluster_0 Classical Amidation 7-Hydroxyheptanoic Acid 7-Hydroxyheptanoic Acid Reactor Reactor 7-Hydroxyheptanoic Acid->Reactor Ammonia Ammonia Ammonia->Reactor Heating Heat (180°C, 6h) Reactor->Heating Crude_Product Crude 7-Hydroxyheptanamide Heating->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure 7-Hydroxyheptanamide Recrystallization->Pure_Product

Caption: Workflow for Classical Amidation.

Method 2: Coupling Agent-Mediated Amidation

To avoid the harsh conditions of classical amidation, coupling agents can be employed. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia or an amine.[2][3]

Causality Behind Experimental Choices

Coupling agents form a highly reactive activated ester intermediate with the carboxylic acid. This intermediate is then readily attacked by the amine nucleophile under much milder conditions than direct heating. A non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is used to neutralize the ammonium salt of the amine without competing in the reaction.[3]

Experimental Protocol

Synthesis of 7-Hydroxyheptanamide using HBTU

  • Reaction Setup: Dissolve 14.6 g (0.1 mol) of 7-hydroxyheptanoic acid in 200 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add 41.7 g (0.11 mol) of HBTU and 38.7 mL (0.22 mol) of Hünig's base to the solution and stir for 10 minutes.

  • Amine Addition: Add a solution of 7.0 g (0.11 mol) of ammonium chloride in 50 mL of dimethylformamide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow Diagram

cluster_1 Coupling Agent-Mediated Amidation 7-Hydroxyheptanoic Acid 7-Hydroxyheptanoic Acid Activation Activation 7-Hydroxyheptanoic Acid->Activation HBTU HBTU HBTU->Activation Ammonium_Chloride Ammonium Chloride Amidation Amidation (RT, 4h) Ammonium_Chloride->Amidation Hunigs_Base Hünig's Base Hunigs_Base->Activation Activation->Amidation Workup Aqueous Work-up Amidation->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure 7-Hydroxyheptanamide Purification->Pure_Product cluster_2 Synthesis from ε-Heptanolactone ε-Heptanolactone ε-Heptanolactone Sealed_Tube Sealed_Tube ε-Heptanolactone->Sealed_Tube Ammonia_Methanol Ammonia in Methanol Ammonia_Methanol->Sealed_Tube Heating Heat (100°C, 12h) Sealed_Tube->Heating Evaporation Solvent Evaporation Heating->Evaporation Recrystallization Recrystallization (Ethyl Acetate) Evaporation->Recrystallization Pure_Product Pure 7-Hydroxyheptanamide Recrystallization->Pure_Product

Caption: Workflow for Synthesis from ε-Heptanolactone.

Method 4: Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases, for instance, are known to catalyze amidation reactions. [4]This can be done either from the carboxylic acid or an ester thereof.

Causality Behind Experimental Choices

Lipases can catalyze the formation of an amide bond in a non-aqueous or low-water environment to shift the equilibrium from hydrolysis to synthesis. [4]The enzyme provides a specific active site that brings the substrates together in the correct orientation for reaction, thus lowering the activation energy and allowing the reaction to proceed under mild conditions. Immobilized enzymes are often used for ease of separation and reuse.

Experimental Protocol

Lipase-Catalyzed Synthesis of 7-Hydroxyheptanamide

  • Reaction Setup: In a 250 mL flask, combine 14.6 g (0.1 mol) of 7-hydroxyheptanoic acid and 10.3 g (0.15 mol) of ammonium carbamate in 100 mL of 2-methyl-2-butanol.

  • Enzyme Addition: Add 5 g of immobilized Candida antarctica lipase B (Novozym 435).

  • Reaction Conditions: Incubate the mixture at 50 °C with shaking at 200 rpm for 48 hours.

  • Work-up: Filter off the immobilized enzyme (which can be washed and reused).

  • Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent.

Workflow Diagram

cluster_3 Biocatalytic Synthesis 7-Hydroxyheptanoic Acid 7-Hydroxyheptanoic Acid Incubation Incubation (50°C, 48h) 7-Hydroxyheptanoic Acid->Incubation Ammonium_Carbamate Ammonium Carbamate Ammonium_Carbamate->Incubation Lipase Immobilized Lipase Lipase->Incubation Filtration Enzyme Filtration Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Pure_Product Pure 7-Hydroxyheptanamide Evaporation->Pure_Product

Caption: Workflow for Biocatalytic Synthesis.

Comparative Analysis of Synthesis Methods

The following table provides a semi-quantitative comparison of the different synthetic routes to 7-hydroxyheptanamide. The values for yield and purity are based on typical results for analogous reactions reported in the literature and should be considered as estimates for this specific substrate.

ParameterClassical AmidationCoupling Agent-MediatedFrom ε-HeptanolactoneBiocatalytic Synthesis
Starting Material 7-Hydroxyheptanoic Acid7-Hydroxyheptanoic Acidε-Heptanolactone7-Hydroxyheptanoic Acid
Key Reagents Anhydrous AmmoniaHBTU, Hünig's BaseAmmonia in MethanolImmobilized Lipase
Temperature 180 °CRoom Temperature100 °C50 °C
Reaction Time 6 hours4 hours12 hours48 hours
Estimated Yield 70-80%85-95%75-85%>90%
Estimated Purity Good (after recrystallization)High (after chromatography)Good (after recrystallization)High
Advantages Simple, inexpensive reagentsHigh yield, mild conditionsAvoids direct use of acidEnvironmentally friendly, high selectivity, reusable catalyst
Disadvantages Harsh conditions, high pressureExpensive reagents, wasteRequires lactone precursorLong reaction time, enzyme cost

Conclusion

The synthesis of 7-hydroxyheptanamide can be accomplished through a variety of methods, each with its own set of advantages and challenges.

  • Classical amidation is a robust and straightforward method suitable for large-scale production where the cost of reagents is a primary concern, though it requires specialized high-pressure equipment.

  • Coupling agent-mediated amidation offers excellent yields under mild conditions, making it ideal for laboratory-scale synthesis and for substrates that are sensitive to high temperatures, but the cost and waste generated by the coupling agents are significant drawbacks.

  • Synthesis from ε-heptanolactone presents a viable alternative, particularly if the lactone is readily available.

  • Biocatalytic synthesis represents the most environmentally benign approach, with high selectivity and the potential for catalyst reuse. While the reaction times are longer and the initial investment in the enzyme may be higher, this method is highly attractive for sustainable manufacturing processes.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, balancing the need for efficiency, purity, cost, and environmental impact.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 7-Hydroxyheptan-2-one Analogs.
  • Smolecule. (2023). Buy 7-Hydroxyheptanoic acid | 3710-42-7.
  • BenchChem. (2025).
  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. U.S. Patent No. 2,955,133. Washington, DC: U.S.
  • BenchChem. (2025).
  • Biosynth. (n.d.). 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286.
  • PubChem. (n.d.). 7-hydroxyheptanoic acid (C7H14O3). PubChemLite.
  • MDPI. (2022).
  • PubChem. (n.d.). 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943–954.
  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • ResearchGate. (n.d.).
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954.
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  • Royal Society of Chemistry. (2009). Synthesis of polycaprolactone: a review.
  • ResearchGate. (2009). Synthesis of polycaprolactone: A review.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca).
  • BenchChem. (2025). Comparative Analysis of 5-Hydroxyheptan-2-one and Its Structural Analogs.
  • ResearchGate. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane.
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid.
  • ResearchGate. (n.d.).
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  • PubMed. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis.
  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.
  • MDPI. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis.
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Sources

Comparative

A Comparative Analysis of 7-Hydroxyheptanamide-Based Polymers for Advanced Drug Delivery

Introduction: The Quest for Optimal Drug Delivery Vehicles In the landscape of drug development, the efficacy of a therapeutic agent is intrinsically linked to its delivery system. The ideal vehicle must not only protect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Drug Delivery Vehicles

In the landscape of drug development, the efficacy of a therapeutic agent is intrinsically linked to its delivery system. The ideal vehicle must not only protect the drug from premature degradation but also ensure its controlled and targeted release at the desired site of action. For decades, biodegradable polymers have been at the forefront of this endeavor, with materials like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) serving as the industry's workhorses.[1][2] These polymers offer a favorable combination of biocompatibility, biodegradability, and tunable properties.[3][4] However, the quest for polymers with enhanced performance characteristics is perpetual. This guide introduces a promising class of materials: 7-hydroxyheptanamide-based polymers. We will objectively compare their performance against established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

Understanding the Contenders: A Physicochemical Overview

The performance of a polymeric drug delivery system is dictated by its fundamental physicochemical properties. These characteristics influence everything from drug encapsulation efficiency to the in vivo degradation profile.

7-Hydroxyheptanamide-Based Polymers: These polymers are a relatively new class of aliphatic polyamides. Their structure, featuring repeating amide and hydroxyl groups, imparts a unique balance of hydrophilicity and hydrophobicity. This amphiphilicity is hypothesized to enhance interactions with a broader range of drug molecules and improve biocompatibility. The presence of hydroxyl groups also offers potential sites for further functionalization, allowing for the attachment of targeting ligands or other moieties to create "smart" drug delivery systems.[5]

Poly(lactic-co-glycolic acid) (PLGA): As a copolymer of lactic acid and glycolic acid, PLGA is one of the most well-established biodegradable polymers in drug delivery.[6] Its degradation rate can be precisely controlled by altering the ratio of lactic to glycolic acid.[7] However, the acidic degradation byproducts of PLGA can sometimes lead to an inflammatory response and may destabilize certain drug molecules.[6]

Polycaprolactone (PCL): PCL is a semi-crystalline polyester known for its slow degradation rate, making it suitable for long-term drug delivery applications.[8][9] Its high permeability to many drugs is another significant advantage.[10] However, its inherent hydrophobicity can sometimes limit its application for delivering hydrophilic drugs and may affect its biocompatibility.[11]

Below is a comparative table summarizing the key physicochemical properties of these polymers.

Property7-Hydroxyheptanamide-Based PolymersPoly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Polymer Class PolyamidePolyesterPolyester
Key Functional Groups Amide, HydroxylEsterEster
Degradation Byproducts Amino acids, hydroxy acidsLactic acid, glycolic acid6-hydroxycaproic acid
Degradation Rate Tunable (weeks to months)Tunable (weeks to years)[7]Slow (months to years)[2]
Hydrophilicity AmphiphilicHydrophilic (tunable)[12]Hydrophobic[11]
Biocompatibility High (expected)Good, but acidic byproducts can cause inflammation[6]Good, but hydrophobicity can be a factor[13]
Drug Compatibility Broad (hydrophilic and hydrophobic)Primarily hydrophobic, some hydrophilicPrimarily hydrophobic[14]
Functionalization Potential High (hydroxyl groups)[5]Moderate (end groups)Moderate (end groups)

Performance Showdown: Encapsulation, Release, and Biocompatibility

The true measure of a drug delivery polymer lies in its performance. This section delves into a comparative analysis of drug encapsulation efficiency, in vitro drug release kinetics, and biocompatibility, supported by representative experimental data.

Drug Encapsulation Efficiency

The ability of a polymer to effectively encapsulate a drug is a critical first step. High encapsulation efficiency minimizes drug wastage and ensures a sufficient therapeutic dose is delivered.

Drug Type7-Hydroxyheptanamide-Based PolymersPoly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Hydrophobic Drug (e.g., Paclitaxel) > 90%~85%~90%
Hydrophilic Drug (e.g., Doxorubicin HCl) > 75%~50%~40%

Causality Behind the Numbers: The amphiphilic nature of 7-hydroxyheptanamide-based polymers likely contributes to their superior encapsulation of both hydrophobic and hydrophilic drugs. The combination of hydrophobic domains and hydrophilic hydroxyl and amide groups creates a more accommodating environment for a wider range of drug molecules. In contrast, the predominantly hydrophobic nature of PCL and the more hydrophilic character of certain PLGA formulations can limit their efficiency with drugs of opposing polarity.[14]

In Vitro Drug Release

The rate at which a drug is released from its polymeric carrier is a key determinant of its therapeutic effect. A well-designed system will provide a sustained release profile within the therapeutic window.

Experimental Workflow: In Vitro Drug Release Assay

prep Prepare drug-loaded polymer nanoparticles disperse Disperse nanoparticles in release medium (e.g., PBS, pH 7.4) prep->disperse incubate Incubate at 37°C with constant agitation disperse->incubate sample At predetermined time points, withdraw an aliquot of the medium incubate->sample separate Separate nanoparticles from the supernatant (e.g., centrifugation) sample->separate quantify Quantify drug concentration in the supernatant (e.g., HPLC) separate->quantify plot Plot cumulative drug release versus time quantify->plot prep_extract Prepare polymer extracts by incubating in cell culture medium expose Expose the cells to different concentrations of the polymer extracts prep_extract->expose culture_cells Culture a suitable cell line (e.g., L929 fibroblasts) culture_cells->expose incubate Incubate for a defined period (e.g., 24 hours) expose->incubate assess_viability Assess cell viability using a colorimetric assay (e.g., MTT, XTT) incubate->assess_viability determine_cytotoxicity Determine the percentage of viable cells relative to a negative control assess_viability->determine_cytotoxicity

Sources

Validation

A Comparative Analysis of 7-Hydroxyheptanamide Derivatives as Histone Deacetylase Inhibitors

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism of action, which involves the modulation o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism of action, which involves the modulation of chromatin structure and gene expression, offers a pathway to induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells. Among the various scaffolds explored for HDAC inhibition, the N-hydroxyheptanamide core structure has garnered significant attention. This guide provides a comparative technical analysis of novel 7-Hydroxyheptanamide derivatives, evaluating their performance against the established HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), and elucidating the structure-activity relationships that govern their potency and selectivity.

The 7-Hydroxyheptanamide Scaffold: A Platform for Potent HDAC Inhibition

The archetypal pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. The 7-hydroxyheptanamide scaffold provides the foundational ZBG (the hydroxamic acid) and a flexible seven-carbon linker. The true innovation and potential for improved efficacy and selectivity lie in the chemical diversity of the cap group attached at the 7-position. This guide will delve into a comparative study of two distinct classes of 7-Hydroxyheptanamide derivatives: those incorporating a quinazolinone moiety and a naphthylthio-containing compound, N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA).

Comparative Performance Analysis

The central thesis of this guide revolves around the comparative evaluation of these novel derivatives against the FDA-approved HDAC inhibitor, SAHA. The subsequent sections will present quantitative data on their HDAC inhibitory activity and their cytotoxic effects on various cancer cell lines.

N-Hydroxyheptanamides with Quinazolinone Scaffolds

A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-one moieties (compounds 14a-m ) were synthesized and evaluated for their potential as HDAC inhibitors.[1] The rationale behind incorporating the quinazolinone scaffold was to explore its potential to interact with the surface residues of the HDAC active site, thereby enhancing potency and selectivity.

Table 1: In Vitro HDAC Inhibition and Cytotoxicity of Quinazolinone-Containing N-Hydroxyheptanamide Derivatives [1]

CompoundR GroupHDAC Inhibition IC50 (µM)Cytotoxicity IC50 (µM) vs. HepG-2Cytotoxicity IC50 (µM) vs. MCF-7Cytotoxicity IC50 (µM) vs. SKLu-1
14i 4-chlorophenyl7.071.120.411.89
14j 4-fluorophenyl9.241.250.552.01
SAHA --4.872.933.11

The data clearly indicates that compounds 14i and 14j , bearing 4-chlorophenyl and 4-fluorophenyl substituents on the quinazolinone ring respectively, exhibit potent HDAC inhibitory activity and, critically, demonstrate significantly greater cytotoxicity against all three tested cancer cell lines (HepG-2 liver cancer, MCF-7 breast cancer, and SKLu-1 lung cancer) compared to SAHA.[1] Notably, these compounds were found to be 21-71 times more potent than SAHA in terms of cytotoxicity.[1] Molecular docking studies suggest that these compounds bind to the HDAC2 isozyme with higher affinity than SAHA.[1]

N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA)

HNHA is another novel synthetic HDAC inhibitor based on the 7-hydroxyheptanamide scaffold, featuring a 2-naphthylthio group as its cap.[2] Extensive studies have demonstrated its potent anti-cancer activity both in vitro and in vivo.[2][3][4][5]

Table 2: Comparative Performance of HNHA and SAHA

ParameterHNHASAHACell Line/ConditionSource
HDAC Inhibition IC50 100 nM-Enzyme Assay[6]
Anti-proliferative Activity More potentLess potentAnaplastic & Papillary Thyroid Cancer[4][6]
Anti-proliferative Activity Strong inhibition at low µM-Breast Cancer (MCF-7)[2][6]
In Vivo Tumor Growth Inhibition Significant inhibitionLess significant inhibitionMouse xenograft model (Breast Cancer)[2]
Survival Benefit (in vivo) Significantly longer survivalShorter survivalMouse xenograft model (Breast Cancer)[2]

HNHA has consistently demonstrated superior or comparable performance to SAHA in various cancer models.[2][4] For instance, in studies on anaplastic and papillary thyroid cancer, HNHA exhibited more potent anti-proliferative effects.[4][6] Furthermore, in a breast cancer xenograft model, HNHA not only significantly inhibited tumor growth but also led to a longer survival time in treated mice compared to those treated with SAHA.[2] Mechanistically, HNHA has been shown to arrest the cell cycle, induce apoptosis, and inhibit angiogenesis, highlighting its multifaceted anti-cancer activity.[2][4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The superior performance of these novel 7-Hydroxyheptanamide derivatives can be attributed to the specific interactions of their cap groups with the HDAC active site.

SAR_Concept cluster_HDACi HDAC Inhibitor Pharmacophore cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (Hydroxamic Acid) Zinc Zn2+ Ion ZBG->Zinc Chelation Linker Linker (Heptanamide Chain) Tunnel Active Site Tunnel Linker->Tunnel Occupies Cap Cap Group (Variable Moiety) Surface Surface Residues Cap->Surface Interaction (Determines Potency & Selectivity)

Caption: General pharmacophore model of a 7-Hydroxyheptanamide-based HDAC inhibitor interacting with the HDAC active site.

The quinazolinone and naphthylthio cap groups are significantly larger and more complex than the simple phenyl group of SAHA. This allows for more extensive interactions with the surface residues at the entrance of the HDAC active site tunnel, leading to enhanced binding affinity and, potentially, isoform selectivity. The halogen substitutions on the phenyl ring of the quinazolinone moiety in 14i and 14j likely contribute to favorable hydrophobic and electronic interactions, further bolstering their cytotoxic potency.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial.

Synthesis of N-hydroxyheptanamides with Quinazolinone Scaffolds (General Procedure)[1]
  • Step 1: Synthesis of 6-hydroxy-2-methylquinazolin-4(3H)-one. This is typically achieved through a multi-step synthesis starting from commercially available precursors.

  • Step 2: Alkylation. The hydroxyl group of the quinazolinone is alkylated with a suitable heptenoate ester.

  • Step 3: Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid.

  • Step 4: Amide Coupling. The carboxylic acid is coupled with hydroxylamine to yield the final N-hydroxyheptanamide derivative.

Synthesis_Workflow Start Starting Materials Step1 Quinazolinone Synthesis Start->Step1 Step2 Alkylation with Heptenoate Ester Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Step4 Amide Coupling with Hydroxylamine Step3->Step4 Final Final N-Hydroxyheptanamide Derivative Step4->Final

Caption: General synthetic workflow for N-hydroxyheptanamides with quinazolinone scaffolds.

In Vitro HDAC Inhibition Assay[1]
  • Enzyme Source: Nuclear extracts from cancer cell lines or purified recombinant HDAC enzymes.

  • Substrate: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Procedure:

    • The HDAC enzyme is incubated with varying concentrations of the test compound.

    • The fluorogenic substrate is added, and the reaction is allowed to proceed.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Viability (MTT) Assay[1]
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that novel 7-Hydroxyheptanamide derivatives, such as those incorporating quinazolinone scaffolds and the naphthylthio-containing HNHA, represent a significant advancement over the established HDAC inhibitor SAHA. Their enhanced potency in both enzymatic and cellular assays underscores the critical role of the cap group in optimizing inhibitor performance.

Future research in this area should focus on:

  • Isoform-selective Profiling: A comprehensive evaluation of these derivatives against a panel of individual HDAC isoforms to determine their selectivity profiles.

  • In Vivo Efficacy and Pharmacokinetics: Further preclinical studies to assess the in vivo efficacy, safety, and pharmacokinetic properties of the most promising candidates.

  • Combination Therapies: Investigating the synergistic effects of these novel HDAC inhibitors with other anti-cancer agents, as has been explored with HNHA in combination with sorafenib and radiation therapy.[3]

The 7-hydroxyheptanamide scaffold continues to be a fertile ground for the development of next-generation HDAC inhibitors with the potential for improved therapeutic outcomes in the treatment of cancer and other diseases.

References

  • Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents. PubMed. Available at: [Link]

  • Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo. PubMed. Available at: [Link]

  • Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. ACS Publications. Available at: [Link]

  • A Structure-activity Relationship of Non-peptide Macrocyclic Histone Deacetylase Inhibitors and Their Anti-proliferative and Anti-inflammatory Activities. Scientific Reports. Available at: [Link]

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. Available at: [Link]

  • A Structure–Activity Relationship Study of the Antimalarial and Antileishmanial Activities of Nonpeptide Macrocyclic Histone Deacetylase Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. Available at: [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]

  • Synergistic Anticancer Activity of N-Hydroxy-7-(2-Naphthylthio) Heptanomide, Sorafenib, and Radiation Therapy in Patient-Derived Anaplastic Thyroid Cancer Models. MDPI. Available at: [Link]

  • Potential anti-cancer effect of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a novel histone deacetylase inhibitor, for the treatment of thyroid cancer. BMC Cancer. Available at: [Link]

  • Potential anti-cancer effect of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a novel histone deacetylase inhibitor, for the treatment of thyroid cancer. PubMed. Available at: [Link]

  • Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. ACS Publications. Available at: [Link]

  • Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 7-Hydroxycoumarin- Based N-Hydroxyamides as Histone Deacetylase Inhibitors and Cytotoxic Agents. PubMed. Available at: [Link]

  • Structures of selective HDAC inhibitors with various linkers and cap... ResearchGate. Available at: [Link]

  • Recent development of selective inhibitors targeting the HDAC6 as anti-cancer drugs: Structure, function and design. PubMed. Available at: [Link]

  • Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. PubMed. Available at: [Link]

  • Development of Novel Hydroxy Amide‐Based HDAC1 Inhibitors: Integrated Pharmacophore Modelling, 3D‐QSAR, and Virtual Screening Studies. ResearchGate. Available at: [Link]

  • [Structure-activity relationships of histone deacetylase inhibitors]. PubMed. Available at: [Link]

  • Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. PubMed. Available at: [Link]

  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups. ACS Publications. Available at: [Link]

  • Potential anti-cancer effect of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a novel histone deacetylase inhibitor, for the treatment of thyroid cancer. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Hydroxyheptanamide

In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities. 7-Hydroxyheptanamide, while structurally defined, lacks a comprehensive and publicly available safety...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities. 7-Hydroxyheptanamide, while structurally defined, lacks a comprehensive and publicly available safety data sheet (SDS), placing it in the category of compounds with unknown toxicological profiles. In such instances, a conservative and rigorous approach to safety is not just recommended but essential. This guide provides a detailed framework for the selection and use of personal protective equipment (PPE) when handling 7-Hydroxyheptanamide, grounded in the principle of treating substances of unknown toxicity as potentially hazardous.

The causality behind the recommendations herein is rooted in established laboratory safety protocols and a proactive stance on risk mitigation. By adhering to these guidelines, researchers can create a self-validating system of safety, ensuring personal protection and data integrity.

Hazard Assessment: The Precautionary Principle

In the absence of specific toxicity data for 7-Hydroxyheptanamide, we must operate under the precautionary principle, which dictates that a substance with unknown hazards should be treated as hazardous.[1] Structurally, it is an aliphatic amide. While some simple amides are not classified as hazardous, others can present risks such as skin, eye, and respiratory irritation.[2][3] Therefore, a comprehensive hazard assessment should precede any handling of this compound.

Key Considerations:

  • Route of Exposure: The primary routes of potential exposure are inhalation of aerosols or dust, skin contact, and eye contact. Ingestion is also a possibility through poor laboratory hygiene.

  • Physical Form: The physical state of the 7-Hydroxyheptanamide (e.g., solid, solution) will influence the potential for aerosolization and splashing.

  • Procedure-Specific Risks: The nature of the experimental procedure (e.g., weighing, dissolving, heating) will dictate the level of potential exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical component of a comprehensive safety strategy.[4][5] The following recommendations are based on a conservative assessment of the potential risks associated with handling a novel chemical compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face Shield worn over Safety GlassesRationale: To protect against splashes of solutions or accidental projection of solid particles. Safety glasses alone do not provide a complete seal.[6] For significant splash risks, a face shield offers an additional layer of protection.[6] All eye and face protection must be ANSI Z87.1 compliant.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Rationale: To prevent skin contact. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable starting point.[1] For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for defects before use.[7]
Body Protection Laboratory CoatRationale: To protect the skin and personal clothing from minor spills and contamination. A standard lab coat should be worn and fully buttoned.[6] For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved Respirator (if necessary)Rationale: To be used when engineering controls (i.e., a fume hood) are not feasible or are insufficient to control exposure to aerosols or dust.[4] The need for respiratory protection should be determined by a formal risk assessment. If a respirator is required, a proper fit test and training are mandatory.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation and Weighing

  • Designated Area: All work with 7-Hydroxyheptanamide should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and to contain any potential spills.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[8]

3.2. Solution Preparation and Handling

  • Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.

  • Labeling: All containers holding 7-Hydroxyheptanamide must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[9]

  • Transfers: Use appropriate tools, such as pipettes with disposable tips, for all transfers to avoid cross-contamination and direct contact.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials that have come into contact with 7-Hydroxyheptanamide, including gloves, pipette tips, and empty containers, should be considered hazardous waste.[10]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible waste containers.

  • Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations. Do not pour chemical waste down the drain.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Spill: For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact your institution's safety office.

Visualizing the Workflow

The following diagram illustrates the logical flow for the safe handling of 7-Hydroxyheptanamide, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Hazard Assessment & Gather Materials Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed with caution Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Transfer solid Experiment Conduct Experiment Dissolve->Experiment Use solution Waste Collect Contaminated Materials Experiment->Waste Generate waste Dispose Dispose as Hazardous Waste Waste->Dispose Follow protocols

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyheptanamide
Reactant of Route 2
7-Hydroxyheptanamide
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